molecular formula C5H10O2 B1672631 Isovaleric Acid CAS No. 503-74-2

Isovaleric Acid

Numéro de catalogue: B1672631
Numéro CAS: 503-74-2
Poids moléculaire: 102.13 g/mol
Clé InChI: GWYFCOCPABKNJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isovaleric acid, systematically named 3-methylbutanoic acid (CAS 503-74-2), is a branched-chain short-chain fatty acid (BCFA) with the formula C5H10O2 . It is a colorless to pale yellow liquid characterized by a strong, pungent odor often described as cheesy, sweaty, or rancid . This compound occurs naturally in various foods such as cheese, soy milk, apple juice, and valerian root, and is also a significant metabolite in mammalian systems . In research, this compound is a critical compound for investigating the microbiota-gut-brain axis. Recent clinical studies highlight its role in depression, where specific probiotic formulations have been shown to decrease fecal this compound levels when used as an add-on to non-SSRI antidepressants, suggesting this reduction may be part of the antidepressant mechanism of action . Its levels serve as a marker for colonic protein fermentation, as it is produced by gut microbiota, including genera like Bacteroides and Clostridium , through the fermentation of the branched-chain amino acid leucine . Furthermore, its concentration is positively correlated with salivary cortisol, linking it to the activation of the hypothalamic-pituitary-adrenal (HPA) axis . Beyond gut-brain communication, this compound is a vital intermediate in metabolic studies. It is a key metabolite in the breakdown pathway of branched-chain amino acids, and its accumulation in the rare inherited metabolic disorder isovaleric acidemia provides a model for studying metabolic dysfunction and acidosis . In vitro and animal model studies suggest BCFAs like this compound may possess protective effects against cancer, inflammation, and various metabolic disorders, and have been shown to cause relaxation of colonic smooth muscle via the cAMP/PKA pathway . In industrial and chemical research, this compound and its esters, such as ethyl isovalerate, are valuable in flavor and fragrance chemistry. While the pure acid has an unpleasant odor, its volatile esters contribute pleasant, fruity notes used in perfumery and flavor formulations . It also serves as a fundamental building block in organic synthesis for producing lubricants, agricultural chemicals, and pharmaceuticals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption. Researchers should handle it with standard safety precautions, noting its low acute oral toxicity (LD50 > 2000 mg/kg in rats) but potential to cause skin and eye irritation . Its key physical-chemical properties include a melting point of -29.3 °C, a boiling point of 176.5 °C, a water solubility of ~40.7 g/L, and a log P of 1.16 .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYFCOCPABKNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Record name ISOPENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/944
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5029182
Record name Isovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5029182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour
Record name ISOPENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/944
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butanoic acid, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isovaleric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5737
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Isovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isovaleric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg
Record name Isovaleric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

70 °C
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water
Record name Isovaleric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isovaleric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.931 @ 20 °C/4 °C, 0.923-0.928
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isovaleric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.44 [mmHg], 0.44 mm Hg at 25 °C
Record name Isovaleric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5737
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

503-74-2, 35915-22-1, 92634-50-9
Record name ISOPENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/944
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isovaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylbutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Diisovaleryl adrenaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092634509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isovaleric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOVALERIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5029182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isovaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BR7X184L5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-29.3 °C
Record name Isovaleric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Role of Isovaleric Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleric acid, a short-chain fatty acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid, leucine. Its metabolic pathway is centered within the mitochondria and is pivotal for normal cellular energy homeostasis. The clinical significance of this compound is profoundly highlighted in the context of Isovaleric Acidemia (IVA), an autosomal recessive inborn error of metabolism. This disorder, caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), leads to the accumulation of this compound and its derivatives, resulting in severe metabolic and neurological consequences. This guide provides an in-depth technical overview of the role of this compound in cellular metabolism, its pathophysiological implications in IVA, and the downstream effects on various cellular pathways.

The Central Role of this compound in Leucine Catabolism

This compound is a key metabolite in the breakdown pathway of leucine, one of the three branched-chain amino acids (BCAAs). This catabolic process is essential for generating energy and providing precursors for other biosynthetic pathways. The initial steps of leucine metabolism, including its transamination to α-ketoisocaproate and subsequent oxidative decarboxylation to isovaleryl-CoA, converge on the production of isovaleryl-CoA.

The pivotal step in this compound metabolism is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction catalyzed by the mitochondrial flavoenzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This irreversible reaction is a critical bottleneck in the leucine degradation pathway.

In the inherited metabolic disorder Isovaleric Acidemia (IVA), a deficiency in the IVD enzyme leads to a metabolic block.[3][4] This results in the accumulation of isovaleryl-CoA, which is subsequently hydrolyzed to this compound. The buildup of this compound and its derivatives, such as isovalerylglycine and 3-hydroxythis compound, is the hallmark of IVA.[2]

Quantitative Data on Metabolite Accumulation in Isovaleric Acidemia

The metabolic dysregulation in IVA leads to a significant accumulation of this compound and its derivatives in various bodily fluids. The following table summarizes the typical concentrations of key metabolites in individuals with IVA compared to healthy controls.

MetaboliteFluidConditionConcentration RangeReference
C5-Acylcarnitine Blood Spot (NBS)Metabolically Mild IVA0.8 to 6 µmol/L[5]
Metabolically Severe IVAup to 21.7 µmol/L[5]
Isovalerylglycine UrineMetabolically Mild IVA15 to 195 mmol/mol creatinine[5]
Metabolically Severe IVAup to 3300 mmol/mol creatinine[5]
This compound BloodIVA (Acute Crisis)Can reach several hundred times normal values[5]

Pathophysiological Consequences of this compound Accumulation

The accumulation of this compound and its derivatives exerts pleiotropic toxic effects on cellular function, primarily impacting mitochondrial bioenergetics and nitrogen metabolism.

Mitochondrial Dysfunction and Oxidative Stress

Elevated levels of this compound have been shown to impair mitochondrial function. While the exact mechanisms are still under investigation, evidence suggests that this compound can interfere with the electron transport chain and oxidative phosphorylation, leading to decreased ATP production. Furthermore, studies have indicated that this compound and its metabolites can induce oxidative stress. For instance, isovalerylglycine has been shown to increase the levels of thiobarbituric acid reactive substances (TBARS) and chemiluminescence in cortical supernatants, indicative of lipid peroxidation.[6] this compound itself has been observed to induce carbonyl formation in both supernatants and purified mitochondrial preparations from the rat brain, suggesting protein oxidation.[6]

Inhibition of the Urea Cycle and Hyperammonemia

A critical consequence of isovaleryl-CoA accumulation is the inhibition of N-acetylglutamate synthase (NAGS), a key enzyme in the urea cycle.[7] NAGS synthesizes N-acetylglutamate (NAG), an allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting step of the urea cycle. By inhibiting NAGS, isovaleryl-CoA leads to a secondary deficiency of NAG, which in turn impairs the function of the urea cycle and results in the accumulation of ammonia (hyperammonemia), a potent neurotoxin.

Impact on Cellular Signaling Pathways

Recent research has begun to elucidate the impact of this compound on specific cellular signaling pathways, extending its role beyond a simple metabolic intermediate.

Urea Cycle Inhibition Pathway

The accumulation of isovaleryl-CoA directly impacts the urea cycle, a critical pathway for the detoxification of ammonia.

Urea_Cycle_Inhibition cluster_IVA Isovaleric Acidemia (IVA) Leucine Leucine IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA IVD Isovaleryl-CoA Dehydrogenase (IVD) IsovalerylCoA->IVD Normal Metabolism NAGS N-acetylglutamate Synthase (NAGS) IsovalerylCoA->NAGS Inhibition Block X NAG N-acetylglutamate (NAG) NAGS->NAG Synthesis CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NAG->CPS1 Activation UreaCycle Urea Cycle CPS1->UreaCycle Urea Urea UreaCycle->Urea Ammonia Ammonia (NH3)

Caption: Inhibition of the Urea Cycle by Isovaleryl-CoA in Isovaleric Acidemia.

cAMP/PKA Signaling Pathway

Interestingly, this compound has been shown to directly activate the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway in colonic smooth muscle cells.[1][8] This activation leads to muscle relaxation. This finding suggests a potential role for this compound as a signaling molecule in the gastrointestinal tract, although the physiological relevance of this pathway in other tissues and in the context of IVA requires further investigation.

cAMP_PKA_Pathway IVA This compound Receptor G-protein Coupled Receptor (?) IVA->Receptor AC Adenylyl Cyclase Receptor->AC Activation cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Substrates Downstream Substrates PKA->Substrates Phosphorylation Response Cellular Response (e.g., Muscle Relaxation) Substrates->Response

Caption: Activation of the cAMP/PKA Signaling Pathway by this compound.

Potential Link to mTOR Signaling

Leucine, the precursor of this compound, is a well-established activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and autophagy. While a direct regulatory role for this compound on mTOR signaling has not been definitively established, the profound metabolic link between leucine and this compound suggests a potential for crosstalk. Dysregulation of leucine metabolism in IVA could, therefore, have downstream consequences on mTORC1 activity, although further research is needed to elucidate this connection.

Experimental Protocols

Quantification of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of this compound in plasma samples.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. Derivatization:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) esters of the organic acids.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
    • Injector Temperature: 250°C.
    • Oven Temperature Program: Initial temperature of 70°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for this compound-TMS and the internal standard.

4. Quantification:

  • Generate a standard curve using known concentrations of this compound.

  • Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.

GCMS_Workflow Start Plasma Sample Step1 Protein Precipitation (Acetonitrile) Start->Step1 Step2 Supernatant Evaporation Step1->Step2 Step3 Derivatization (BSTFA + TMCS) Step2->Step3 Step4 GC-MS Analysis Step3->Step4 End Quantification Step4->End

Caption: Workflow for GC-MS Quantification of this compound.

Measurement of Isovaleryl-CoA Dehydrogenase (IVD) Activity using a Tritium Release Assay

This protocol describes a method for measuring IVD activity in cultured fibroblasts.

1. Cell Culture and Mitochondrial Isolation:

  • Culture human skin fibroblasts to confluency in appropriate media.

  • Harvest the cells and wash with phosphate-buffered saline (PBS).

  • Homogenize the cells in a mitochondrial isolation buffer.

  • Isolate mitochondria by differential centrifugation.

  • Determine the protein concentration of the mitochondrial fraction.

2. Tritium Release Assay:

  • Prepare a reaction mixture containing potassium phosphate buffer, FAD, and the electron acceptor phenazine methosulfate.

  • Add a known amount of mitochondrial protein to the reaction mixture.

  • Initiate the reaction by adding the substrate, [2,3-³H]isovaleryl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding perchloric acid.

  • Separate the released tritiated water (³H₂O) from the unreacted substrate using a Dowex AG1-X8 column.

  • Measure the radioactivity of the eluted ³H₂O using liquid scintillation counting.

3. Calculation of IVD Activity:

  • Calculate the amount of ³H₂O produced per unit of time and per milligram of mitochondrial protein.

  • Compare the activity in patient cells to that of control cells to determine the residual IVD activity.

Tritium_Release_Assay_Workflow Start Cultured Fibroblasts Step1 Mitochondrial Isolation Start->Step1 Step2 Reaction Incubation with [2,3-³H]isovaleryl-CoA Step1->Step2 Step3 Separation of ³H₂O Step2->Step3 Step4 Liquid Scintillation Counting Step3->Step4 End Calculate IVD Activity Step4->End

Caption: Workflow for the IVD Tritium Release Assay.

Conclusion and Future Directions

This compound holds a central position in cellular metabolism as a key intermediate in leucine catabolism. The devastating consequences of its accumulation in Isovaleric Acidemia underscore the critical importance of the isovaleryl-CoA dehydrogenase enzyme in maintaining metabolic homeostasis. The toxic effects of this compound extend beyond simple metabolic disruption, impacting mitochondrial function, nitrogen metabolism, and cellular signaling pathways.

For researchers and drug development professionals, a deeper understanding of the molecular mechanisms underlying this compound toxicity is paramount. Future research should focus on:

  • Elucidating the precise mechanisms of this compound-induced mitochondrial dysfunction and oxidative stress.

  • Investigating the direct and indirect effects of this compound on other metabolic pathways and cellular signaling networks, including the mTOR pathway.

  • Developing novel therapeutic strategies for IVA that go beyond dietary restriction and supplementation, potentially targeting downstream pathological events.

By unraveling the complexities of this compound metabolism and its pathophysiological roles, we can pave the way for improved diagnostics, more effective treatments, and a better quality of life for individuals affected by Isovaleric Acidemia.

References

isovaleric acid biosynthesis in gut microbiota

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isovaleric Acid Biosynthesis in the Gut Microbiota

Introduction

This compound (IVA), a five-carbon branched-chain fatty acid (BCFA), is a significant metabolite produced by the gut microbiota through the fermentation of the essential amino acid L-leucine[1][2]. As a key product of protein fermentation in the colon, IVA plays a multifaceted role in host physiology, influencing intestinal barrier function, smooth muscle contractility, and host inflammatory responses[2][3][4]. Its production is primarily attributed to anaerobic bacteria, with genera such as Clostridium and Bacteroides being major contributors[1][5]. The concentration of this compound and other BCFAs tends to increase in the distal colon, where protein fermentation is more prevalent[1][5]. This guide provides a comprehensive technical overview of the biosynthetic pathways of this compound, the key microbial players, quantitative production data, detailed experimental protocols for its study, and its signaling interactions with the host.

Biosynthesis Pathway of this compound from L-Leucine

The primary route for this compound biosynthesis in the gut microbiota is the catabolism of L-leucine. This process involves a series of enzymatic reactions carried out by various anaerobic bacteria.

Key Enzymatic Steps
  • Transamination: The pathway initiates with the transamination of L-leucine to α-ketoisocaproic acid. This reaction is catalyzed by a branched-chain amino acid (BCAA) aminotransferase and requires an amino group acceptor, typically an α-keto acid such as α-ketoglutarate[6][7].

  • Oxidative Decarboxylation: The resulting α-ketoisocaproic acid undergoes oxidative decarboxylation to form isovaleryl-CoA[8]. This step is catalyzed by a branched-chain α-keto acid dehydrogenase complex. This reaction is a critical control point and was shown to be almost completely inhibited by sodium arsenite in studies with Propionibacterium freudenreichii[7].

  • Conversion to this compound: Isovaleryl-CoA is subsequently converted to this compound. This final step can proceed through two main mechanisms:

    • Direct hydrolysis of the thioester bond of isovaleryl-CoA.

    • A two-step process involving a phosphotransacylase, which converts isovaleryl-CoA to isovaleryl phosphate, followed by an acyl-kinase that produces this compound and ATP[8][9].

dot

Isovaleric_Acid_Biosynthesis cluster_pathway L-Leucine Catabolism to this compound Leucine L-Leucine KIC α-Ketoisocaproic Acid Leucine->KIC BCAA Aminotransferase (+ α-Ketoglutarate) IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Branched-Chain α-Keto Acid Dehydrogenase Complex IVA This compound IsovalerylCoA->IVA Phosphotransacylase & Acyl-Kinase OR Hydrolysis

Caption: Biosynthetic pathway of this compound from L-leucine.

Key Microbial Producers of this compound

The production of this compound is a metabolic capability distributed across several dominant genera within the gut microbiota. These bacteria are typically obligate anaerobes that thrive in the distal gut environment.

  • Clostridium : Several species, including Clostridium difficile and Clostridium sporogenes, are well-documented producers of IVA via the Stickland reaction or direct leucine fermentation[3][10].

  • Bacteroides : Genera such as Bacteroides fragilis are known to increase BCFA production, including isovalerate, particularly when fermentable carbohydrates are scarce and protein fermentation predominates[5][11].

  • Propionibacterium : Propionibacterium freudenreichii, though more commonly associated with cheese ripening, is capable of converting leucine to this compound and is also found in the gut[6][7][11].

  • Other Significant Genera : In silico analyses have identified the potential for this compound production in species belonging to Prevotella, Blautia, Christensenella, and Ruminococcus[3].

Quantitative Data on this compound Concentrations

The concentration of this compound varies significantly depending on diet, host factors, and the specific location within the gastrointestinal tract. High-protein diets are generally associated with increased concentrations of BCFAs[1].

Environment/SampleReported Concentration RangeNotesReference
Human Feces (wet weight)0.8 - 22.0 mmol/kgRepresents approximately 3.5% to 5% of total SCFAs.[2]
Human Venous Blood~40 µMSecond most abundant SCFA after acetate in one study. Control levels can be as low as 6 µM.[2]
Human Distal ColonHigher than Proximal ColonBCFA contribution to total SCFAs increases from ~17% (proximal) to ~38% (distal).[2]
In vitro cell culture1 mM - 5 mMConcentrations used to study effects on intestinal epithelial cells.[3][4]

Experimental Protocols

Studying the microbial biosynthesis of this compound requires specialized techniques for anaerobic microbiology and analytical chemistry.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating IVA production from microbial cultures.

dot

Experimental_Workflow cluster_workflow Workflow for this compound Analysis Culture 1. Anaerobic Culture of Gut Bacteria Harvest 2. Harvest Supernatant (Centrifugation) Culture->Harvest Extract 3. Acidify & Extract (e.g., with Ether) Harvest->Extract Analyze 4. GC-FID or GC-MS Quantification Extract->Analyze Data 5. Data Analysis Analyze->Data

Caption: A standard workflow for microbial this compound analysis.

Protocol: Quantification of this compound from Bacterial Culture

This protocol details a common method using gas chromatography (GC) for the quantification of IVA.

1. Sample Preparation (from culture supernatant):

  • Centrifuge the bacterial culture (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cells.

  • Transfer 1 mL of the supernatant to a new microcentrifuge tube.

  • Add an internal standard (e.g., 2-ethylbutyric acid) to a final concentration of 1 mM.

  • Acidify the sample by adding 100 µL of 50% H₂SO₄ to protonate the fatty acids.

  • Add 1 mL of an organic solvent (e.g., diethyl ether or a 9:1 mixture of isobutanol/formic acid) and vortex vigorously for 2 minutes to extract the short-chain fatty acids.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a GC vial for analysis.

2. Gas Chromatography (GC) Conditions:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A fused-silica capillary column suitable for fatty acid analysis (e.g., Nukol™ fused silica capillary column, 15 m x 0.53 mm x 0.5 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperatures:

    • Injector: 200°C
    • Detector (FID): 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.
    • Ramp: Increase at 8°C/minute to 180°C.
    • Hold: Maintain 180°C for 5 minutes.

  • Injection Volume: 1 µL.

3. Quantification:

  • Prepare a standard curve using known concentrations of this compound (e.g., 0.5, 1, 2, 5, 10 mM) treated with the same extraction procedure.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio (this compound/internal standard) to the standard curve.

Protocol: Branched-Chain Amino Acid Aminotransferase (BCAT) Enzyme Assay

This assay measures the initial step in leucine degradation using cell-free extracts.

1. Preparation of Cell-Free Extract:

  • Grow the bacterial strain of interest under anaerobic conditions to the mid-logarithmic phase.

  • Harvest cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet twice with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).

  • Resuspend the cells in the same buffer containing a protease inhibitor cocktail.

  • Lyse the cells using mechanical disruption (e.g., sonication or bead beating) on ice.

  • Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract.

2. Assay Reaction:

  • The reaction mixture (total volume of 1 mL) should contain:

    • 100 mM potassium phosphate buffer (pH 8.0)
    • 10 mM L-leucine
    • 10 mM α-ketoglutarate
    • 0.1 mM pyridoxal 5'-phosphate (PLP) cofactor
    • Cell-free extract (e.g., 50-100 µg of total protein)

  • Initiate the reaction by adding the cell-free extract.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching agent, such as 10% trichloroacetic acid (TCA).

3. Product Detection:

  • The production of glutamate (from α-ketoglutarate) or α-ketoisocaproic acid (from leucine) can be quantified using High-Performance Liquid Chromatography (HPLC) with an appropriate column and detection method (e.g., UV detection after derivatization).

Host-Microbe Signaling Pathways

This compound is not merely a metabolic byproduct; it actively signals to host cells, particularly colonocytes and smooth muscle cells.

Enhancement of Epithelial Barrier Function

In vitro studies using cell monolayers derived from intestinal organoids have shown that isovalerate can improve epithelial barrier function[3]. This is evidenced by an increase in transepithelial electrical resistance (TEER) and a reduction in permeability[3]. The mechanism appears to be, in part, related to the inhibition of histone deacetylases (HDACs), similar to the action of butyrate[3].

Colonic Smooth Muscle Relaxation

This compound induces relaxation in colonic smooth muscle cells[2]. This effect is mediated through the activation of the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway, a mechanism distinct from that of other SCFAs like butyrate[2].

IVA_Signaling

References

The Physiological Role of Isovaleric Acid in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Isovaleric acid (IVA), a branched-chain fatty acid, occupies a unique position in mammalian physiology, acting as both a crucial metabolic intermediate and a signaling molecule. Primarily known for its accumulation in the rare genetic disorder Isovaleric Acidemia (IVA), its physiological roles extend to gut health, immune modulation, and host-microbiome interactions. This document provides a comprehensive technical overview of the metabolism, physiological concentrations, signaling pathways, and experimental methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound, systematically named 3-methylbutanoic acid, is a five-carbon branched-chain fatty acid (BCFA).[1] It is naturally present in various foods and is also synthesized endogenously in mammals through two primary routes: the catabolism of the essential amino acid leucine and the metabolic activity of the gut microbiota.[1][2] While historically studied in the context of Isovaleric Acidemia, an inborn error of metabolism, recent research has illuminated its broader physiological significance.[3] this compound produced by gut bacteria acts as a signaling molecule within the gut-brain axis and modulates host inflammatory responses and intestinal motility.[2][4][5] Its dual nature as a vital metabolite and a potent signaling molecule makes it a subject of growing interest in physiology, pathology, and pharmacology.

Metabolism of this compound

Leucine Catabolism Pathway

In mammals, this compound is an intermediate in the mitochondrial catabolic pathway of leucine.[3] This pathway ultimately converts leucine into acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production.[6] The key step relevant to this compound is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, catalyzed by the enzyme isovaleryl-CoA dehydrogenase (IVD).[7]

A genetic deficiency in the IVD gene leads to the autosomal recessive disorder Isovaleric Acidemia (IVA).[8] In this condition, the reduced or absent activity of the IVD enzyme causes a buildup of isovaleryl-CoA.[9][10] This precursor is then hydrolyzed to this compound or conjugated with glycine and carnitine to form isovalerylglycine (IVG) and isovalerylcarnitine (C5), respectively, which accumulate to toxic levels in blood and tissues.[3][11]

Leucine_Catabolism Leucine Catabolism and Isovaleric Acidemia Pathophysiology cluster_accumulation Accumulation Products Leucine Leucine (from dietary protein) aKG α-Ketoisocaproate Leucine->aKG IsovalerylCoA Isovaleryl-CoA aKG->IsovalerylCoA IVD Isovaleryl-CoA Dehydrogenase (IVD) IsovalerylCoA->IVD IVA This compound IsovalerylCoA->IVA Hydrolysis IVG Isovalerylglycine IsovalerylCoA->IVG + Glycine C5 Isovalerylcarnitine IsovalerylCoA->C5 + Carnitine MC_CoA 3-Methylcrotonyl-CoA Energy Acetyl-CoA + Acetoacetate MC_CoA->Energy IVD->MC_CoA Block Deficient in Isovaleric Acidemia IVD->Block Toxicity Neurotoxicity & Metabolic Crisis IVA->Toxicity IVG->Toxicity C5->Toxicity

Caption: Leucine Catabolism and Isovaleric Acidemia Pathophysiology.
Gut Microbiota Production

This compound is also a significant product of anaerobic fermentation in the colon.[2] Gut bacteria, particularly from the genera Bacteroides and Clostridium, metabolize the branched-chain amino acid leucine to produce this compound.[12] This microbial production contributes to the pool of short-chain fatty acids in the gut lumen, where it can be absorbed by colonocytes as an energy source or enter systemic circulation to exert effects on distant tissues.[2][13]

Physiological and Pathophysiological Concentrations

The concentration of this compound varies significantly between health and disease states, as well as in different biological compartments. These quantitative differences are critical for understanding its physiological roles and for the diagnosis of metabolic disorders.

BiospecimenConditionConcentration RangeUnitsReference(s)
Blood (Plasma/Serum)Normal (Adult)0.3 - 2.7µM[14]
Blood (Plasma/Serum)Normal (Control)up to 6µM[5]
Blood (Plasma/Serum)Isovaleric Acidemia (Stable)up to 78µM[5]
Blood (Plasma/Serum)Isovaleric Acidemia (Crisis)up to 7960µM[5]
FecesNormal0.8 - 22.0mmol/kg (wet weight)[5]
Newborn Blood Spot (C5-Carnitine)Normal< 6µmol/L[3][15]
Newborn Blood Spot (C5-Carnitine)Isovaleric Acidemia (Severe)up to 21.7µmol/L[3]

Physiological Roles and Signaling Pathways

Beyond its role in metabolism, this compound functions as a signaling molecule in several key physiological processes.

Gut Health and Motility

In the colon, this compound contributes to the regulation of smooth muscle contractility. Studies on murine colonic segments have shown that this compound induces muscle relaxation.[5] This effect is mediated directly on the smooth muscle cells, independent of neural input. The signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), a well-established pathway for smooth muscle relaxation.[5]

Muscle_Relaxation IVA-Induced Colonic Smooth Muscle Relaxation cluster_cell Colonic Smooth Muscle Cell IVA This compound (IVA) Receptor Gαs-Coupled Receptor (Putative) IVA->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylates Targets SQ22536 SQ22536 (AC Inhibitor) SQ22536->AC Inhibits H89 H-89 (PKA Inhibitor) H89->PKA Inhibits Anti_Inflammatory Anti-inflammatory Action of this compound cluster_cell Immune/Epithelial Cell Stimulus Inflammatory Stimulus (e.g., TNFα, LPS) Receptor Cell Surface Receptor (e.g., TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (IL-8, CCL20, etc.) Nucleus->Genes Activates Transcription Inflammation Inflammation Genes->Inflammation IVA This compound IVA->IKK Inhibits Activation GCMS_Workflow Generalized GC-MS Workflow for this compound Analysis Sample 1. Sample Collection (Plasma, Urine) Spike 2. Internal Standard Spiking (e.g., Deuterated IVA) Sample->Spike Extract 3. Acidification & Liquid-Liquid Extraction Spike->Extract Deriv 4. Derivatization (e.g., Silylation with BSTFA) Extract->Deriv Inject 5. GC Injection (Vaporization) Deriv->Inject Separate 6. Chromatographic Separation (Capillary Column) Inject->Separate Ionize 7. Ionization (Electron Impact) Separate->Ionize Detect 8. Mass Analysis (Mass Spectrometer) Ionize->Detect Data 9. Data Acquisition & Quantification Detect->Data

References

Isovaleric Acid: A Comprehensive Technical Guide to its Role as a Volatile Organic Compound Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric acid (IVA), a short-chain fatty acid with a characteristic odor of "sweaty feet," is emerging as a significant volatile organic compound (VOC) marker in clinical diagnostics and biomedical research.[1] This branched-chain fatty acid is a natural product of the metabolic breakdown of the amino acid leucine and is also produced by the gut microbiota.[2][3] Its presence and concentration in various biological matrices, including breath, urine, and blood, can be indicative of specific metabolic disorders, gut dysbiosis, and other pathological conditions. This technical guide provides an in-depth overview of this compound as a VOC marker, with a focus on quantitative data, experimental protocols, and associated signaling pathways.

Quantitative Data

The concentration of this compound and its derivatives is a critical parameter in diagnosing and monitoring certain diseases, most notably Isovaleric Acidemia (IVA). The following tables summarize quantitative data from various studies, providing a comparative look at metabolite levels in different biological samples under normal and pathological conditions.

Sample TypeConditionAnalyteConcentrationReference
Blood (Plasma/Serum) Isovaleric Acidemia (Metabolically Mild)Isovalerylcarnitine (C5)0.8 to 6 µmol/L[4]
Isovaleric Acidemia (Metabolically Severe)Isovalerylcarnitine (C5)Up to 21.7 µmol/L[4]
Isovaleric Acidemia (Acute Decompensation)This compoundSeveral hundred times normal values[4]
Isovaleric Acidemia (NBS Positive, Asymptomatic)Isovalerylcarnitine (C5)Median: 2.7 µmol/L[5]
Isovaleric Acidemia (NBS Positive, Symptomatic)Isovalerylcarnitine (C5)Median: 10.6 µmol/L[5]
Urine Isovaleric Acidemia (Metabolically Mild)Isovalerylglycine (IVG)15 to 195 mmol/mol creatinine[4]
Isovaleric Acidemia (Metabolically Severe)Isovalerylglycine (IVG)Up to 3300 mmol/mol creatinine[4]
Isovaleric Acidemia (NBS Positive, Asymptomatic)Isovalerylglycine (IVG)Median: 180 mmol/mol creatinine[5]
Isovaleric Acidemia (NBS Positive, Symptomatic)Isovalerylglycine (IVG)Median: 1750 mmol/mol creatinine[5]
Breath Healthy AdultsAmmoniaGeometric Mean: 833 ppb[6]
Healthy AdultsAcetoneGeometric Mean: 477 ppb[6]
Healthy AdultsMethanolGeometric Mean: 461 ppb[6]
Healthy AdultsEthanolGeometric Mean: 112 ppb[6]
Healthy AdultsIsopreneGeometric Mean: 106 ppb[6]

Signaling and Metabolic Pathways

This compound is involved in several key biological pathways. Its formation is a direct result of leucine metabolism, and its accumulation is the hallmark of Isovaleric Acidemia. Furthermore, as a product of the gut microbiome, it plays a role in gut health and host-microbe interactions.

Leucine Catabolism Pathway

The primary source of endogenous this compound is the catabolism of the branched-chain amino acid leucine. A deficiency in the enzyme isovaleryl-CoA dehydrogenase (IVD) leads to the accumulation of isovaleryl-CoA, which is then converted to this compound and its conjugates.[4][7]

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproic acid Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Oxidative decarboxylation IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Isovaleric_Acid This compound Isovaleryl_CoA->Isovaleric_Acid Block in Isovaleric Acidemia Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Conjugates Isovalerylcarnitine & Isovalerylglycine Isovaleric_Acid->Conjugates Conjugation

Leucine catabolism pathway and the metabolic block in Isovaleric Acidemia.
Gut-Brain Axis and Inflammatory Response

Gut microbiota-derived this compound can influence host physiology, including dampening inflammatory responses. It has been shown to block the degradation of IκBα, a key inhibitor of the NF-κB signaling pathway, thereby modulating inflammation.[8]

Gut_Inflammation_Pathway cluster_gut Gut Lumen cluster_enterocyte Intestinal Epithelial Cell Gut Microbiota Gut Microbiota This compound This compound Gut Microbiota->this compound Leucine Leucine Leucine->Gut Microbiota Metabolism IκBα Degradation IκBα Degradation This compound->IκBα Degradation Inhibits NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Inflammatory Response Inflammatory Response NF-κB Activation->Inflammatory Response

Role of this compound in modulating the host inflammatory response.

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its utility as a VOC marker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol outlines a general procedure for the analysis of this compound in urine samples.

1. Sample Preparation and Extraction a. Thaw frozen urine samples to room temperature. b. Centrifuge at 2000 x g for 10 minutes to remove particulate matter. c. To 1 mL of urine, add an internal standard (e.g., deuterated this compound). d. Acidify the sample to a pH < 2 with hydrochloric acid (HCl). e. Extract the organic acids twice with 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes for each extraction. f. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Cap the vial tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis a. GC Column: Use a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms capillary column or equivalent. b. Injection Volume: 1 µL. c. Inlet Temperature: 250°C. d. Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. e. MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 50 to 550.
  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

4. Quantification a. Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum compared to an authentic standard. b. Quantify using a calibration curve prepared with the standard compound and normalized to the internal standard.

GCMS_Workflow Urine Sample Urine Sample Centrifugation Centrifugation Urine Sample->Centrifugation Acidification & IS Addition Acidification & IS Addition Centrifugation->Acidification & IS Addition Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification & IS Addition->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Derivatization (TMS) Derivatization (TMS) Evaporation->Derivatization (TMS) GC-MS Analysis GC-MS Analysis Derivatization (TMS)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Workflow for GC-MS quantification of this compound in urine.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general method for the analysis of this compound in plasma samples.

1. Sample Preparation a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated this compound) to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis a. LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Flow Rate: 0.3 mL/min. e. Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. f. Injection Volume: 5 µL. g. MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

3. Quantification a. Create a calibration curve by analyzing standards of known concentrations. b. Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow Plasma Sample Plasma Sample Protein Precipitation (Methanol & IS) Protein Precipitation (Methanol & IS) Plasma Sample->Protein Precipitation (Methanol & IS) Centrifugation Centrifugation Protein Precipitation (Methanol & IS)->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Workflow for LC-MS/MS quantification of this compound in plasma.

Conclusion

This compound is a versatile and informative VOC marker with established clinical relevance in the diagnosis of Isovaleric Acidemia and growing potential in the study of gut health and other diseases. The standardized and precise quantification of this compound and its metabolites in various biological fluids is paramount for its application in research and clinical settings. The methodologies and data presented in this guide offer a comprehensive resource for professionals in the field, facilitating further investigation into the diagnostic and therapeutic implications of this important biomolecule. As analytical technologies continue to advance, the role of this compound as a key VOC marker is expected to expand, opening new avenues for non-invasive disease detection and personalized medicine.

References

endogenous production of isovaleric acid in humans

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Endogenous Production of Isovaleric Acid in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a five-carbon branched-chain fatty acid, is an important metabolite in human physiology and pathology. Endogenously, it is produced through two primary pathways: the mitochondrial catabolism of the essential amino acid leucine and the metabolic activity of the gut microbiota. While a product of normal amino acid metabolism, the accumulation of this compound is toxic and leads to the rare autosomal recessive genetic disorder, isovaleric acidemia (IVA). This technical guide provides a comprehensive overview of the , its physiological roles, the pathophysiology of its accumulation, and detailed methodologies for its study.

Biochemical Pathways of this compound Production

Human Leucine Catabolism

The primary endogenous source of this compound in human tissues is the catabolism of L-leucine. This process occurs within the mitochondrial matrix and involves a series of enzymatic reactions.

The initial step is the reversible transamination of leucine to α-ketoisocaproate (KIC) by the enzyme branched-chain amino acid aminotransferase (BCAT). This is followed by the irreversible oxidative decarboxylation of KIC to isovaleryl-CoA, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The final step in the direct production of the isovaleryl moiety is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). A deficiency in IVD leads to the accumulation of isovaleryl-CoA and its subsequent hydrolysis to this compound, the hallmark of isovaleric acidemia.[1][2]

The regulation of this pathway is critical in maintaining leucine homeostasis. The rate-limiting step in leucine catabolism is the decarboxylation of KIC by the BCKDH complex.[3] The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. The complex is inactivated by phosphorylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase kinase (BCKDK).[4][5] Conversely, the phosphatase PPM1K activates the complex by dephosphorylation.[5] The expression and activity of BCKDK are influenced by various factors, including hormones and nutritional status.[4][6]

Leucine_Catabolism cluster_regulation Regulation Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD IsovalericAcid This compound IsovalerylCoA->IsovalericAcid Hydrolysis (in IVD deficiency) BCKDK BCKDK (Kinase) (Inactive BCKDH) PPM1K PPM1K (Phosphatase) (Active BCKDH) BCKDH BCKDH BCKDH->BCKDK Phosphorylation (Inhibition) BCKDH->PPM1K Dephosphorylation (Activation)

Diagram 1: Human Leucine Catabolism Pathway
Gut Microbiota Production

The human gut microbiota, particularly anaerobic bacteria such as Clostridium and Bacteroides species, contribute to the systemic pool of this compound through the fermentation of dietary proteins that escape digestion in the small intestine.[7] Leucine is a primary substrate for this fermentation process, leading to the production of this compound as a branched-chain fatty acid (BCFA). The concentration of BCFAs, including this compound, tends to increase from the proximal to the distal colon, making fecal levels a potential marker of colonic protein fermentation.[8][9]

Isovaleric Acidemia: A Disorder of Leucine Metabolism

Isovaleric acidemia (IVA) is an autosomal recessive inborn error of metabolism caused by mutations in the IVD gene, leading to a deficiency of the isovaleryl-CoA dehydrogenase enzyme.[1] This deficiency results in the accumulation of isovaleryl-CoA and its derivatives, including this compound, isovalerylglycine, and isovalerylcarnitine, in blood, urine, and other tissues.[1][10]

The clinical presentation of IVA is highly variable, ranging from a severe neonatal-onset form with life-threatening metabolic ketoacidosis, vomiting, and a characteristic "sweaty feet" odor, to a milder, chronic intermittent form with developmental delay and episodic metabolic decompensation triggered by illness or increased protein intake.[1][10]

Quantitative Data on this compound and its Metabolites

The following tables summarize the concentrations of this compound and its key diagnostic markers in various human biological fluids in both healthy individuals and patients with isovaleric acidemia.

Table 1: this compound and Metabolite Concentrations in Blood/Plasma

AnalyteConditionConcentrationUnitsReference
This compoundHealthy6µM[8]
This compoundIVA (Stable)up to 78µM[8]
This compoundIVA (Crisis)up to 7960µM[8]
C5-AcylcarnitineHealthy (NBS)< 0.8µmol/L[1]
C5-AcylcarnitineIVA (Mild/Intermediate)0.8 - 6µmol/L[1]
C5-AcylcarnitineIVA (Severe)up to 21.7µmol/L[1]

Table 2: this compound and Metabolite Concentrations in Urine

AnalyteConditionConcentrationUnitsReference
IsovalerylglycineHealthy< 10mmol/mol creatinine[11]
IsovalerylglycineIVA (Mild/Intermediate)15 - 195mmol/mol creatinine[1]
IsovalerylglycineIVA (Severe)up to 3300mmol/mol creatinine[1]
3-Hydroxythis compoundIVAElevated-[12]
IsovalerylglucuronideIVAPresent (especially when glycine conjugation is saturated)-[13]

Table 3: this compound and Related Metabolite Concentrations in Cerebrospinal Fluid (CSF) and Feces

AnalyteFluidConditionConcentrationUnitsReference
α-Ketothis compoundCSFHealthy8.2 ± 6.8µM[3]
This compoundFecesHealthy0.8 - 22.0mmol/Kg (wet weight)[8]

Experimental Protocols

Quantification of this compound in Human Plasma by GC-MS

This protocol is based on established methods for short-chain fatty acid analysis.

5.1.1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., this compound-d7).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

5.1.2. Derivatization

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl) and 50 µL of pyridine.

  • Incubate at 60°C for 30 minutes.

5.1.3. GC-MS Analysis

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: Electron ionization (EI) at 70 eV, with selected ion monitoring (SIM) for the specific ions of the this compound derivative and the internal standard.

Quantification of Isovalerylglycine in Human Urine by LC-MS/MS

This protocol is adapted from methods for urinary organic acid analysis.[14][15]

5.2.1. Sample Preparation

  • Thaw urine samples at room temperature.

  • Centrifuge at 3,000 x g for 10 minutes to remove particulate matter.

  • To 100 µL of urine supernatant, add an appropriate isotopically labeled internal standard (e.g., isovalerylglycine-d2).

  • Dilute with 900 µL of mobile phase A (e.g., 0.1% formic acid in water).

5.2.2. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • MS/MS Detection: Electrospray ionization in positive mode (ESI+), with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of isovalerylglycine and its internal standard.

Isovaleryl-CoA Dehydrogenase (IVD) Enzyme Assay in Fibroblasts

This protocol is based on the tritium release assay.[16][17][18]

5.3.1. Cell Culture and Mitochondria Isolation

  • Culture human skin fibroblasts to near confluency.

  • Harvest cells and isolate mitochondria by protease treatment, homogenization, and differential centrifugation.

5.3.2. Enzyme Assay

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), FAD, and electron transfer flavoprotein (ETF).

  • Initiate the reaction by adding [2,3-³H]isovaleryl-CoA.

  • In a parallel control tube, include an IVD inhibitor (e.g., methylenecyclopropyl)acetyl-CoA) to determine non-specific tritium release.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding perchloric acid.

  • Separate the released ³H₂O from the unreacted substrate using an anion-exchange column.

  • Quantify the radioactivity in the eluate using liquid scintillation counting.

  • Calculate specific IVD activity relative to the protein concentration of the mitochondrial preparation.

IVD_Assay_Workflow Start Fibroblast Culture Mito_Isolation Mitochondria Isolation Start->Mito_Isolation Reaction_Setup Prepare Reaction Mix (Buffer, FAD, ETF) Mito_Isolation->Reaction_Setup Add_Substrate Add [2,3-³H]Isovaleryl-CoA Reaction_Setup->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction (Perchloric Acid) Incubation->Stop_Reaction Separation Anion-Exchange Chromatography Stop_Reaction->Separation Quantification Liquid Scintillation Counting Separation->Quantification Calculation Calculate IVD Activity Quantification->Calculation

Diagram 2: IVD Enzyme Assay Workflow

Signaling Pathways Involving this compound

cAMP/PKA Signaling Pathway

This compound has been shown to induce smooth muscle relaxation in the colon through the activation of the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway.[4] This effect is mediated by the interaction of this compound with G-protein coupled receptors, leading to the activation of adenylyl cyclase, which in turn synthesizes cAMP. Elevated cAMP levels then activate PKA, which phosphorylates downstream targets to promote muscle relaxation.

cAMP_PKA_Pathway IVA This compound GPCR GPCR IVA->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates Downstream Downstream Targets PKA_active->Downstream Phosphorylates Relaxation Smooth Muscle Relaxation Downstream->Relaxation Leads to

Diagram 3: this compound-Induced cAMP/PKA Signaling
Gut-Lung Axis

Recent research has highlighted the "gut-lung axis," a bidirectional communication network between the gut microbiota and the lungs. Metabolites produced by the gut microbiota, including short-chain fatty acids (SCFAs) like this compound, can enter the circulation and influence immune responses in the lungs.[2][19] For instance, gut-derived this compound has been shown to ameliorate influenza virus infection by modulating pulmonary inflammation and preserving epithelial integrity.[8][20] This communication is thought to involve the modulation of immune cell trafficking and function, as well as direct effects on lung epithelial and immune cells.[19][21]

Gut_Lung_Axis cluster_gut Gut Lumen cluster_circulation Circulation cluster_lung Lung Dietary_Protein Dietary Protein Gut_Microbiota Gut Microbiota Dietary_Protein->Gut_Microbiota Fermentation IVA_gut This compound Gut_Microbiota->IVA_gut IVA_blood This compound IVA_gut->IVA_blood Absorption Lung_Immune_Cells Lung Immune Cells IVA_blood->Lung_Immune_Cells Transport Inflammation_Modulation Modulation of Inflammation Lung_Immune_Cells->Inflammation_Modulation Regulates

References

The Double-Edged Sword: Isovaleric Acid's Function in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isovaleric acid (IVA), a branched-chain fatty acid, is a critical intermediate in the metabolic pathway of the essential amino acid leucine. While playing a role in normal cellular metabolism, its accumulation due to genetic defects or dysregulation of gut microbiota is increasingly implicated in a spectrum of neurological disorders. This technical guide provides a comprehensive overview of the multifaceted functions of this compound in the nervous system, with a primary focus on the pathophysiology of Isovaleric Acidemia (IVA) and emerging connections to other neurological conditions such as depression. We delve into the molecular mechanisms of IVA-induced neurotoxicity, including mitochondrial dysfunction and oxidative stress, and explore its role in neuroinflammation and the gut-brain axis. This guide also presents quantitative data on metabolite levels in patient populations, details key experimental protocols for studying IVA, and visualizes complex biological pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a short-chain fatty acid produced during the catabolism of leucine.[1] Under normal physiological conditions, it is efficiently converted to isovaleryl-CoA and further metabolized within the mitochondria. However, disruptions in this pathway can lead to the accumulation of this compound and its derivatives, which are neurotoxic at high concentrations.[1] The most well-characterized neurological disorder associated with this compound is Isovaleric Acidemia (IVA), a rare autosomal recessive metabolic disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[2] This guide will explore the function of this compound in the context of IVA and other neurological conditions, highlighting potential therapeutic targets and strategies.

The Role of this compound in Isovaleric Acidemia (IVA)

IVA is a classic example of an organic aciduria, where the genetic deficiency of the IVD enzyme leads to the buildup of this compound and its conjugates, such as isovalerylglycine and isovalerylcarnitine, in bodily fluids.[3][4]

Clinical Manifestations

The clinical presentation of IVA is heterogeneous, ranging from a severe, acute neonatal-onset form to a chronic, intermittent phenotype that can manifest later in childhood.[5] The acute neonatal form is characterized by severe metabolic acidosis, vomiting, seizures, and lethargy, which can rapidly progress to coma and death if untreated.[5] A distinctive "sweaty feet" odor, caused by the accumulation of this compound, is a hallmark of the condition.[4] The chronic intermittent form often presents with developmental delay and episodes of metabolic decompensation triggered by infections or high protein intake.[5]

Pathophysiology and Neurotoxicity

The neurological damage in IVA is primarily attributed to the toxic effects of elevated this compound levels. During metabolic crises, free this compound in the blood can reach several hundred times the normal values.[1] The proposed mechanisms of neurotoxicity are multifaceted and primarily revolve around mitochondrial dysfunction and oxidative stress. In vitro studies using rat brain cortex have shown that this compound can induce the formation of carbonyls in both supernatants and purified mitochondrial preparations, indicating protein oxidation.[6] Furthermore, its metabolite, isovalerylglycine, has been shown to increase lipid peroxidation and decrease glutathione (GSH) concentrations in the cytosol, suggesting an induction of oxidative stress through cytosolic mechanisms.[6]

Quantitative Data on this compound and its Metabolites

The diagnosis and management of IVA rely on the quantitative analysis of this compound and its derivatives in biological fluids. Newborn screening programs typically quantify isovalerylcarnitine (C5-carnitine) in dried blood spots.[7]

Table 1: Biomarker Concentrations in Isovaleric Acidemia

BiomarkerSample TypeConditionConcentration RangeReference
C5 AcylcarnitineNewborn Blood SpotMetabolically Mild/Intermediate IVA0.8 to 6 µmol/L[1]
C5 AcylcarnitineNewborn Blood SpotMetabolically Severe IVAUp to 21.7 µmol/L[1]
IsovalerylglycineUrineMetabolically Mild/Intermediate IVA15 to 195 mmol/mol creatinine[1]
IsovalerylglycineUrineMetabolically Severe IVAUp to 3300 mmol/mol creatinine[1]
This compoundPlasmaSevere Ketoacidotic AttackPeak levels observed, with a 2-day lag for peak 3-hydroxythis compound excretion[8]
Therapeutic Monitoring

Treatment for IVA involves a low-protein diet to restrict leucine intake, along with supplementation of glycine and L-carnitine to facilitate the detoxification and excretion of this compound.[3] Quantitative monitoring of urinary metabolites is crucial for assessing treatment efficacy.

Table 2: Effect of Glycine and L-Carnitine Supplementation on Metabolite Excretion in an IVA Patient

TreatmentLeucine ChallengeMean Urinary Isovalerylglycine (IVG) ExcretionUrinary Isovalerylcarnitine (IVC) ExcretionTotal Conjugate ExcretionReference
BaselineNo~500 µmol/12hMinimal-[9]
Glycine (250 mg/kg/day)NoDoubled from baselineMinimal-[9]
L-Carnitine (100 mg/kg/day)No50% decline from baselineIncreased, but not fully compensatory-[9]
Glycine + L-CarnitineNoIncreased from L-carnitine alone--[9]
L-Carnitine (100 mg/kg/day)Yes (2g)2.7-fold increase2.4-fold increase-[9]
Glycine + L-CarnitineYes (2g)3.5-fold increase4-fold increaseHighest observed[9]

This compound and the Gut-Brain Axis in Neurological Disorders

Emerging research highlights the role of gut microbiota-derived metabolites, including this compound, in modulating brain function and behavior.

Depression

Studies have found a significant correlation between fecal this compound levels and depression.[10] One study observed a bimodal distribution of this compound in a cohort of depressed patients and controls, with depressed individuals being overrepresented in the high-level group.[10] Furthermore, a positive correlation was found between fecal this compound and salivary cortisol levels, suggesting a potential link to the hypothalamic-pituitary-adrenal (HPA) axis.[11] Conversely, another study reported that antidepressant interventions led to a significant increase in fecal this compound.[11] Probiotic supplementation in conjunction with non-SSRI antidepressants has been shown to decrease fecal this compound levels, which correlated with improved depression scores.[12]

Table 3: Fecal this compound Levels in Depression

Study PopulationFindingCorrelationReference
34 depressed patients, 17 controlsDepressed patients overrepresented in high fecal this compound groupPositive correlation between fecal this compound and salivary cortisol[10][11]
Patients on non-SSRI antidepressants + probioticsDecreased fecal this compound levelsImprovement in depression scores[12]

Molecular Mechanisms and Signaling Pathways

The neurotoxic effects of this compound are thought to be mediated through several interconnected signaling pathways, primarily impacting mitochondrial function and promoting neuroinflammation.

Leucine Catabolism and this compound Formation

The breakdown of the branched-chain amino acid leucine is a multi-step enzymatic process primarily occurring in the mitochondria. A defect in the third step, catalyzed by isovaleryl-CoA dehydrogenase, leads to the accumulation of isovaleryl-CoA and its subsequent hydrolysis to this compound.

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Defect Genetic Defect in IVD Defect->IVD Inhibition Detoxification_Pathways Isovaleric_Acid This compound (Toxic) Isovalerylglycine Isovalerylglycine (Non-toxic, Excreted) Isovaleric_Acid->Isovalerylglycine Isovalerylcarnitine Isovalerylcarnitine (Non-toxic, Excreted) Isovaleric_Acid->Isovalerylcarnitine Glycine Glycine (Supplementation) Glycine->Isovalerylglycine Conjugation L_Carnitine L-Carnitine (Supplementation) L_Carnitine->Isovalerylcarnitine Conjugation Neurotoxicity_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus IVA This compound Mito_Dysfunction Mitochondrial Dysfunction IVA->Mito_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) Mito_Dysfunction->Oxidative_Stress mTOR mTOR Signaling (Dysregulation) Mito_Dysfunction->mTOR Potential Link NFkB NF-κB Activation Oxidative_Stress->NFkB Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation Neuroinflammation NFkB->Neuroinflammation mTOR->Apoptosis Potential Link Neuroinflammation->Apoptosis

References

isovaleric acid discovery and historical research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Historical Research of Isovaleric Acid

Abstract

This compound, a five-carbon branched-chain fatty acid, has a rich history intertwined with the foundations of organic chemistry and the dawn of metabolic disease research. First isolated in the early 19th century by the pioneering lipid chemist Michel Eugène Chevreul, its journey from a foul-smelling component of animal oil to a key biomarker in a congenital metabolic disorder illustrates a significant arc in scientific discovery. This document provides a detailed exploration of the discovery, initial characterization, and subsequent historical research into this compound. It includes a summary of its physicochemical properties, a review of seminal experimental protocols for its isolation and identification, and a depiction of its metabolic relevance. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and foundational science of short-chain fatty acids and their role in human health.

Discovery and Early Characterization

The discovery of this compound is credited to the French chemist Michel Eugène Chevreul around 1823.[1] Chevreul, whose extensive work on animal fats laid the groundwork for modern lipid chemistry, initially isolated the compound from dolphin oil.[2][3] He named it phocenic acid, derived from the Greek word for porpoise.[1][2] Later, the acid was identified as a constituent of the perennial flowering plant valerian (Valeriana officinalis), the dried root of which has been used for medicinal purposes since antiquity.[4][5] This association led to its contemporary name, this compound, reflecting its relationship to valeric acid, also found in the plant.[1][4]

Chevreul's initial investigations were part of his broader, systematic study of fats, where he demonstrated that fats are esters of fatty acids and glycerol.[3][6] His general methodology involved saponification followed by acidification to liberate the fatty acids. The first detailed investigations into the specific chemical properties of this compound were conducted in the 1860s.[1] Further research in the 19th century clarified its chemical identity through the oxidation of amyl alcohols found in fusel alcohol.[4][5]

cluster_Discovery Discovery and Naming Timeline A c. 1823 Discovery from Dolphin Oil B Initial Name: Phocenic Acid A->B Chevreul C Later Identification in Valerian Root A->C Later Research D Contemporary Name: This compound C->D Renamed based on source

Figure 1: A flowchart illustrating the discovery and naming history of this compound.

Physicochemical Properties

This compound, also known as 3-methylbutanoic acid, is a short-chain fatty acid with a characteristically pungent odor, often described as cheesy or sweaty.[1][4] This odor is due to its volatility and chemical nature. The following table summarizes its key quantitative properties.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₂[7]
Molecular Weight 102.13 g/mol [7][8]
Boiling Point 175 - 177 °C (347 - 351 °F)[9]
Melting Point -29 °C
Density 0.925 g/cm³
Flash Point 80 °C (176 °F)[4]
Appearance Colorless liquid[8]
Odor Pungent, cheesy, sweaty[1][4]
Solubility Slightly soluble in water[8]
Flavor Threshold 1 - 1.5 mg/L in beer[9]

Key Historical Research Milestones

Isolation from Natural Sources

Following its initial discovery, a primary focus of research was the isolation of this compound from its most recognized botanical source, the valerian root. The root contains a variety of compounds, including valerenic acid and its derivatives, making the isolation of pure this compound a challenge that spurred the development of extraction and purification techniques.[10][11]

Isovaleric Acidemia: A Paradigm Shift

A pivotal moment in the history of this compound research occurred in 1966, when Tanaka and colleagues identified it as the causative agent in a new metabolic disorder, which they named Isovaleric Acidemia (IVA).[12][13] This was the first of the organic acidemias to be described.[12] Using the then-novel techniques of gas chromatography and mass spectrometry, they detected massively elevated levels of this compound in the plasma of two patients suffering from recurrent episodes of vomiting and lethargy accompanied by a peculiar "sweaty feet" odor.[12] This discovery transformed this compound from a simple natural product into a crucial metabolite and biomarker for a significant genetic disease, linking a defect in leucine metabolism to a clinical phenotype.[12][14]

Experimental Protocols

Chevreul's General Method for Fatty Acid Isolation (c. 1811-1823)

While the exact protocol for the initial isolation of "phocenic acid" is not detailed in the available literature, Chevreul's general and revolutionary approach to studying fats provides a clear framework. His work was the first to systematically combine multiple chemical techniques for the analysis of biological materials.[2]

  • Saponification : Animal fat (e.g., dolphin oil) was heated with an alkali (e.g., potassium hydroxide). This process, known as saponification, splits the fat triglycerides into glycerol and the potassium salts of the constituent fatty acids (soap).[3][6]

  • Acidification : The resulting soap solution was treated with a strong mineral acid, such as hydrochloric acid (HCl). This protonates the fatty acid salts, causing the water-insoluble fatty acids to precipitate or separate as an oily layer.[3]

  • Purification : Chevreul employed a combination of techniques to separate the mixture of fatty acids:

    • Fractional Crystallization : Cooling the mixture to different temperatures to crystallize out fatty acids with different melting points.

    • Distillation : Separating volatile fatty acids based on their different boiling points.

    • Solvent Extraction : Using solvents to selectively dissolve certain acids.[2]

  • Characterization : The purified acids were then characterized by determining their melting points and through elemental analysis.[2]

Historical Protocol: Isolation from Valerian Root

Early and subsequent methods for isolating this compound and other constituents from valerian root have relied on solvent extraction. A representative methodology based on historical and modern practices is outlined below.[15][16][17]

  • Preparation : Dried and ground valerian roots (Valeriana officinalis L.) are used as the starting material.

  • Extraction : The ground root material is subjected to extraction with a solvent. Common historical and current solvents include alcohols like ethanol or methanol. One documented method involves heating the ground roots in an alcoholic solvent (e.g., 50-100% ethanol) to a temperature between 70°C and 80°C for at least two to three hours.[16]

  • Fractionation : The crude extract is concentrated and then fractionated using solvents of increasing polarity. For example, the extract is partitioned sequentially with hexane, chloroform, ethyl acetate, and butanol.[15]

  • Chromatographic Separation : The fractions containing the compounds of interest are further purified using column chromatography or preparative thin-layer chromatography (PTLC).[15] The separated compounds are identified using analytical techniques like nuclear magnetic resonance (NMR).[15]

cluster_Workflow Experimental Workflow: Isolation from Valerian Root A Start: Dried & Ground Valerian Root B Solvent Extraction (e.g., heated ethanol) A->B C Crude Extract B->C D Fractionation (solvents of increasing polarity) C->D E Separated Fractions (Hexane, Chloroform, etc.) D->E F Chromatographic Purification (e.g., Column Chromatography) E->F G End: Isolated this compound and other compounds F->G

Figure 2: A generalized workflow for the extraction and isolation of this compound from valerian root.
Identification in Biological Samples (Isovaleric Acidemia)

The protocol used by Tanaka et al. in 1966 was a landmark in clinical chemistry.[12]

  • Sample Collection : Patient plasma was collected during acute episodes of illness.

  • Extraction : Organic acids were extracted from the plasma sample.

  • Gas Chromatography (GC) : The extracted sample was injected into a gas chromatograph. The components of the mixture were separated based on their volatility and interaction with the stationary phase of the GC column.

  • Mass Spectrometry (MS) : The separated components exiting the GC column were directly fed into a mass spectrometer. The MS ionized the molecules and separated them based on their mass-to-charge ratio, producing a unique fragmentation pattern or "fingerprint" for each compound.

  • Identification : By comparing the retention time from the GC and the mass spectrum from the MS to that of a known standard of this compound, the compound was unequivocally identified in the patient samples.[12]

Metabolic Pathway and Disease

The discovery of IVA established this compound's place in human metabolism. It is an intermediate in the catabolism of the branched-chain amino acid leucine.[1][12] The enzyme isovaleryl-CoA dehydrogenase (IVD) is responsible for the third step in this pathway. In individuals with IVA, a deficiency in IVD activity leads to the accumulation of isovaleryl-CoA, which is then hydrolyzed to this compound and conjugated to other molecules like glycine and carnitine.[12][18]

cluster_Pathway Leucine Catabolism and Isovaleric Acidemia (IVA) Leucine Leucine (from protein) IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA Metabolic Steps IVD Isovaleryl-CoA Dehydrogenase (IVD) IsovalerylCoA->IVD MethylcrotonylCoA 3-Methylcrotonyl-CoA IVD->MethylcrotonylCoA Normal Pathway IVA_Block Deficient in IVA IVD->IVA_Block Accumulation Accumulation of Isovaleryl-CoA IVA_Block->Accumulation causes IsovalericAcid This compound Accumulation->IsovalericAcid hydrolysis Derivatives Conjugated Derivatives (e.g., Isovalerylglycine) IsovalericAcid->Derivatives conjugation Symptoms Clinical Symptoms (Vomiting, Lethargy, Odor) IsovalericAcid->Symptoms lead to Derivatives->Symptoms lead to

Figure 3: The metabolic pathway of leucine breakdown and the impact of IVD deficiency in Isovaleric Acidemia.

Conclusion

The history of this compound research provides a compelling narrative of scientific progress, from its discovery as a component of natural products to its identification as a key player in a human metabolic disease. The work of early chemists like Chevreul provided the fundamental knowledge and techniques, while later clinical researchers like Tanaka applied new technologies to link this simple molecule to a complex pathology. This historical journey underscores the importance of foundational chemical research and its enduring impact on medicine and drug development.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Isovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleric acid, systematically named 3-methylbutanoic acid, is a branched-chain short-chain fatty acid with significant roles in various biological processes and industrial applications.[1][2][3] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its characterization and synthesis are outlined, alongside an exploration of its metabolic significance. This guide is intended to be a valuable resource for professionals in research, science, and drug development.

Chemical Structure and Identification

This compound is a five-carbon carboxylic acid with a branched methyl group on the third carbon. Its chemical formula is C₅H₁₀O₂.[1][4][5] The presence of the isopropyl group gives it its characteristic branched structure.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3-Methylbutanoic acid[1][6][7]
Synonyms This compound, 3-Methylbutyric acid, Isopentanoic acid, Delphinic acid[1][4][5][8]
CAS Number 503-74-2[1][4][5][6][9]
Molecular Formula C₅H₁₀O₂[1][4][5]
Molecular Weight 102.13 g/mol [1][5][6][9]
SMILES CC(C)CC(=O)O[4][10]
InChI InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)[4][8]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic strong, pungent, cheesy, or sweaty odor.[2][4][6][11] It is a corrosive substance that should be handled with appropriate safety precautions.[7][12]

Table 2: Physicochemical Data for this compound

PropertyValue
Melting Point -29 °C to -35 °C[1][5][6][13]
Boiling Point 175-177 °C[5][9][14]
Density 0.925 - 0.931 g/cm³ at 20 °C[1][8][9]
Refractive Index (n20/D) 1.403 - 1.405[5][6][9]
pKa 4.77 - 4.8[1][11][13][14]
Solubility in Water Slightly soluble (25 - 48 g/L at 20 °C)[4][11][13][14]
Solubility in Organic Solvents Soluble in ethanol, ether, and chloroform[3][4][14]
Vapor Pressure 0.38 - 0.44 mmHg at 20 °C[7][13][14]
Flash Point 70 - 86 °C[2][6][13]

Spectroscopic Data

The structural features of this compound can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound typically shows a characteristic downfield signal for the carboxylic acid proton, along with signals corresponding to the protons on the branched alkyl chain. The expected signals are a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the carbonyl group.[15]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms, including the carbonyl carbon of the carboxylic acid group, the methine carbon, the methylene carbon, and the two equivalent methyl carbons.[16][17]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the functional groups present. A very broad O-H stretching band is observed in the region of 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid.[7][10] A strong C=O stretching absorption appears around 1710-1760 cm⁻¹.[7][10] Additionally, C-O stretching and O-H bending vibrations can be observed.[7]

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of a branched-chain carboxylic acid, with fragments resulting from the loss of the carboxyl group and cleavage of the alkyl chain.[18]

Experimental Protocols

Determination of Melting Point

The melting point of this compound, which is below room temperature, can be determined using a cryostat or a low-temperature melting point apparatus.

  • Methodology:

    • A small amount of this compound is placed in a capillary tube.

    • The capillary tube is placed in a melting point apparatus capable of cooling and then slowly heating the sample.

    • The sample is cooled until it solidifies.

    • The temperature is then slowly increased (e.g., 1-2 °C/min) as the melting point is approached.

    • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[4][19][20][21]

Determination of Boiling Point

The boiling point of this compound can be determined using distillation or a micro-boiling point method.

  • Methodology (Micro-Boiling Point):

    • A small amount of this compound (a few milliliters) is placed in a small test tube with a boiling chip.

    • A thermometer is suspended in the test tube with the bulb just above the liquid surface to measure the vapor temperature.

    • The test tube is gently heated in a heating block or oil bath.

    • The temperature at which a steady stream of bubbles emerges from an inverted capillary tube placed in the liquid, and then just as the liquid begins to enter the capillary upon cooling, is recorded as the boiling point.[1][8][14]

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).

    • ¹H NMR Acquisition: The sample is placed in an NMR spectrometer. A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

    • ¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired, often using proton decoupling to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[22][23]

  • IR Spectroscopy:

    • Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

    • Acquisition: The sample is placed in an FTIR spectrometer and the spectrum is recorded over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).[7][24]

  • Mass Spectrometry:

    • Sample Introduction: this compound can be introduced into the mass spectrometer via gas chromatography (GC-MS) or liquid chromatography (LC-MS).

    • Ionization: Electron ionization (EI) is commonly used in GC-MS, while electrospray ionization (ESI) is typical for LC-MS.

    • Analysis: The mass-to-charge ratio of the resulting ions is measured. For quantitative analysis, tandem mass spectrometry (MS/MS) can be used for higher selectivity and sensitivity.[25][26][27]

Synthesis of this compound

One common laboratory synthesis involves the oxidation of isoamyl alcohol.

  • Methodology:

    • Isoamyl alcohol is oxidized using a suitable oxidizing agent, such as potassium permanganate or chromic acid, in an appropriate solvent.

    • The reaction mixture is typically heated to drive the reaction to completion.

    • After the reaction, the product is worked up by extraction and then purified by distillation.[13][28]

Biological Significance and Signaling Pathways

This compound is a metabolite in the catabolism of the branched-chain amino acid leucine.[2][29] The accumulation of this compound and its derivatives due to a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the genetic disorder isovaleric acidemia.[3][30][31]

Below is a simplified diagram of the leucine catabolic pathway, highlighting the position of this compound.

Leucine_Catabolism Leucine Leucine alpha_KIC alpha-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Isovaleric_Acid This compound Isovaleryl_CoA->Isovaleric_Acid Thioesterase Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase (IVD) Acetyl_CoA Acetyl-CoA Methylcrotonyl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Methylcrotonyl_CoA->Acetoacetate

Leucine catabolism pathway.

Recent research has also shown that this compound can act as a signaling molecule. For instance, it has been demonstrated to cause relaxation of colonic smooth muscle through the activation of the cAMP/PKA signaling pathway.[32][33]

Isovaleric_Acid_Signaling cluster_cell Smooth Muscle Cell IVA This compound Receptor Gαs-coupled Receptor IVA->Receptor binds AC Adenylyl Cyclase Receptor->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Muscle Relaxation PKA->Relaxation phosphorylates targets leading to

This compound-induced muscle relaxation.

Analytical Workflow

The quantification of this compound in complex biological matrices often requires a multi-step analytical workflow.

Analytical_Workflow Sample Biological Sample (e.g., plasma, feces) Extraction Sample Preparation (e.g., SPE, LLE) Sample->Extraction Derivatization Derivatization (optional, for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Direct analysis Derivatization->Analysis Data Data Acquisition Analysis->Data Processing Data Processing (Peak Integration, Calibration) Data->Processing Quantification Quantification & Reporting Processing->Quantification

Analytical workflow for this compound.

Conclusion

This compound is a well-characterized short-chain fatty acid with distinct chemical and physical properties. Its role as a metabolic intermediate and a signaling molecule makes it a compound of interest for researchers in various fields, including drug development and microbiome studies. The experimental protocols and data presented in this guide provide a solid foundation for the further investigation and application of this compound.

References

An In-depth Technical Guide on the Natural Sources of Isovaleric Acid in the Diet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric acid, also known as 3-methylbutanoic acid, is a short-chain fatty acid (SCFA) that, despite its often-unpleasant odor reminiscent of cheese or sweat, plays a significant role in the flavor profiles of various foods and possesses noteworthy biological activities. It is a naturally occurring compound found in a range of dietary sources, from fermented products to fruits and herbs. This technical guide provides a comprehensive overview of the natural dietary sources of this compound, its biosynthesis, quantitative data, and detailed methodologies for its analysis.

Natural Occurrence and Biosynthesis

This compound is primarily a product of the microbial fermentation of the branched-chain amino acid leucine. It is also found as a natural constituent in some plants.

Dietary Sources:

  • Dairy Products: Cheeses, particularly aged varieties like Swiss and Parmesan, are significant sources of this compound, where it contributes to their characteristic sharp and pungent flavors.

  • Fermented Foods: The fermentation process in foods such as dry-cured meats, sourdough bread, and certain types of beer and wine can lead to the formation of this compound through the action of various bacteria and yeasts.

  • Fruits and Vegetables: While generally present in lower concentrations, this compound can be found in some fruits, such as apples, and is a component of the essential oil of the valerian plant (Valeriana officinalis).

  • Animal Products: Beef and other meat products also contain this compound.

Biosynthesis:

In microorganisms, the primary pathway for this compound production is the catabolism of L-leucine. This process is initiated by a transamination reaction to form α-ketoisocaproate, which is then oxidatively decarboxylated to isovaleryl-CoA. Subsequent enzymatic reactions convert isovaleryl-CoA to this compound. Key microorganisms involved in this process in food systems include Propionibacterium freudenreichii in Swiss cheese and various species of Lactobacillus and Clostridium. In the human gut, commensal bacteria also produce this compound from dietary protein.

Quantitative Data on this compound in Foodstuffs

The concentration of this compound in food products can vary widely depending on the raw materials, microbial strains involved in fermentation, and processing conditions. The following table summarizes available quantitative data.

Food CategorySpecific Food ItemConcentration Range (mg/kg or mg/L)Reference(s)
Dairy Swiss Cheese (with P. freudenreichii)20 - 63[1]
Swiss Cheese (without P. freudenreichii)< 6[1]
Parmesan CheeseContributes significantly to aroma[2]
Beverages Beer (Infusion Mash)~1.4[3]
Beer (Decoction Mash)~1.0[3]
Beer (general, flavor threshold)0.1 - 2.0[4]
Fermented Meats Dry-Cured HamPresent, contributes to flavor[5]

Experimental Protocols

The quantification of this compound in complex food matrices typically requires chromatographic methods coupled with mass spectrometry or flame ionization detection. Below is a representative protocol for the analysis of short-chain fatty acids, including this compound, in fermented food samples using gas chromatography-mass spectrometry (GC-MS).

Protocol: Quantification of this compound in Fermented Foods by GC-MS

1. Sample Preparation (Solid Samples, e.g., Cheese, Cured Meat):

  • Homogenization: Weigh 1-5 g of the homogenized food sample into a centrifuge tube.

  • Extraction: Add 10 mL of a suitable extraction solvent (e.g., diethyl ether or a mixture of methanol and water). For improved extraction efficiency, acidify the sample to a pH below 3 with hydrochloric acid.

  • Internal Standard: Spike the sample with a known concentration of an internal standard (e.g., 2-ethylbutyric acid or a stable isotope-labeled this compound) to correct for extraction losses and instrumental variability.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 5-10 minutes. Centrifuge at 10,000 x g for 15 minutes at 4°C to separate the organic and aqueous layers and pellet the solid material.

  • Solvent Collection: Carefully transfer the organic supernatant to a clean vial. Repeat the extraction process on the remaining pellet and combine the supernatants.

  • Drying: Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

2. Derivatization (Optional but Recommended for Improved Volatility and Peak Shape):

  • To the concentrated extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 30-60 minutes to facilitate the reaction.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or HP-INNOWAX), is suitable for separating short-chain fatty acids.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless or split, depending on the expected concentration of the analyte.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50-60°C) and ramp up to a final temperature of around 220-240°C. A typical program might be: hold at 60°C for 2 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 250°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 35-350) for initial identification, and Selected Ion Monitoring (SIM) mode for targeted quantification for higher sensitivity and specificity. The characteristic ions for the derivatized this compound would be selected for SIM mode.

4. Quantification:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations, also containing the internal standard.

  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

Isovaleric_Acid_Biosynthesis Bacterial Biosynthesis of this compound from Leucine Leucine L-Leucine a_Keto α-Ketoisocaproate Leucine->a_Keto Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA a_Keto->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase Isovaleric_Acid This compound Isovaleryl_CoA->Isovaleric_Acid Acyl-CoA thioesterase

Bacterial biosynthesis of this compound.

Experimental_Workflow Experimental Workflow for this compound Quantification Sample_Prep Sample Preparation (Homogenization, Extraction, Internal Standard Spiking) Centrifugation Centrifugation Sample_Prep->Centrifugation Derivatization Derivatization (Optional) Centrifugation->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Workflow for this compound quantification.

cAMP_PKA_Signaling_Pathway This compound-Induced cAMP/PKA Signaling Pathway in Colonic Smooth Muscle Isovaleric_Acid This compound AC Adenylyl Cyclase Isovaleric_Acid->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Relaxation Smooth Muscle Relaxation Phosphorylation->Relaxation

cAMP/PKA signaling pathway activation.

References

Methodological & Application

Application Note & Protocol: Quantification of Isovaleric Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isovaleric acid, a short-chain fatty acid (SCFA), is a key metabolite in the leucine catabolism pathway.[1] Its quantification in biological samples is crucial for diagnosing inborn errors of metabolism, such as isovaleric acidemia, and for research in areas like gut microbiome activity and metabolic disorders.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[4][5] This document provides a detailed protocol for the quantification of this compound in biological matrices using GC-MS, with and without a derivatization step.

Experimental Protocols

Two primary approaches for the GC-MS analysis of this compound are presented: a direct, derivatization-free method and a method involving derivatization to enhance volatility and improve chromatographic peak shape.

Derivatization-Free Method

This method is advantageous for its simplicity and speed, involving a straightforward extraction followed by direct GC-MS analysis.[4]

2.1.1. Materials and Reagents

  • This compound standard

  • Deuterated this compound (e.g., d7-isovaleric acid) as an internal standard (IS)

  • Ethanol (GC grade)

  • Sodium hydroxide (NaOH)

  • Succinic acid or Phosphoric acid

  • Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)[2]

  • Anhydrous sodium sulfate

2.1.2. Sample Preparation (Plasma or Tissue Homogenate)

  • To 30 µL of plasma or 30 mg of tissue homogenate, add 293.75 µL of ethanol.[4]

  • Spike the sample with 6.25 µL of a deuterated internal standard mix.[4]

  • Vortex thoroughly (for plasma) or homogenize using a tissue lyser.[4]

  • Centrifuge at 13,000 x g for 10 minutes.[4]

  • Transfer the supernatant to a new tube and add 5 µL of 0.8 M NaOH.[4]

  • Evaporate the solvents using a vacuum centrifuge.[4]

  • Re-dissolve the residue in 50 µL of ethanol and acidify with 10 µL of 0.6 M succinic acid or 85% phosphoric acid immediately before analysis.[4][6]

2.1.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent[1]

  • Mass Spectrometer: Mass selective detector

  • Column: SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) or similar polar capillary column[7]

  • Injector Temperature: 240 °C[7]

  • Injection Mode: Splitless[4]

  • Injection Volume: 1 µL[4]

  • Carrier Gas: Helium at a constant linear velocity of 34.0 cm/s[7]

  • Oven Temperature Program: 80 °C (2 min), then ramp at 40 °C/min to 200 °C, then ramp at 25 °C/min to 240 °C (hold 2 min)[7]

  • MS Ion Source Temperature: 200 °C[4]

  • MS Transfer Line Temperature: 240 °C[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)[4]

Method with Derivatization

Derivatization is often employed to improve the volatility and chromatographic properties of polar analytes like carboxylic acids.[8] Silylation is a common derivatization technique for compounds with active hydrogens.

2.2.1. Materials and Reagents

  • All materials from the derivatization-free method

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

2.2.2. Sample Preparation and Derivatization

  • Follow steps 1-6 from the derivatization-free sample preparation protocol.

  • To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA with 1% TMCS.

  • Vortex the mixture and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) esters.[5]

  • After cooling, transfer the derivatized sample to a GC-MS autosampler vial.[5]

2.2.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: As above

  • Mass Spectrometer: As above

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is typically used for silylated derivatives.[5]

  • Injector Temperature: 250 °C[5]

  • Injection Mode: Splitless[5]

  • Injection Volume: 1 µL[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[5]

  • Oven Temperature Program: Initial temperature: 70°C, hold for 2 minutes. Ramp at 10°C/min to 280°C and hold for 5 minutes.[5]

  • MS Ion Source Temperature: 230 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: GC-MS Parameters for this compound Quantification

ParameterDerivatization-Free MethodMethod with Derivatization
Analyte This compoundThis compound-TMS Ester
Internal Standard d7-Isovaleric Acidd7-Isovaleric Acid-TMS Ester
Quantifier Ion (m/z) 102159
Qualifier Ion 1 (m/z) 57117
Qualifier Ion 2 (m/z) 7473
Expected Retention Time (min) ~5.5~8.2

Table 2: Calibration Curve and Quality Control Data

AnalyteCalibration Range (µM)LLOQ (µM)Accuracy (%) at LLOQPrecision (%RSD) at LLOQ
This compound1 - 500>0.995195 - 105<15

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Ethanol Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution & Acidification Evaporate->Reconstitute Derivatize Derivatization (Optional) Reconstitute->Derivatize Optional Injection GC Injection Reconstitute->Injection Derivatize->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound using GC-MS.

validation_parameters cluster_parameters Key Validation Parameters MethodValidation Analytical Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Inter-day) MethodValidation->Precision Selectivity Selectivity MethodValidation->Selectivity LLOQ Lower Limit of Quantification MethodValidation->LLOQ Recovery Extraction Recovery MethodValidation->Recovery Stability Analyte Stability MethodValidation->Stability Accuracy->LLOQ Precision->LLOQ

Caption: Logical relationship of key analytical method validation parameters.

References

Application Note: Isovaleric Acid Extraction from Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isovaleric acid, a branched-chain short-chain fatty acid (SCFA), is a key metabolite produced by the gut microbiota through the fermentation of the amino acid leucine.[1] Its concentration in fecal samples is of significant interest to researchers in microbiology, gastroenterology, and drug development as it can serve as a biomarker for gut microbiome activity, protein fermentation, and various physiological and pathological conditions, including irritable bowel syndrome (IBS) and other metabolic disorders.[1][2] Accurate and reproducible quantification of this compound requires robust and validated extraction protocols from complex fecal matrices. This document provides detailed methodologies for the extraction of this compound from fecal samples for subsequent analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow

The overall process for extracting and analyzing this compound from fecal samples involves several key stages, from initial sample preparation to final instrumental analysis. The specific steps may vary depending on the chosen extraction technique and analytical platform.

Fecal_Extraction_Workflow Workflow for this compound Extraction from Fecal Samples cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection Fecal Sample Collection & Storage (-80°C) Homogenization Homogenization (e.g., with water or buffer) SampleCollection->Homogenization Acidification Acidification (e.g., with HCl or phosphoric acid) Homogenization->Acidification InternalStandard Spiking with Internal Standard Acidification->InternalStandard SolventExtraction Solvent Extraction (e.g., Ether, Acetone) InternalStandard->SolventExtraction Method 1 SPME Headspace SPME InternalStandard->SPME Method 2 Derivatization Derivatization (Optional) (e.g., Silylation) SolventExtraction->Derivatization GCMS GC-MS / LC-MS/MS Analysis SPME->GCMS Derivatization->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: General workflow for this compound extraction.

Experimental Protocols

Several methods are employed for the extraction of SCFAs like this compound from feces.[3] The choice of method depends on factors such as required sensitivity, available equipment, and sample throughput. Key techniques include direct solvent extraction, solid-phase microextraction (SPME), and solid-phase extraction (SPE) for sample cleanup.[4][5]

Protocol 1: Direct Solvent Extraction with Derivatization for GC-MS Analysis

This protocol is a widely used method involving liquid-liquid extraction to isolate SCFAs, followed by a derivatization step to enhance their volatility for GC-MS analysis.[6]

Materials:

  • Fecal sample (fresh, frozen at -80°C, or lyophilized)[7]

  • Internal standard solution (e.g., 3-methylvaleric acid)[8]

  • 15% Phosphoric acid or 1.0 M HCl[6][9]

  • Anhydrous diethyl ether or tert-butyl methyl ether (TBME)[9][10]

  • Sodium sulfate (anhydrous)

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)[6]

  • Microcentrifuge tubes (1.5 or 2.0 mL)

  • Vortex mixer, centrifuge, ultrasonic bath

Procedure:

  • Sample Preparation: Weigh approximately 30-50 mg of fecal sample into a microcentrifuge tube.[6][11] If the sample is lyophilized, ensure it is a fine powder.[7]

  • Homogenization: Add 300-500 µL of sterile distilled water and glass beads. Homogenize using a high-throughput tissue grinder or by vigorous vortexing.[6]

  • Internal Standard Spiking: Add a known concentration of the internal standard solution to the homogenate.

  • Acidification: Acidify the sample by adding 100 µL of 15% phosphoric acid or 50 µL of 1.0 M HCl.[6][9] This step protonates the SCFAs, making them more soluble in organic solvents.

  • Extraction:

    • Add 1 mL of an organic solvent like diethyl ether or TBME.[9]

    • Vortex the mixture vigorously for 2 minutes, followed by sonication for 5 minutes in an ultrasonic bath.[9]

    • Centrifuge at high speed (e.g., 12,000 rpm or >12,000 x g) for 10 minutes at 4°C to separate the phases.[6][9]

  • Solvent Collection & Dehydration: Carefully transfer the upper organic layer to a new clean tube containing anhydrous sodium sulfate to remove any residual water.[6]

  • Derivatization:

    • Transfer an aliquot of the dried organic extract to a GC vial.

    • Add the derivatization agent (e.g., BSTFA). The reaction is often performed at a reduced temperature (e.g., 22°C or 37°C) to prevent the loss of volatile compounds.[6]

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.[6]

Protocol 2: Headspace Solid-Phase Microextraction (SPME) for GC-MS Analysis

SPME is a solvent-free technique ideal for analyzing volatile compounds like this compound.[12] It involves exposing a coated fiber to the headspace above the fecal slurry, where volatile analytes partition onto the fiber.

Materials:

  • Fecal sample

  • Saturated NaCl or NaH2PO4 solution[13]

  • SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)[13]

  • Headspace vials with septa

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place a weighed amount of fecal sample (around 50-100 mg) into a headspace vial.

  • Matrix Modification: Add a saturated salt solution (e.g., NaCl or NaH2PO4) and acidify the sample to a pH of ~2.0.[13] The salt increases the ionic strength of the solution, promoting the release of volatile SCFAs into the headspace.

  • Equilibration: Seal the vial and place it in a heating block (e.g., at 60°C) for a defined period (e.g., 30 minutes) to allow the sample to equilibrate and volatiles to accumulate in the headspace.[14]

  • Extraction: Insert the SPME fiber through the septum into the headspace above the sample, being careful not to touch the sample itself. Expose the fiber for a specific duration (e.g., 1 to 16 hours, depending on optimization).[14]

  • Desorption and Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS, where the trapped analytes are thermally desorbed onto the GC column for separation and analysis.[13]

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup and Enrichment

SPE can be used as a cleanup step after an initial solvent extraction to remove impurities that might interfere with GC analysis and to concentrate the SCFAs.[5][15]

Materials:

  • Fecal sample extract (from a solvent extraction)

  • SPE cartridge (e.g., Bond Elut Plexa)[5][15]

  • Acetone (or other suitable solvent)

  • SPE vacuum manifold

Procedure:

  • Initial Extraction: Perform an initial solvent extraction, for example, using acetone. Homogenize ~50 mg of fecal sample with acetone, vortex, and centrifuge.[5]

  • SPE Column Activation: Activate the SPE column by passing 1 mL of acetone through it.[5]

  • Sample Loading: Load the supernatant from the initial extraction onto the activated SPE column. Allow the sample to pass through by gravity.[5]

  • Elution: The SCFAs are collected in the eluate. This fraction is now "cleaner" and can be concentrated if necessary (e.g., under a stream of nitrogen) before derivatization or direct GC analysis.[5]

Data Presentation: Performance of Extraction Methods

The efficiency and sensitivity of this compound extraction can vary significantly between protocols. The following table summarizes quantitative data from various published methods for SCFA analysis.

MethodKey ParametersAnalyte(s)Linearity (R²)Recovery (%)LODLOQCitation(s)
Solvent Extraction & GC-MS BSTFA DerivatizationThis compound> 0.99981.27–128.42%0.064–0.067 µMN/A[6]
Solvent Extraction & GC-FID TBME Extraction; No DerivatizationThis compound> 0.9999454.24–140.94%0.02–0.23 µg/mL0.08–0.78 µg/mL[9]
Acetone Extraction & SPE-GC-FID Bond Elut Plexa SPE; No DerivatizationThis compound≥ 0.999898.34–137.83%0.11–0.36 µM0.38–1.21 µM[5][15]
SPME-GC-MS/MS CAR/PDMS fiber; pH 2.0This compound> 0.999N/AN/A0.028–3.840 µg[13]
Solvent Extraction & LC-MS/MS 3-NPH DerivatizationGeneral SCFAsN/A (CV < 10%)N/AN/AN/A[16]

N/A: Not Available in the cited source. LOD: Limit of Detection. LOQ: Limit of Quantification. CV: Coefficient of Variation.

Signaling Pathways and Logical Relationships

The extraction and analysis of this compound are critical for studying its role in host-microbe interactions and metabolic signaling.

Signaling_Pathway Role of Fecal this compound in Research cluster_origin Microbial Production cluster_analysis Analysis cluster_application Research & Development Applications Diet Dietary Protein (Leucine) Microbiota Gut Microbiota Diet->Microbiota Feces Fecal Sample Microbiota->Feces produces This compound Extraction Extraction Protocol (as described) Feces->Extraction Quantification Quantification (GC-MS, etc.) Extraction->Quantification Biomarker Biomarker for Gut Dysbiosis Quantification->Biomarker DrugTarget Therapeutic Target (e.g., for IBD, IBS) Quantification->DrugTarget Metabolic Metabolic Health Indicator Quantification->Metabolic

Caption: this compound production, analysis, and applications.

References

Isovaleric Acid: A Potential Biomarker in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the utility of isovaleric acid as a biomarker in metabolic diseases, with a primary focus on the genetic disorder Isovaleric Acidemia (IVA) and emerging connections to other metabolic conditions such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). Detailed experimental protocols for the quantification of this compound in biological samples are also provided.

Introduction

This compound is a branched-chain fatty acid produced during the metabolism of the amino acid leucine.[1] While its role is well-established in the context of the rare genetic disorder Isovaleric Acidemia (IVA), recent research has highlighted its potential as a broader biomarker for metabolic dysregulation, particularly in conditions influenced by the gut microbiome.[2] The accumulation of this compound is a key diagnostic indicator for IVA, a condition caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[1][3] This leads to a toxic buildup of this compound and its derivatives, resulting in severe metabolic crises.[3] Beyond this genetic disease, circulating levels of this compound, influenced by gut microbiota, may play a role in glucose and lipid homeostasis, making it a molecule of interest for a range of metabolic disorders.[2]

This compound in Metabolic Disease: Quantitative Data

The most well-defined quantitative data for this compound as a biomarker comes from studies of Isovaleric Acidemia (IVA). In affected individuals, the concentration of this compound and its conjugates, such as isovalerylcarnitine, are significantly elevated in blood and urine.[3]

Table 1: Representative Concentrations of Isovalerylcarnitine (C5) in Dried Blood Spots for Newborn Screening of Isovaleric Acidemia

PhenotypeC5 Acylcarnitine Concentration (µmol/L)Reference
Metabolically SevereUp to 21.7[3]
Metabolically Mild/Intermediate0.8 to 6[3]
Normal Newborn< 0.8[3]

Note: Free this compound levels can be several hundred times normal during acute metabolic decompensation in IVA patients but are often not routinely measured due to rapid conjugation.[3]

While robust quantitative data for this compound in other metabolic diseases like type 2 diabetes, obesity, and NAFLD is still emerging, studies have shown alterations in the levels of its precursors, the branched-chain amino acids (BCAAs), in these conditions. Elevated plasma concentrations of BCAAs have been observed in individuals with obesity and insulin resistance.[4]

Signaling Pathways Involving this compound

The signaling pathways through which this compound exerts its effects are an active area of research. In the context of metabolic regulation, two key pathways are of particular interest:

  • Leucine Catabolism Pathway: This is the primary pathway for the breakdown of the amino acid leucine, where isovaleryl-CoA dehydrogenase catalyzes a critical step. In Isovaleric Acidemia, a deficiency in this enzyme leads to the accumulation of isovaleryl-CoA, which is then converted to this compound and its derivatives.

    Leucine_Catabolism Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate Isovaleryl_CoA Isovaleryl-CoA alpha_ketoisocaproate->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase Isovaleryl_CoA->IVD Isovaleric_Acid This compound (Accumulates in IVA) Isovaleryl_CoA->Isovaleric_Acid Enzyme Deficiency Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Normal Metabolism Metabolic_Products Further Metabolic Products Methylcrotonyl_CoA->Metabolic_Products Conjugates Isovalerylcarnitine & Isovalerylglycine Isovaleric_Acid->Conjugates Detoxification

    Figure 1. Leucine Catabolism Pathway and the Defect in Isovaleric Acidemia.
  • Regulation of Lipolysis: The breakdown of stored fats (lipolysis) in adipocytes is a critical process in energy metabolism. This process is tightly regulated by signaling cascades, primarily involving cyclic AMP (cAMP) and Protein Kinase A (PKA). While direct evidence for this compound's role in this pathway in the context of systemic metabolic disease is still being investigated, the general pathway provides a framework for understanding how short-chain fatty acids might influence lipid metabolism.

    Lipolysis_Regulation cluster_adipocyte Adipocyte Hormones Hormones (e.g., Catecholamines) Receptor β-Adrenergic Receptor Hormones->Receptor AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates (activates) Fatty_Acids Free Fatty Acids HSL->Fatty_Acids Glycerol Glycerol HSL->Glycerol Triglycerides Triglycerides Triglycerides->HSL Release Release into Circulation Fatty_Acids->Release Glycerol->Release

    Figure 2. Simplified Signaling Pathway for the Regulation of Lipolysis in Adipocytes.

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms.

Protocol 1: Quantification of this compound in Serum/Plasma using GC-MS

This protocol outlines a general procedure for the analysis of this compound in serum or plasma samples.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample 1. Serum/Plasma Sample (e.g., 50-100 µL) IS 2. Add Internal Standard (e.g., d7-isovaleric acid) Sample->IS Acid 3. Acidification (e.g., with HCl) IS->Acid Extract 4. Liquid-Liquid Extraction (e.g., with diethyl ether) Acid->Extract Deriv 5. Derivatization (e.g., with BSTFA) Extract->Deriv Inject 6. Injection into GC-MS Deriv->Inject Sep 7. Chromatographic Separation (e.g., on a wax column) Inject->Sep Detect 8. Mass Spectrometric Detection (e.g., Selected Ion Monitoring) Sep->Detect Quant 9. Quantification (using calibration curve) Detect->Quant

Figure 3. General Workflow for GC-MS Analysis of this compound.

Methodology:

  • Sample Collection and Storage: Collect whole blood in appropriate tubes (e.g., serum separator tubes or EDTA tubes for plasma). Process to obtain serum or plasma and store at -80°C until analysis.

  • Internal Standard Spiking: Thaw samples on ice. To 100 µL of serum/plasma, add a known amount of a stable isotope-labeled internal standard (e.g., d7-isovaleric acid) to correct for extraction efficiency and matrix effects.

  • Acidification: Acidify the sample by adding an equal volume of a strong acid (e.g., 6M HCl) to protonate the carboxylic acid group of this compound, making it more soluble in organic solvents.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., 1 mL of diethyl ether), vortexing vigorously, and centrifuging to separate the layers. The this compound will partition into the organic layer.

  • Derivatization: Carefully transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat (e.g., at 60°C for 30 minutes) to convert the this compound to its more volatile trimethylsilyl ester.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatograph: Use a suitable capillary column (e.g., a wax column) to separate the analytes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and use selected ion monitoring (SIM) for sensitive and specific detection of the target ions for this compound and the internal standard.

  • Quantification: Generate a calibration curve using standards of known this compound concentrations prepared in a surrogate matrix (e.g., charcoal-stripped serum) and processed in the same manner as the samples. Calculate the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Protocol 2: Quantification of Short-Chain Fatty Acids (including this compound) in Plasma by LC-MS/MS

This protocol describes a common approach for the simultaneous analysis of multiple short-chain fatty acids.

Methodology:

  • Sample Preparation and Derivatization:

    • To 50 µL of plasma, add an internal standard mix containing stable isotope-labeled analogs of the target SCFAs (including d7-isovaleric acid).

    • Precipitate proteins by adding 100 µL of cold acetonitrile, vortex, and centrifuge.

    • Transfer the supernatant to a new tube.

    • Add a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and pyridine.[5]

    • Incubate to allow the derivatization reaction to complete.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Use a reversed-phase C18 column for separation of the derivatized SCFAs.

    • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each derivatized SCFA and its corresponding internal standard.

  • Quantification: Construct calibration curves for each SCFA using standards prepared in a surrogate matrix and processed alongside the samples. Calculate the concentrations based on the peak area ratios.

Conclusion

This compound is a well-established and critical biomarker for the diagnosis and management of Isovaleric Acidemia. Emerging research suggests its potential as a biomarker in a broader range of metabolic diseases, including type 2 diabetes and obesity, largely through its connection to gut microbiome metabolism. While further studies are needed to establish definitive quantitative ranges and elucidate the precise signaling mechanisms in these conditions, the analytical methods for its accurate quantification are well-developed. The protocols provided here offer a foundation for researchers to investigate the role of this compound in various metabolic contexts and to explore its potential in the development of novel diagnostic and therapeutic strategies.

References

Application Note: Quantification of Isovaleric Acid in Human Plasma using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of isovaleric acid in human plasma using High-Performance Liquid Chromatography (HPLC). The protocol employs a straightforward protein precipitation step for sample preparation, followed by derivatization to enhance chromatographic separation and detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic studies, metabolomics research, and clinical diagnostics.

Introduction

This compound, a short-chain fatty acid (SCFA), is a key metabolite in leucine catabolism and is also produced by gut microbiota.[1] Its concentration in plasma is of growing interest as a potential biomarker for various metabolic diseases.[2] Accurate and reliable quantification of this compound in complex biological matrices like plasma is crucial for understanding its physiological and pathological roles.[1][2] High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for this purpose.[2] However, the analysis of SCFAs by HPLC can be challenging due to their low molecular weight, high polarity, and lack of a strong chromophore for UV detection.[3][4] To overcome these limitations, derivatization is often employed to improve sensitivity and chromatographic performance.[2][4] This application note provides a detailed protocol for the analysis of this compound in plasma using HPLC with UV detection following a derivatization step.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection protein_precipitation Protein Precipitation (e.g., with Acetonitrile) plasma_sample->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection add_derivatizing_agent Addition of Derivatizing Agent (e.g., 3-NPH) supernatant_collection->add_derivatizing_agent incubation Incubation add_derivatizing_agent->incubation hplc_injection Injection into HPLC System incubation->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection chromatographic_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound analysis in plasma.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (LC-MS grade), Formic acid (≥98%)[5][6]

  • Chemicals: this compound standard (≥99.5%), 3-Nitrophenylhydrazine hydrochloride (3-NPH), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), Pyridine[7]

  • Internal Standard (IS): A suitable internal standard, such as 2-ethylbutyric acid, should be used.[7]

  • Plasma: Human plasma collected in EDTA- or heparin-containing tubes.

Equipment

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to create a calibration curve covering the expected concentration range in plasma.

Sample Preparation
  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma, add a known amount of the internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.[8]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[9]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[10]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

Derivatization
  • Reagent Preparation: Prepare a fresh solution of 3-NPH and EDC in a mixture of acetonitrile and pyridine.

  • Derivatization Reaction: Add the derivatization reagent to the supernatant from the sample preparation step.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes) to allow the derivatization reaction to complete.

HPLC Conditions
  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid is recommended.[5][6]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: Set according to the absorbance maximum of the derivatized this compound.

Data Analysis

  • Peak Identification: Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times, as determined by injecting the standard solutions.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standard solutions.

  • Quantification: Determine the concentration of this compound in the plasma samples by interpolating the peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for HPLC-based analysis of short-chain fatty acids in biological matrices.

Table 1: Chromatographic and Detection Parameters

ParameterValueReference
Retention Time (derivatized)Varies based on exact conditionsN/A
Limit of Detection (LOD)3 ng/mL[11]
Limit of Quantification (LOQ)10 ng/mL[11]

Table 2: Method Validation Parameters

ParameterValueReference
Linearity (r²)> 0.99[12]
Recovery80.87% - 119.03%[13]
Intra-day Precision (RSD)0.56% - 13.07%[13]
Inter-day Precision (RSD)0.56% - 13.07%[13]

Discussion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma. The use of protein precipitation is a simple and effective method for sample clean-up.[8] Derivatization with an agent like 3-NPH significantly enhances the UV absorbance of this compound, thereby improving the sensitivity and selectivity of the HPLC-UV method.[11] The use of an internal standard is crucial for correcting for variations in sample preparation and injection volume, ensuring accurate and precise quantification. The method's performance characteristics, including linearity, sensitivity, and precision, should be thoroughly validated in the user's laboratory to ensure reliable results. For even higher sensitivity and specificity, this method can be adapted for use with a mass spectrometry (MS) detector.[2]

Signaling Pathway Diagram

G cluster_pathway Leucine Catabolism and this compound Production Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation Isovaleric_Acid This compound Isovaleryl_CoA->Isovaleric_Acid Hydrolysis

References

Application Notes and Protocols for Metabolic Tracing using Stable Isotope Labeled Isovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric acid, a branched-chain fatty acid derived from the catabolism of the essential amino acid leucine, plays a significant role in various metabolic processes.[1] Dysregulation of this compound metabolism is associated with the genetic disorder isovaleric acidemia, characterized by the accumulation of this compound and its derivatives.[2] Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems, providing insights into metabolic pathways and fluxes.[3] By introducing this compound labeled with stable isotopes, such as ¹³C or ²H (deuterium), researchers can track its conversion into downstream metabolites, offering a dynamic view of cellular metabolism.[4]

These application notes provide detailed protocols for utilizing stable isotope-labeled this compound in metabolic tracing studies, from experimental design to data analysis. The methodologies are intended for researchers in academia and the pharmaceutical industry investigating metabolic diseases, drug toxicity, and nutrient metabolism.

Overview of the Metabolic Pathway

This compound is a key intermediate in the degradation pathway of leucine. The catabolism of leucine begins with a transamination reaction to form α-ketoisocaproate, which is then oxidatively decarboxylated to isovaleryl-CoA.[5][6] Isovaleryl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be converted to other metabolites.[2]

This compound Metabolism Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAA aminotransferase IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKD complex IsovalericAcid This compound IsovalerylCoA->IsovalericAcid TCACycle TCA Cycle IsovalerylCoA->TCACycle Metabolites Downstream Metabolites IsovalericAcid->Metabolites

Caption: Catabolic pathway of leucine to this compound and its entry into the TCA cycle.

Experimental Workflow

A typical stable isotope tracing experiment using labeled this compound involves several key stages, from the introduction of the tracer to the analysis of labeled metabolites.

Experimental Workflow cluster_Phase1 Experimental Setup cluster_Phase2 Sample Processing cluster_Phase3 Data Acquisition & Analysis Tracer ¹³C or ²H This compound Administration Tracer Administration Tracer->Administration Model Cell Culture or Animal Model Model->Administration Quenching Metabolic Quenching Administration->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Derivatization->Analysis DataProcessing Data Processing Analysis->DataProcessing Interpretation Biological Interpretation DataProcessing->Interpretation

Caption: General experimental workflow for stable isotope tracing with this compound.

Experimental Protocols

In Vitro Labeling of Cultured Cells

This protocol describes the labeling of adherent mammalian cells with ¹³C-isovaleric acid.

Materials:

  • Adherent mammalian cells (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • Labeling medium (e.g., DMEM without leucine, supplemented with dialyzed fetal bovine serum)

  • ¹³C-Isovaleric acid (e.g., this compound (1-¹³C, 99%))

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Medium Exchange: Aspirate the growth medium, wash the cells once with sterile PBS, and replace with pre-warmed labeling medium containing the desired concentration of ¹³C-isovaleric acid (typically in the low mM range).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolic Quenching: To halt metabolic activity, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to each well.[4]

  • Cell Harvesting: Place the plates on dry ice for 10 minutes, then scrape the cells in the cold methanol and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Metabolite Extraction:

    • Vortex the cell lysate vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[4]

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until analysis.

In Vivo Labeling in Animal Models

This protocol provides a general guideline for administering deuterated this compound to mice. All animal procedures must be approved by the institutional animal care and use committee.

Materials:

  • Mice (e.g., C57BL/6)

  • Deuterated this compound (e.g., this compound-d9)

  • Sterile saline solution

  • Syringes and needles for injection

  • Tools for tissue harvesting

  • Liquid nitrogen

Procedure:

  • Tracer Preparation: Prepare a sterile solution of deuterated this compound in saline at the desired concentration.

  • Tracer Administration: Administer the tracer to the mice via intraperitoneal (IP) injection or intravenous (IV) infusion. The dosage and infusion rate should be optimized based on preliminary studies.[7]

  • Time Course: Collect tissues at various time points after tracer administration to assess the dynamics of metabolite labeling.

  • Tissue Harvesting: At the designated time point, euthanize the animal and rapidly excise the tissues of interest.

  • Metabolic Quenching: Immediately freeze-clamp the tissues in liquid nitrogen to halt all metabolic activity.[8]

  • Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.

  • Metabolite Extraction:

    • Homogenize the frozen tissue in a pre-chilled solvent mixture (e.g., 80% methanol).

    • Follow a similar extraction procedure as described for cultured cells (Section 4.1.6).

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile metabolites, a derivatization step is required to increase their volatility.

Protocol for Derivatization and GC-MS Analysis:

  • Derivatization:

    • To the dried metabolite extract, add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine and incubate at 37°C for 90 minutes to protect carbonyl groups.[9]

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 30 minutes to silylate hydroxyl and carboxyl groups.[9]

  • GC-MS Analysis:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

    • Injector Temperature: 250°C.[9]

    • Oven Program: Initial temperature of 70°C for 2 minutes, then ramp at 10°C/min to 280°C.[9]

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 50-650) to determine the mass isotopomer distribution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of a wide range of metabolites without the need for derivatization.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Reconstitute the dried metabolite extracts in a solvent compatible with the LC mobile phase (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Column: A HILIC column (e.g., ZIC-cHILIC, 2.1 x 150 mm) is suitable for separating polar metabolites.[1]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1]

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the metabolites of interest.

    • MS/MS: Operate the mass spectrometer in a targeted manner using multiple reaction monitoring (MRM) for specific metabolites or in full scan mode for untargeted analysis.

Data Presentation and Analysis

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) for each metabolite of interest. This data reflects the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Table 1: Hypothetical Mass Isotopomer Distribution of TCA Cycle Intermediates after Labeling with [1-¹³C]-Isovaleric Acid in Cancer Cells

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Citrate 65.225.87.51.20.3
α-Ketoglutarate 70.122.36.11.00.5
Succinate 75.818.54.80.70.2
Fumarate 78.316.94.10.50.2
Malate 72.420.16.30.90.3

Data Analysis:

  • Correction for Natural Abundance: The raw MID data must be corrected for the natural abundance of stable isotopes (e.g., ¹³C is ~1.1% of total carbon).

  • Metabolic Flux Analysis (MFA): The corrected MIDs, along with measured extracellular fluxes (e.g., nutrient uptake and product secretion rates), can be used in computational models to estimate intracellular metabolic fluxes.[10] Software packages such as INCA can be used for these calculations.[10]

Conclusion

Stable isotope labeling of this compound is a powerful tool for elucidating its metabolic fate and quantifying metabolic fluxes through related pathways. The protocols and guidelines presented here provide a framework for conducting these experiments in both in vitro and in vivo settings. Careful experimental design, execution, and data analysis are crucial for obtaining high-quality, interpretable results that can advance our understanding of metabolism in health and disease.

References

Application Note: Enhanced Gas Chromatography Analysis of Isovaleric Acid through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric acid, a short-chain fatty acid (SCFA), is a significant biomarker in various biological and industrial processes, including gut microbiome research, metabolic disease studies, and food and beverage quality control.[1] Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, direct GC analysis of free fatty acids like this compound presents significant challenges. Due to their high polarity and low volatility, these compounds often exhibit poor chromatographic behavior, characterized by broad, tailing peaks, which leads to low sensitivity and poor reproducibility.[2]

To overcome these limitations, a derivatization step is essential prior to GC analysis. Derivatization chemically modifies the carboxylic acid group, converting it into a less polar, more volatile, and more thermally stable derivative.[2][3] This transformation significantly improves peak shape, enhances detector response, and allows for more accurate and reliable quantification. The two most prevalent derivatization techniques for SCFAs are esterification (alkylation) and silylation.[2][4]

This document provides detailed protocols for the derivatization of this compound using Boron Trifluoride-Methanol (BF3-Methanol) for esterification and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation, enabling improved GC and GC-Mass Spectrometry (GC-MS) analysis.

Comparison of Derivatization Methods

Esterification, specifically methylation to form fatty acid methyl esters (FAMEs), and silylation to form trimethylsilyl (TMS) esters are both robust methods for preparing this compound and other SCFAs for GC analysis. The choice of method may depend on the sample matrix, available instrumentation, and the presence of other analytes of interest.

Table 1: Quantitative Comparison of Common Derivatization Methods

ParameterEsterification (BF3-Methanol)Silylation (BSTFA/MSTFA)Reference
Principle Converts carboxylic acid to a methyl ester.Replaces active hydrogen with a trimethylsilyl (TMS) group.[2][4]
Reaction Time 10 - 60 minutes.[5]30 - 60 minutes.[4][6]
Reaction Temp. 60 - 100 °C.[5][7]60 - 80 °C.[4][6]
Derivative Stability Generally stable for several days if stored properly.[8]Less stable; analysis within a week is recommended.[4]
By-products Volatile and typically do not interfere.[5]MSTFA by-products are more volatile than BSTFA's.[9][10]
Sample Matrix Moisture must be removed as water can inhibit the reaction.[4][5]Reagents are highly moisture-sensitive.[3][4]
Specificity Specific to carboxylic acids under mild conditions.Reacts with any protic functional group (-OH, -NH, -SH).[4][10]
LOD Improvement Significant improvement; pg-level detection is achievable.Significant improvement; comparable to esterification.
Reproducibility (%RSD) Typically <15%.[11]Typically <15%.[11]

Experimental Protocols

Safety Precautions: Derivatization reagents are often corrosive, toxic, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the conversion of this compound to its methyl ester (isovalerate). This method is convenient, fast, and results in a clean reaction.[5]

Materials:

  • Sample containing this compound (dried if in aqueous solution)

  • BF3-Methanol solution, 10-14% w/w[5]

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vials (e.g., 5 mL screw-cap vials with PTFE-lined septa)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

  • GC vials with inserts

Procedure:

  • Sample Preparation: Place 1-25 mg of the sample (or a dried extract) into a reaction vial.[5] If the sample is in an aqueous solution, it must be evaporated to dryness first.

  • Reagent Addition: Add 2 mL of 10% BF3-Methanol reagent to the vial.[5]

  • Reaction: Tightly cap the vial and heat at 60°C for 10 minutes in a heating block or water bath.[5] For more complex matrices, the reaction time can be extended up to 60 minutes.[4]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.[4][12]

  • Mixing: Cap the vial and vortex vigorously for 30 seconds to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the derivatized product.

  • Drying and Transfer: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC or GC-MS analysis.

Protocol 2: Silylation using BSTFA with 1% TMCS

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester. Silylation is a versatile method that can also derivatize other functional groups like hydroxyls and amines.[4]

Materials:

  • Sample containing this compound (dried)

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Pyridine or other suitable solvent (e.g., Dichloromethane, Acetonitrile)

  • Reaction vials (e.g., 2 mL screw-cap vials with PTFE-lined septa)

  • Heating block or oven

  • Vortex mixer

  • Pipettes and tips

  • GC vials with inserts

Procedure:

  • Sample Preparation: Place the dried sample extract into a reaction vial. It is critical that the sample is free of water, as silylation reagents are highly moisture-sensitive.[4]

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine) to dissolve the sample, followed by 100 µL of BSTFA + 1% TMCS.[4]

  • Reaction: Tightly cap the vial, vortex for 10-15 seconds, and heat at 60°C for 60 minutes.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution & Transfer: Dilute the reaction mixture with a suitable solvent (e.g., hexane or dichloromethane) to the desired concentration for analysis. Transfer the final solution to a GC vial.

  • Analysis: The sample is now ready for GC or GC-MS analysis. Analyze as soon as possible, as TMS derivatives can degrade over time.[4]

GC-MS Analysis Parameters

The following are general starting conditions for the analysis of derivatized this compound. The method should be optimized for the specific instrument and column used.

Table 2: Example GC-MS Parameters

ParameterSetting
GC System Agilent 7890B GC with 5977B MSD or equivalent[13]
Column HP-INNOWAX (30 m x 0.25 mm x 0.25 µm) or similar polar column[14]
Injector Temp. 240 °C[15]
Injection Mode Split (e.g., 10:1 or 20:1 ratio)
Injection Vol. 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial: 80°C (hold 2 min), Ramp: 40°C/min to 200°C, Ramp: 25°C/min to 240°C (hold 2 min)[15]
MS Transfer Line 240 °C[15]
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

Visualizations

Workflow and Chemistry Diagrams

The following diagrams illustrate the experimental workflow and the chemical reactions involved in the derivatization of this compound.

G Experimental Workflow for this compound Derivatization and GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological or Industrial Sample Extraction Extraction of SCFAs (LLE or SPE) Sample->Extraction Drying Drying (Evaporation/Lyophilization) Extraction->Drying Deriv Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Drying->Deriv Reaction Heat to Drive Reaction (e.g., 60°C for 30-60 min) Deriv->Reaction Post_React Post-Reaction Workup (Extraction/Dilution) Reaction->Post_React GCMS GC-MS Analysis Post_React->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for this compound analysis.

G Derivatization Reactions of this compound cluster_ester Esterification (Methylation) cluster_silyl Silylation IVA1 This compound (CH3)2CHCH2COOH Reagent1 + CH3OH (Methanol) Product1 Methyl Isovalerate (CH3)2CHCH2COOCH3 IVA1->Product1 Catalyst1 BF3 (catalyst) Heat IVA2 This compound (CH3)2CHCH2COOH Reagent2 + BSTFA Product2 This compound TMS Ester (CH3)2CHCH2COOSi(CH3)3 IVA2->Product2 Catalyst2 Heat

Caption: Chemical derivatization reactions.

References

Application Note & Protocol: Solid-Phase Microextraction (SPME) for Isovaleric Acid Sampling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Solid-Phase Microextraction (SPME) is a state-of-the-art, solvent-free sample preparation technology that integrates sampling, extraction, concentration, and sample introduction into a single, efficient step.[1][2] Its versatility and simplicity make it an ideal choice for the analysis of volatile organic compounds (VOCs) like isovaleric acid (3-methylbutanoic acid) from various complex matrices.[3] this compound is a key short-chain fatty acid (SCFA) and biomarker in diverse fields, including food science for flavor profiling, environmental monitoring for odor assessment, and biomedical research for studying microbial metabolism and disease states.[4][5]

This document provides detailed application notes and experimental protocols for the sampling and analysis of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Headspace SPME HS-SPME is an equilibrium-based extraction technique.[6] An SPME fiber, coated with a specific polymeric stationary phase, is exposed to the headspace above a liquid or solid sample in a sealed vial.[7] Volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb or absorb into the fiber coating until equilibrium is reached.[8] The amount of analyte extracted by the fiber is proportional to its concentration in the sample. Following extraction, the fiber is transferred to the hot injection port of a gas chromatograph, where the analytes are thermally desorbed for separation and analysis.[7]

Application Notes

SPME Fiber Selection

The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. This compound is a polar, volatile compound. Several fiber types are suitable, with the selection often depending on the complexity of the sample matrix and other compounds of interest.

Fiber CoatingPolarityKey Characteristics & Recommendations for this compound
DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane)BipolarA triple-phase fiber that provides a broad range of selectivity for volatile and semi-volatile compounds (C3-C20). Its Carboxen component has a high affinity for small, volatile molecules, while DVB is effective for larger analytes. This is often the recommended fiber for complex samples containing a wide range of VOCs, including short-chain fatty acids. [8][9]
PDMS/DVB (Polydimethylsiloxane/Divinylbenzene)BipolarA general-purpose fiber suitable for volatile polar analytes like alcohols, amines, and fatty acids.[6][10] It offers efficient adsorption and rapid desorption. It is a robust choice for routine analysis of this compound.
Polyacrylate (PA) PolarSpecifically designed for extracting polar semi-volatile compounds.[6] It can be effective for this compound, particularly in aqueous samples, but may have lower efficiency for highly volatile compounds compared to DVB/CAR/PDMS.
Carboxen/PDMS (CAR/PDMS) BipolarExcellent for trace-level analysis of very volatile compounds and gases (MW 30-225). It can be recommended when the primary goal is to identify low molecular weight compounds alongside this compound.[9]
Key Experimental Parameters for Optimization

The efficiency of the HS-SPME process is governed by several parameters that should be optimized for each specific application.[1][8]

  • Sampling Mode: Headspace (HS) sampling is strongly recommended for volatile compounds like this compound in complex matrices (e.g., biological fluids, food, soil) to protect the fiber from non-volatile, high-molecular-weight interferences.[11]

  • Matrix Modification:

    • pH Adjustment: To ensure this compound is in its volatile, non-ionized form (R-COOH), the sample's pH should be acidified to approximately 2-3 by adding a strong acid (e.g., HCl, H₂SO₄). This significantly enhances its partitioning into the headspace.[11]

    • Salt Addition: Adding a salt like sodium chloride (NaCl) to saturation in aqueous samples increases the ionic strength of the solution.[12] This "salting-out" effect reduces the solubility of organic analytes and promotes their transfer to the headspace, thereby increasing extraction efficiency.

  • Extraction Temperature and Time: Higher temperatures increase the vapor pressure of analytes, facilitating their transfer to the headspace and accelerating equilibrium. However, excessively high temperatures can alter the sample matrix or affect the partitioning equilibrium. A typical range is 40-70°C.[12] Extraction time must be sufficient to allow equilibrium or, for quantitative purposes, be kept consistent for all samples and standards. Typical times range from 15 to 60 minutes.[12][13]

  • Agitation: Agitating the sample during extraction (e.g., with a magnetic stirrer or orbital shaker) facilitates the mass transfer of analytes from the matrix to the headspace, reducing the time needed to reach equilibrium.[7]

  • Desorption: Thermal desorption in the GC inlet should be optimized. A temperature of 250-270°C for 2-5 minutes is generally sufficient to ensure complete transfer of analytes from the fiber to the GC column.[12]

GC-MS Analysis & Derivatization

Direct injection of free fatty acids onto standard GC columns can result in poor peak shape (tailing) and adsorption issues due to their high polarity.[14]

  • GC Column: A polar stationary phase column, such as one based on polyethylene glycol (PEG) like a DB-FFAP or HP-INNOWAX, is recommended to achieve symmetrical peaks for underivatized short-chain fatty acids.[5][14][15]

  • Derivatization: To overcome chromatographic issues, this compound can be converted into a less polar, more volatile ester, typically a fatty acid methyl ester (FAME). This is achieved through an esterification reaction, often using reagents like boron trichloride in methanol (BCl₃-Methanol). Derivatization can be performed prior to SPME analysis and significantly improves peak shape, sensitivity, and reproducibility.

Quantitative Data Summary

The following table summarizes typical validation parameters for SPME-GC-MS methods analyzing volatile acids. Note that performance metrics are highly dependent on the specific matrix, analyte concentration, and instrumentation.

ParameterTypical Range/ValueReference(s)
Linearity (R²) > 0.99The method generally shows good linearity with correlation coefficients (R²) greater than 0.99.[12][13]
Limit of Detection (LOD) 0.03 µg/L - 3.97 mg/L (Matrix Dependent)LODs can vary widely. For highly sensitive methods, detection limits in the low µg/L or ppb range can be achieved.[5][15][16] For example, one platform reports a detection limit of 0.5 ppb for this compound in headspace samples.[5]
Limit of Quantification (LOQ) 1.0 µg/L - 36.45 mg/L (Matrix Dependent)LOQs are similarly matrix-dependent but demonstrate the method's suitability for trace analysis.[15][16]
Precision (RSD%) < 15%Repeatability and intermediate precision, expressed as the relative standard deviation (RSD), are typically below 15%, indicating good method reproducibility.[13][16]
Recovery (%) 85 - 115%Method accuracy, often assessed through recovery experiments by spiking blank matrix with known analyte concentrations, generally falls within an acceptable range of 85-115%.[13][16]

Experimental Protocols & Workflows

Workflow Diagram: General HS-SPME

cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis A 1. Sample Aliquoting (e.g., 1-5 g or mL) B 2. Matrix Modification (Add Salt, Adjust pH) A->B C 3. Seal Vial B->C D 4. Incubation & Equilibration (e.g., 60°C, 15 min) C->D E 5. Expose SPME Fiber to Headspace (e.g., 60°C, 45 min) D->E F 6. Retract Fiber E->F G 7. Thermal Desorption in GC Inlet (e.g., 250°C, 4 min) F->G H 8. Chromatographic Separation G->H I 9. Mass Spectrometric Detection & Quantification H->I

Caption: General workflow for HS-SPME analysis of this compound.

Protocol 1: Direct Headspace SPME-GC-MS Analysis

This protocol is suitable for rapid screening or when derivatization is not desired.

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (e.g., at 270°C for 30-60 min in the GC inlet).[8] Recondition the fiber for 5-10 minutes between injections.

  • Sample Preparation:

    • Place 1-5 mL (for liquids) or 1-5 g (for solids) of the sample into a 10 or 20 mL headspace vial.

    • For aqueous samples, add NaCl until saturation (~0.3 g per mL).

    • Adjust the sample pH to ~2.5 by adding a small volume of concentrated H₂SO₄ or HCl.

    • If using an internal standard, spike the sample at this stage.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • Extraction:

    • Place the vial in a heating block or autosampler tray equipped with an agitator, set to the optimized temperature (e.g., 60°C).

    • Allow the sample to incubate and equilibrate for 10-15 minutes with agitation.

    • Expose the SPME fiber to the vial's headspace for the optimized extraction time (e.g., 45 minutes) while maintaining temperature and agitation.[12]

  • Desorption and Analysis:

    • After extraction, retract the fiber into its needle and immediately transfer it to the GC injection port.

    • Desorb the analytes for 2-5 minutes at a temperature of ~250°C in splitless mode.

    • Start the GC-MS data acquisition at the beginning of the desorption period.

    • Use a GC column suitable for free fatty acids (e.g., DB-FFAP).

Workflow Diagram: SPME with Derivatization

cluster_prep Sample & Derivatization cluster_extraction SPME Extraction of FAME cluster_analysis GC-MS Analysis A 1. Sample Aliquoting B 2. Add Derivatization Reagent (e.g., BCl3-Methanol) A->B C 3. Heat to React (e.g., 60°C, 10 min) B->C D 4. Cool Sample & Expose SPME Fiber C->D E 5. Extract Volatile Ester D->E F 6. Desorb & Analyze E->F G 7. Quantify F->G

Caption: Workflow for analysis of this compound via esterification to FAME.

Protocol 2: Analysis via Derivatization to Fatty Acid Methyl Ester (FAME)

This protocol improves chromatographic performance and is recommended for achieving the highest accuracy and precision.

  • Sample Preparation and Derivatization:

    • Place 1-2 mL of an aqueous sample into a micro-reaction vessel. If the sample is not aqueous, it may need to be extracted or dried first.

    • Add 2 mL of 12% BCl₃-Methanol solution.

    • Seal the vessel and heat at 60°C for 5-10 minutes to complete the esterification reaction.

  • Extraction of FAME:

    • Cool the reaction vessel to room temperature.

    • Transfer the entire reaction mixture to a larger headspace vial (e.g., 20 mL).

    • To enhance partitioning, add 1-2 mL of a non-polar solvent (e.g., hexane) and 1-2 mL of water, then shake. The newly formed methyl isovalerate is volatile and will partition into the headspace.

    • Seal the vial.

  • HS-SPME and Analysis:

    • Proceed with the HS-SPME extraction as described in Protocol 1, Step 3 . A general-purpose fiber like DVB/CAR/PDMS or PDMS/DVB is excellent for FAMEs.

    • Desorb and analyze via GC-MS as described in Protocol 1, Step 4 . A standard non-polar or mid-polar column (e.g., DB-5ms) can be used effectively for FAME analysis.

References

Application Note: Structural Elucidation of Isovaleric Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. This application note provides a detailed protocol for the structural elucidation of isovaleric acid (3-methylbutanoic acid) using ¹H and ¹³C NMR spectroscopy. This compound is a branched-chain fatty acid with relevance in various biological and industrial processes. Understanding its structure is crucial for quality control, metabolic studies, and drug development.

Data Presentation

The following tables summarize the typical ¹H and ¹³C NMR chemical shift data for this compound. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)
H-1 (-COOH)~11.9Singlet1H-
H-2 (-CH₂)~2.23Doublet2H~7.4 Hz
H-3 (-CH)~2.12Nonet1H~6.8 Hz
H-4, H-5 (-CH₃)₂~0.99Doublet6H~6.8 Hz

Data obtained in CDCl₃ at 399.65 MHz.[1]

Table 2: ¹³C NMR Chemical Shift Data for this compound

CarbonChemical Shift (ppm)
C-1 (-COOH)~179
C-2 (-CH₂)~43
C-3 (-CH)~26
C-4, C-5 (-(CH₃)₂)~22

Data interpretation based on typical values for carboxylic acids and alkanes.

Experimental Protocols

This section outlines the methodology for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation

  • Materials:

    • This compound

    • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

    • NMR tube (5 mm)

    • Pipettes

    • Vortex mixer

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.

    • Cap the NMR tube securely and vortex the sample until the this compound is completely dissolved.

2. NMR Data Acquisition

  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans (ns): 16

    • Number of Dummy Scans (ds): 4

    • Spectral Width (sw): 20 ppm

    • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (~6 ppm)

    • Acquisition Time (aq): ~3-4 seconds

    • Relaxation Delay (d1): 5 seconds

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans (ns): 1024 or more (depending on sample concentration)

    • Spectral Width (sw): 220 ppm

    • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (~100 ppm)

    • Acquisition Time (aq): ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the this compound structure.

  • Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

  • Assign the peaks in the ¹³C spectrum to the corresponding carbon atoms.

Visualizations

Diagram 1: Experimental Workflow for NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_1h Set up 1H NMR Experiment load_sample->setup_1h setup_13c Set up 13C NMR Experiment load_sample->setup_13c acquire_1h Acquire 1H Spectrum setup_1h->acquire_1h ft Fourier Transform acquire_1h->ft acquire_13c Acquire 13C Spectrum setup_13c->acquire_13c acquire_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Spectra phase_baseline->calibrate integrate_analyze Integrate and Analyze calibrate->integrate_analyze structure Elucidate Structure integrate_analyze->structure

Caption: Workflow for NMR-based structural elucidation of this compound.

Diagram 2: this compound Structure and ¹H NMR Correlations

Caption: Structure of this compound with corresponding ¹H NMR signal assignments.

References

Application Notes and Protocols for Culturing Isovaleric Acid-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the cultivation of bacteria that produce isovaleric acid, with a specific focus on Propionibacterium freudenreichii. The protocols outlined below cover media preparation, anaerobic cultivation techniques, and the quantification of this compound from bacterial cultures.

Introduction

This compound, a branched-chain fatty acid, is a significant metabolite produced by various bacteria through the degradation of the amino acid L-leucine.[1][2] This compound is of interest in various fields, including the food industry for its contribution to the flavor profile of fermented products like Swiss cheese, and in microbiome research due to its presence in the human gut.[1][3] Understanding and optimizing the culture conditions for this compound-producing bacteria are crucial for harnessing their metabolic capabilities for research and industrial applications. This protocol focuses on Propionibacterium freudenreichii, a well-documented producer of this compound.[1][2][4]

Data Presentation

The following tables summarize the quantitative data regarding media composition and this compound production by two different strains of Propionibacterium freudenreichii under varying culture conditions.

Table 1: Composition of Culture Media for Propionibacterium freudenreichii

ComponentYEL Medium ConcentrationYEL-S Medium Concentration
Peptone10 g/L10 g/L
Yeast Extract10 g/L10 g/L
Sodium Lactate20 ml/L (of 60% syrup)20 ml/L (of 60% syrup)
K₂HPO₄0.25 g/L0.25 g/L
MnSO₄·H₂O0.05 g/L0.05 g/L
NaCl-21 g/L
Final pH 6.8 5.4

Table 2: this compound Production by P. freudenreichii Strains in Different Media

StrainMediumIncubation Temperature (°C)Incubation TimeThis compound (mM)
TL 34YEL3048 hours~0.5
ITGP23YEL3048 hours~0.3
TL 34YEL-S246 days~1.3
ITGP23YEL-S246 days~0.9

Data adapted from Thierry A, Maillard MB, Yvon M. (2002). Conversion of L-leucine to this compound by Propionibacterium freudenreichii TL 34 and ITGP23. Applied and Environmental Microbiology, 68(2), 608-615.[1]

Experimental Protocols

Protocol 1: Preparation of Culture Media

1.1. YEL (Yeast Extract Lactate) Medium Preparation:

  • For 1 liter of medium, dissolve 10 g of peptone, 10 g of yeast extract, 0.25 g of K₂HPO₄, and 0.05 g of MnSO₄·H₂O in approximately 900 ml of deionized water.

  • Add 20 ml of 60% sodium lactate syrup.

  • Adjust the pH to 6.8 using 1M HCl or 1M NaOH.

  • Bring the final volume to 1 liter with deionized water.

  • Sterilize by autoclaving at 121°C for 15 minutes.

1.2. YEL-S Medium Preparation:

  • Follow steps 1 and 2 for YEL medium preparation.

  • Add 21 g of NaCl and dissolve completely.

  • Adjust the pH to 5.4 using 1M HCl.

  • Bring the final volume to 1 liter with deionized water.

  • Sterilize by autoclaving at 121°C for 15 minutes.

Protocol 2: Anaerobic Cultivation of Propionibacterium freudenreichii
  • Inoculation: Inoculate the sterile YEL or YEL-S broth with a fresh culture of P. freudenreichii (e.g., strains TL 34 or ITGP23) to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • Anaerobic Conditions: Immediately after inoculation, establish anaerobic conditions. This can be achieved using one of the following methods:

    • Anaerobic Jars: Place the culture tubes or flasks inside an anaerobic jar. Use a commercial gas-generating sachet (e.g., GasPak™) to create an anaerobic atmosphere (typically a mixture of H₂ and CO₂). Include an anaerobic indicator strip to confirm the absence of oxygen.

    • Anaerobic Chamber: Perform all manipulations, including inoculation and incubation, inside an anaerobic chamber with a controlled atmosphere (e.g., 85% N₂, 10% CO₂, 5% H₂).

  • Incubation:

    • For YEL medium, incubate the cultures at 30°C.

    • For YEL-S medium, incubate the cultures at 24°C.[1]

    • Incubate for the desired period, typically ranging from 48 hours to 15 days, depending on the medium and the desired yield of this compound.[1]

  • Monitoring Growth: Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Sample Preparation:

  • At the end of the incubation period, collect a sample of the bacterial culture.

  • Centrifuge the culture sample at 10,000 x g for 10 minutes to pellet the bacterial cells.

  • Carefully collect the supernatant.

  • For GC-MS analysis, it is crucial to remove any particulate matter. Filter the supernatant through a 0.22 µm sterile syringe filter.

  • Acidify the filtered supernatant to a pH of approximately 2-3 by adding a small volume of concentrated HCl. This step protonates the this compound, making it more volatile.

3.2. GC-MS Analysis:

  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A suitable capillary column for volatile fatty acid analysis, such as a DB-WAX or equivalent polar column, is recommended.

  • Injection: Inject 1 µl of the acidified, filtered supernatant into the GC inlet. A splitless or split injection can be used depending on the expected concentration of this compound.

  • GC Oven Program: A typical temperature program starts at a lower temperature and ramps up to a higher temperature to separate the volatile compounds. An example program is:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/minute.

    • Hold: Hold at 200°C for 5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity. The characteristic mass-to-charge ratio (m/z) for this compound should be monitored.

  • Quantification: Create a standard curve using known concentrations of pure this compound. The concentration of this compound in the bacterial culture samples can then be determined by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_cultivation Cultivation cluster_analysis Analysis media_prep Media Preparation (YEL or YEL-S) inoculation Inoculation with P. freudenreichii media_prep->inoculation anaerobic_setup Establish Anaerobic Conditions inoculation->anaerobic_setup incubation Incubation (24°C or 30°C) anaerobic_setup->incubation sampling Culture Sampling incubation->sampling centrifugation Centrifugation sampling->centrifugation filtration Supernatant Filtration (0.22 µm) centrifugation->filtration acidification Acidification filtration->acidification gcms GC-MS Analysis acidification->gcms quantification Quantification gcms->quantification metabolic_pathway Leucine L-Leucine alpha_KIC α-Ketoisocaproic Acid Leucine->alpha_KIC Transamination Isovaleric_Acid This compound alpha_KIC->Isovaleric_Acid Enzymatic Conversion

References

Application Notes and Protocols for In Vitro Modeling of Isovaleric Acid Effects on Colonocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isovaleric acid (IVA) is a branched-chain short-chain fatty acid (BCFA) produced by the gut microbiota through the fermentation of the amino acid leucine[1][2]. While the effects of other short-chain fatty acids (SCFAs) like butyrate on colonocyte health are well-documented, the specific roles of this compound are less understood. Emerging evidence suggests that IVA may play a role in colonic health and disease, including cancer and inflammation[3]. These application notes provide a guide to available in vitro models and experimental protocols for studying the effects of this compound and related compounds on colonocytes.

Due to the limited specific data on this compound's direct effects on colon epithelial cells, some protocols and data presented are based on studies of a related ester, geranyl isovalerate (GIV), which has demonstrated effects on colon cancer cell lines[4]. These methodologies provide a strong foundation for designing and executing studies to elucidate the specific functions of this compound.

In Vitro Models for Studying this compound Effects

A variety of in vitro models can be employed to investigate the impact of this compound on colonocytes. The choice of model depends on the specific research question, ranging from high-throughput screening in cancer cell lines to more physiologically relevant studies in organoid and co-culture systems.

1.1. Colon Cancer Cell Lines: Immortalized cell lines are a reproducible and scalable tool for initial investigations into the molecular mechanisms of this compound. Commonly used lines include:

  • HCT116: A human colorectal carcinoma cell line often used in cancer biology and drug discovery[4].

  • HT-29: A human colon adenocarcinoma cell line that can differentiate to form a polarized monolayer with enterocyte-like features[4][5].

  • Caco-2: A human colorectal adenocarcinoma cell line that spontaneously differentiates into a polarized monolayer resembling the small intestine's absorptive enterocytes[6].

  • SW480: A human primary colon adenocarcinoma cell line often used in conjunction with SW620 (a metastatic derivative) to study cancer progression[1][7].

1.2. Intestinal Organoids ("Colonoids"): Derived from adult stem cells in intestinal crypts, organoids are three-dimensional (3D) cultures that recapitulate the cellular diversity and architecture of the colonic epithelium[8][9][10][11][12]. They provide a more physiologically relevant model for studying the effects of microbial metabolites like this compound on cell proliferation, differentiation, and barrier function. Organoids can also be cultured as 2D monolayers to provide access to the apical cell surface.

1.3. Co-culture Models: To study the inflammatory effects of this compound, colonocytes (e.g., Caco-2 cells) can be co-cultured with immune cells, such as macrophage-like cells (e.g., THP-1)[3][6][13][14][15][16]. These models allow for the investigation of cell-cell communication and the modulation of inflammatory responses by this compound.

Data on the Effects of this compound and Related Compounds

Quantitative data on the direct effects of this compound on colonocytes is sparse. The following tables summarize available data, primarily from a study on geranyl isovalerate (GIV), an ester of this compound. This data can be used as a starting point for designing dose-response experiments with this compound.

Table 1: Cytotoxicity of Geranyl Isovalerate (GIV) in Colon Cancer Cell Lines

Cell LineCompoundIncubation TimeIC50 ValueAssay MethodReference
HCT116Geranyl Isovalerate48 hours~1.8 mMMTT Assay[4]
HT-29Geranyl Isovalerate48 hours~4.0 mMMTT Assay[4]

Table 2: Qualitative Effects of this compound and Geranyl Isovalerate on Colon Cancer Cells

Cell Line(s)CompoundObserved EffectPotential MechanismReference
HCT116, HT-29Geranyl IsovalerateInduction of ApoptosisIncreased ROS generation, loss of mitochondrial membrane potential, activation of Caspase-3 and -9, cleavage of PARP.[4]
SW480, HCT116This compoundPromotes cell viability, inhibits proliferation and migration (Note: Seemingly contradictory findings require further investigation).Not elucidated.[1]

Experimental Protocols

3.1. Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for testing the effects of a compound like this compound or geranyl isovalerate on the viability of colon cancer cell lines such as HCT116 and HT-29.

Materials:

  • HCT116 or HT-29 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well culture plates

  • This compound or Geranyl Isovalerate (GIV)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HCT116 or HT-29 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment[4].

  • Treatment: Prepare serial dilutions of this compound or GIV in complete growth medium. Based on available data for GIV, a starting range of 0.5 mM to 8 mM is recommended[4]. Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control (medium with the same concentration of solvent, e.g., DMSO, if used).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible[17].

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for at least 2 hours in the dark at room temperature[17].

  • Absorbance Measurement: Measure the absorbance at 570 nm or 595 nm using a microplate reader[4][17].

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

3.2. Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

This protocol describes the detection of apoptosis in HCT116 cells treated with a test compound, using flow cytometry.

Materials:

  • HCT116 cells

  • 6-well plates

  • This compound or GIV

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates (e.g., 2-5 x 10⁵ cells per well) and allow them to attach for 24 hours. Treat the cells with the desired concentrations of the test compound (e.g., concentrations around the determined IC50) and a vehicle control for 24 or 48 hours[17].

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells from each well and centrifuge.

  • Washing: Wash the cells twice with cold PBS[17].

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol[17].

  • Incubation: Incubate the cells for 15 minutes in the dark at room temperature[17].

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations[17].

3.3. Protocol 3: Cell Migration Assessment using Wound Healing (Scratch) Assay

This protocol details a method to assess the effect of this compound on the migration of colon cancer cells like SW480.

Materials:

  • SW480 cells

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • This compound

  • Serum-free or low-serum medium

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed SW480 cells in a 6-well plate at a density that allows them to form a confluent monolayer within 24-48 hours (e.g., 1 x 10⁶ cells per well)[18].

  • Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or cell-free gap across the center of the monolayer[13][19].

  • Washing: Gently wash the wells 2-3 times with PBS to remove detached cells and debris[13][19].

  • Treatment: Add fresh medium (serum-free or low-serum to minimize proliferation) containing different concentrations of this compound or a vehicle control.

  • Imaging: Immediately capture images of the wound at time 0 using a microscope. Mark the position of the image for consistent imaging later.

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound area at regular intervals (e.g., 8, 12, 24, 48 hours)[7][18].

  • Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area[17].

Visualization of Workflows and Signaling Pathways

4.1. Experimental Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the workflows for the described protocols.

G cluster_0 Protocol 1: Cell Viability (MTT) Assay Workflow A Seed colonocytes (e.g., HCT116) in 96-well plate B Incubate for 24h for cell attachment A->B C Treat with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent and incubate 2-4h D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate % viability and determine IC50 G->H

Cell Viability Assay Workflow

G cluster_1 Protocol 2: Apoptosis (Annexin V/PI) Assay Workflow P2_A Seed colonocytes (e.g., HCT116) in 6-well plate P2_B Treat with this compound (e.g., at IC50 concentration) P2_A->P2_B P2_C Incubate for 24-48h P2_B->P2_C P2_D Harvest adherent and floating cells P2_C->P2_D P2_E Wash cells with cold PBS P2_D->P2_E P2_F Stain with Annexin V-FITC and Propidium Iodide (PI) P2_E->P2_F P2_G Analyze by Flow Cytometry P2_F->P2_G P2_H Quantify viable, apoptotic, and necrotic populations P2_G->P2_H

Apoptosis Assay Workflow

4.2. Signaling Pathway Diagrams

The following diagrams illustrate a known pathway for this compound in a related cell type and a hypothetical pathway in colonocytes that warrants investigation.

G cluster_2 Known IVA Pathway in Colonic Smooth Muscle Cells IVA This compound Receptor Gαs-coupled Receptor (putative) IVA->Receptor activates AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to

IVA Signaling in Smooth Muscle[1]

G cluster_3 Hypothetical Inflammatory Pathway for IVA in Colonocytes IVA_inflam This compound TLR Toll-like Receptor (TLR) IVA_inflam->TLR modulates? IKK IKK Complex TLR->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (e.g., IL-8) Nucleus->Cytokines induces transcription

Hypothetical IVA Inflammatory Signaling

The study of this compound's effects on colonocytes is an emerging area of research. While direct evidence is still limited, the protocols and models outlined in these notes provide a robust framework for investigation. By adapting established methods used for other SCFAs and related compounds, researchers can begin to unravel the specific roles of this compound in colon health and disease, potentially identifying new therapeutic targets for cancer and inflammatory conditions. Future studies should focus on generating specific dose-response data for this compound and elucidating its precise molecular signaling pathways in colon epithelial cells.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Isovaleric Acid Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of isovaleric acid detection in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound with high sensitivity using mass spectrometry?

A1: The primary challenges stem from the inherent physicochemical properties of this compound, a short-chain fatty acid (SCFA). These include:

  • High Volatility: As a volatile compound, this compound can be easily lost during sample preparation steps that involve drying.[1]

  • Poor Retention in Reversed-Phase Chromatography: Due to its polarity, this compound is not well-retained on traditional reversed-phase liquid chromatography (LC) columns, making it difficult to separate from the solvent front and other polar interferences.[2]

  • Low Ionization Efficiency: In its native state, this compound can exhibit poor ionization efficiency in common mass spectrometry sources, leading to low signal intensity.[2]

  • Isomeric Interference: this compound has several structural isomers, such as 2-methylbutyric acid and valeric acid, which can be difficult to separate chromatographically and may have similar mass spectral fragmentation patterns, leading to inaccurate quantification.[2]

  • Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, negatively impacting the accuracy and sensitivity of quantification.[3][4]

Q2: When should I choose Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound analysis?

A2: The choice between GC-MS and LC-MS depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS is a robust and highly sensitive technique for analyzing volatile compounds like this compound. It often provides excellent chromatographic separation of isomers. However, it typically requires derivatization to convert the polar carboxylic acid into a more volatile and thermally stable ester, which adds an extra step to sample preparation.[5][6][7]

  • LC-MS/MS is also a very sensitive and specific technique, particularly when using tandem mass spectrometry (MS/MS) with methods like Multiple Reaction Monitoring (MRM).[8] While direct analysis is possible, derivatization is often employed to improve retention on reversed-phase columns and enhance ionization efficiency.[2][8][9][10] LC-MS is generally preferred for analyzing less volatile or thermally labile metabolites in the same sample run.

Q3: What are the most effective derivatization strategies to improve this compound detection sensitivity?

A3: Derivatization is a common strategy to overcome the challenges of analyzing this compound. The choice of derivatization reagent depends on the analytical platform (GC-MS or LC-MS).

  • For LC-MS/MS: The most common derivatization reagent is 3-nitrophenylhydrazine (3-NPH). It reacts with the carboxylic acid group of this compound in the presence of a condensing agent like EDC-HCl.[8][9][10] This derivatization improves chromatographic retention on C18 columns and increases ionization efficiency, significantly boosting sensitivity.

  • For GC-MS: Silylation reagents (e.g., BSTFA) or alkylation reagents are frequently used to create volatile esters. Another approach involves using a condensing agent like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM) to facilitate the reaction between carboxylic acids and amines in aqueous solutions, making the derivatives suitable for GC-MS analysis.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound by mass spectrometry.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Signal Inefficient Ionization: this compound may not be ionizing efficiently in its underivatized form.1. Derivatize the sample to improve ionization efficiency (e.g., with 3-NPH for LC-MS).[8][9] 2. Optimize ion source parameters (e.g., temperature, gas flows, capillary voltage).[3][4] 3. Switch between positive and negative ionization modes to determine the optimal polarity for your derivative.
Sample Loss During Preparation: The high volatility of this compound can lead to its loss during evaporation steps.1. Avoid complete dryness during solvent evaporation. 2. Use a gentle stream of nitrogen and a controlled temperature. 3. Consider derivatization early in the sample preparation workflow to convert it to a less volatile form.[1]
Instrument Not Tuned or Calibrated: The mass spectrometer may not be operating at optimal performance.1. Perform regular tuning and mass calibration of the instrument according to the manufacturer's guidelines.[3]
Poor Peak Shape (Tailing or Broadening) Poor Chromatography: this compound is poorly retained on standard C18 columns without derivatization.1. Use a derivatization method to increase the hydrophobicity of the analyte.[2][8] 2. For underivatized analysis, consider a hydrophilic interaction chromatography (HILIC) column.[11] 3. Optimize the mobile phase composition and gradient.
Column Contamination or Degradation: The analytical column may be contaminated or have lost its stationary phase.1. Wash the column with a strong solvent. 2. If the problem persists, replace the column.
High Background Noise Contaminated Solvents or Reagents: Impurities in solvents, water, or derivatization reagents can contribute to high background noise.1. Use high-purity, LC-MS grade solvents and reagents.[4][12] 2. Run solvent blanks to identify the source of contamination.[4]
Leaks in the LC-MS System: Air leaks can introduce nitrogen and oxygen, increasing the background noise.1. Perform a thorough leak check of all fittings and connections in the LC and MS systems.[13][14]
Inaccurate Quantification / Poor Reproducibility Matrix Effects (Ion Suppression/Enhancement): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound.1. Improve sample clean-up using methods like solid-phase extraction (SPE).[4] 2. Use a stable isotope-labeled internal standard (e.g., d7-isovaleric acid) to compensate for matrix effects and variations in sample preparation. 3. Optimize chromatography to separate this compound from interfering matrix components.
Co-elution of Isomers: Structural isomers like valeric acid or 2-methylbutyric acid may not be fully separated, leading to overestimation.1. Optimize the chromatographic method (column, mobile phase, gradient) to achieve baseline separation of isomers. A high-resolution column is recommended.[11] 2. For tandem MS, use specific MRM transitions for each isomer if unique fragment ions can be identified.[11]
Quantitative Data Summary
Parameter GC-MS LC-MS/MS Reference
Typical Detection Limit 0.5 ppb (in air samples)As low as 1 ng/mL[11]
Typical Concentration in Human Serum Not specified1155.0 ± 490.4 ng/mL[10]
Linearity (R²) > 0.999> 0.99[6]

Experimental Protocols

Protocol 1: this compound Quantification in Serum using LC-MS/MS with 3-NPH Derivatization

This protocol is adapted from methodologies described for SCFA analysis.[9][10]

1. Sample Preparation and Protein Precipitation: a. Thaw 50 µL of serum on ice. b. Add 50 µL of ice-cold methanol containing an appropriate concentration of a stable isotope-labeled internal standard (e.g., d7-isovaleric acid). c. Vortex for 30 seconds to precipitate proteins. d. Incubate on ice for 10 minutes. e. Centrifuge at 13,000 x g for 5 minutes at 4°C. f. Transfer the supernatant to a new tube.

2. Derivatization: a. To the supernatant, add reagents to achieve final concentrations of 10 mM 3-NPH·HCl and 10 mM EDC·HCl (a carbodiimide condensing agent). b. Vortex briefly and incubate at 40°C for 30 minutes.

3. Extraction: a. After incubation, add 400 µL of a 1:1 (v/v) mixture of ethyl acetate and diethyl ether. b. Vortex vigorously for 5 minutes. c. Centrifuge at 13,000 x g for 5 minutes to separate the phases. d. Transfer the upper organic phase to a new tube. e. Evaporate the solvent under a gentle stream of nitrogen. f. Reconstitute the dried extract in 100 µL of a water/acetonitrile mixture (80:20, v/v).

4. LC-MS/MS Analysis: a. LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: Acetonitrile. d. Gradient: Develop a gradient to separate the derivatized this compound from its isomers (e.g., start at 10% B, ramp to 50% B over 15 minutes). e. Flow Rate: 0.4 mL/min. f. Injection Volume: 10 µL. g. Mass Spectrometer: Triple quadrupole mass spectrometer. h. Ionization Mode: Negative Electrospray Ionization (ESI-). i. MRM Transition: Monitor a specific parent-to-daughter ion transition for the 3-NPH derivative of this compound. For example, for this compound, a potential transition could be m/z 236 > 137.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis serum Serum Sample precip Protein Precipitation (Methanol + IS) serum->precip cent1 Centrifugation precip->cent1 supernatant Collect Supernatant cent1->supernatant add_reagents Add 3-NPH & EDC supernatant->add_reagents incubate Incubate at 40°C add_reagents->incubate l_l_extract Liquid-Liquid Extraction incubate->l_l_extract evap Evaporate Solvent l_l_extract->evap reconstitute Reconstitute evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: LC-MS/MS workflow for this compound analysis with 3-NPH derivatization.

troubleshooting_workflow start Start: Poor Isovaleric Acid Signal check_peak Is a peak visible? start->check_peak no_peak No check_peak->no_peak   No yes_peak Yes check_peak->yes_peak   Yes check_derivatization Was derivatization performed? no_peak->check_derivatization no_deriv No check_derivatization->no_deriv   No yes_deriv Yes check_derivatization->yes_deriv   Yes deriv_solution Action: Derivatize sample (e.g., with 3-NPH for LC-MS) no_deriv->deriv_solution check_instrument Action: Check instrument tune, calibration, and source spray. Review sample prep for losses. yes_deriv->check_instrument check_peak_shape Is peak shape poor (broad, tailing)? yes_peak->check_peak_shape yes_shape Yes check_peak_shape->yes_shape   Yes no_shape No check_peak_shape->no_shape   No shape_solution Action: Optimize chromatography (gradient, column) or improve sample cleanup. yes_shape->shape_solution check_reproducibility Is quantification inaccurate or irreproducible? no_shape->check_reproducibility yes_repro Yes check_reproducibility->yes_repro   Yes no_repro No check_reproducibility->no_repro   No repro_solution Action: Add stable isotope-labeled internal standard. Check for isomer co-elution. yes_repro->repro_solution end Analysis Optimized no_repro->end

Caption: Troubleshooting decision tree for this compound mass spectrometry analysis.

References

Technical Support Center: Isovaleric Acid Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isovaleric acid sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound sample preparation for analysis, particularly by gas chromatography-mass spectrometry (GC-MS).

Problem Potential Cause Recommended Solution
Low or No Analyte Signal Analyte Loss during Sample Evaporation: this compound is a volatile compound and can be lost during sample drying steps, which are often necessary for derivatization.[1]- Avoid complete dryness. Use a gentle stream of nitrogen to reduce the solvent volume. - Consider derivatization methods that can be performed in an aqueous environment, such as using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM).[1]
Inefficient Extraction: The chosen extraction method may not be optimal for the sample matrix.- For aqueous samples, liquid-liquid extraction with a solvent like diethyl ether or ethyl acetate is common. Ensure the pH of the aqueous phase is acidified to ~1-2 to protonate the this compound for efficient extraction into the organic solvent. - For complex matrices like serum or plasma, protein precipitation followed by extraction of the supernatant can improve recovery.[2] - Solid-phase extraction (SPE) can also be an effective cleanup step to remove interfering substances.[3]
Incomplete Derivatization: The derivatization reaction may not have gone to completion, resulting in a low yield of the desired derivative.- Optimize reaction conditions such as temperature, time, and reagent concentration. For example, a common silylation protocol with BSTFA involves heating at 60°C for 60 minutes. - Ensure the sample is completely dry before adding silylation reagents, as they are sensitive to moisture. - Use a molar excess of the derivatization reagent.
Poor Peak Shape (Tailing or Fronting) Active Sites in the GC System: The polar nature of this compound can lead to interactions with active sites in the GC inlet liner or the column itself, causing peak tailing.- Use a deactivated inlet liner. - Ensure the GC column is in good condition. If tailing persists, consider trimming the first few centimeters of the column or replacing it.[4] - Derivatization is crucial to reduce the polarity of this compound and improve peak shape.
Improper Injection Technique: Issues with the injection can lead to poor peak shape.- Optimize the injection volume and speed. - Ensure the injector temperature is appropriate for the solvent and analytes.
Interfering Peaks in the Chromatogram Contamination from Reagents or Glassware: Extraneous peaks can be introduced from contaminated solvents, reagents, or glassware.- Use high-purity solvents and reagents. - Thoroughly clean all glassware and consider silanizing it to reduce active sites.
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the analyte signal.[5]- Improve sample cleanup using techniques like SPE. - Use a matrix-matched calibration curve to compensate for matrix effects. - An internal standard that behaves similarly to this compound can help correct for matrix-induced signal suppression or enhancement.
Derivatization Byproducts: The derivatization reagent itself or byproducts of the reaction can cause interfering peaks.- Analyze a blank sample containing only the derivatization reagents to identify any interfering peaks. - Optimize the derivatization reaction to minimize the formation of byproducts.
Poor Reproducibility Inconsistent Sample Handling: Variations in sample collection, storage, or preparation can lead to inconsistent results.- Standardize all sample handling procedures. - Store samples properly to prevent degradation. For short-chain fatty acids, storage at -20°C is recommended to minimize changes in concentration.[6] - Use an internal standard to correct for variations in sample preparation and injection.
Instrument Variability: Fluctuations in the GC-MS system's performance can affect reproducibility.- Perform regular maintenance on the GC-MS system, including cleaning the ion source and checking for leaks. - Monitor system performance using quality control samples.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a polar and volatile compound. Direct analysis by GC-MS can result in poor peak shape (tailing) and low sensitivity due to its interaction with the GC column's stationary phase. Derivatization converts this compound into a less polar and more volatile derivative, which improves its chromatographic behavior and allows for more accurate and reproducible quantification.

Q2: What are the most common derivatization methods for this compound?

A2: Common derivatization methods for carboxylic acids like this compound include:

  • Silylation: This involves reacting the carboxyl group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ester.

  • Alkylation: This method converts the carboxylic acid into an ester, for example, by reacting it with an alcohol in the presence of an acid catalyst.

  • Acylation: This involves reacting the carboxylic acid with a reagent to form an acyl derivative. For instance, 3-nitrophenylhydrazine (3-NPH) can be used in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a 3-nitrophenylhydrazone derivative.[2][7]

Q3: How can I minimize the loss of this compound during sample preparation?

A3: Due to its volatility, this compound can be lost during steps that involve heating or evaporation. To minimize this:

  • Avoid heating samples for extended periods or at high temperatures.

  • When evaporating solvents, use a gentle stream of nitrogen rather than vigorous heating.

  • Avoid taking the sample to complete dryness.

  • Consider using a derivatization method that does not require a complete drying step.

Q4: What type of internal standard should I use for this compound analysis?

A4: An ideal internal standard should be a compound that is structurally similar to this compound but not present in the sample. A stable isotope-labeled version of this compound (e.g., d7-isovaleric acid) is the best choice as it has very similar chemical and physical properties to the unlabeled analyte and will co-elute, allowing for accurate correction of extraction and derivatization inefficiencies, as well as matrix effects. If a labeled standard is not available, a homologous short-chain fatty acid that is not expected to be in the sample can be used.

Q5: How should I store my samples before this compound analysis?

A5: To ensure the stability of this compound in biological samples, it is recommended to store them at -20°C or lower until analysis.[6] Studies on similar compounds have shown significant degradation at room temperature and even at 4°C over several weeks.[6] It is also advisable to minimize freeze-thaw cycles.

Experimental Protocols

Detailed Methodology for this compound Analysis in Serum by LC-MS

This protocol describes the extraction and derivatization of this compound from human serum for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The method utilizes protein precipitation followed by derivatization with 3-nitrophenylhydrazine (3-NPH).[2][7]

Materials:

  • Serum sample (50 µL)

  • Cold isopropanol

  • Internal Standard (IS) solution (e.g., 2-isobutoxyacetic acid at 2.5 µg/mL)

  • 3-Nitrophenylhydrazine (3-NPH) solution (50 mM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (50 mM)

  • Pyridine solution (7%) in methanol

  • 0.5% Formic acid in water

  • Microcentrifuge tubes

  • Glass vials for derivatization and LC-MS analysis

Procedure:

  • Protein Precipitation:

    • To 50 µL of serum in a microcentrifuge tube, add 100 µL of cold isopropanol.

    • Add 10 µL of the internal standard solution.

    • Vortex the mixture thoroughly.

    • Centrifuge at 13,400 RPM for 5 minutes to pellet the precipitated proteins.

  • Extraction:

    • Carefully transfer 100 µL of the supernatant to a clean glass vial for the derivatization step.

  • Derivatization:

    • To the 100 µL of supernatant, add the following reagents sequentially:

      • 50 µL of 50 mM 3-NPH solution.

      • 50 µL of 50 mM EDC solution.

      • 50 µL of 7% pyridine in methanol.

    • Cap the vial and incubate at 37°C for 30 minutes.

  • Sample Dilution and Analysis:

    • After incubation, dilute the derivatized solution with 250 µL of 0.5% formic acid in water.

    • Transfer the final solution to an LC-MS vial for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis serum Serum Sample (50 µL) isopropanol Add Cold Isopropanol (100 µL) serum->isopropanol is Add Internal Standard isopropanol->is vortex1 Vortex is->vortex1 centrifuge Centrifuge (13,400 RPM, 5 min) vortex1->centrifuge supernatant Collect Supernatant (100 µL) centrifuge->supernatant add_3nph Add 3-NPH (50 µL) supernatant->add_3nph add_edc Add EDC (50 µL) add_3nph->add_edc add_pyridine Add Pyridine (50 µL) add_edc->add_pyridine incubate Incubate (37°C, 30 min) add_pyridine->incubate dilute Dilute with 0.5% Formic Acid incubate->dilute lcms LC-MS Analysis dilute->lcms

Caption: Workflow for this compound Analysis in Serum.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low/No Analyte Signal cause1 Analyte Loss during Evaporation start->cause1 cause2 Inefficient Extraction start->cause2 cause3 Incomplete Derivatization start->cause3 solution1a Avoid Complete Dryness cause1->solution1a solution1b Use Gentle N2 Stream cause1->solution1b solution2a Optimize Extraction pH cause2->solution2a solution2b Use Protein Precipitation/SPE cause2->solution2b solution3a Optimize Reaction Conditions cause3->solution3a solution3b Ensure Sample is Dry (for silylation) cause3->solution3b

Caption: Troubleshooting Logic for Low Analyte Signal.

References

Technical Support Center: Quantification of Isovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the quantification of isovaleric acid, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it affect this compound quantification?

A: The matrix effect is the alteration of an analyte's response due to the presence of co-eluting, interfering components in the sample matrix.[1] In liquid chromatography-mass spectrometry (LC-MS) analysis, these interferences can either suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2][3] This phenomenon is a significant challenge in bioanalytical methods as it can compromise the accuracy, precision, and sensitivity of the assay.[1][4] Common sources of matrix effects in biological samples include salts, lipids, proteins, and anticoagulants.[2][5]

Q2: What are the primary causes of matrix effects in LC-MS analysis?

A: Matrix effects in LC-MS, particularly with electrospray ionization (ESI), arise from several factors:

  • Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can compete with this compound for ionization in the MS source, either reducing (suppression) or increasing (enhancement) its signal.[2][6]

  • Alteration of Physical Properties: Interfering compounds can change the viscosity and surface tension of the droplets in the ESI source, affecting the efficiency of solvent evaporation and, consequently, the amount of analyte that reaches the gas phase.

  • Charge Competition: Endogenous molecules, such as amino acids, can compete for protons, leading to suppression of the analyte signal.[6]

Q3: How can I detect and assess the presence of matrix effects in my this compound assay?

A: Several methods can be used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of an this compound standard into the mass spectrometer after the analytical column while a blank matrix extract is injected.[7] A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike Method: This quantitative approach compares the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution.[5][8] This allows for the calculation of the matrix effect factor (MEF).[3]

Q4: What is the most effective strategy to overcome matrix effects in this compound quantification?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for compensating for matrix effects.[4][9] A SIL-IS, such as d₃-isovaleric acid or [4,4,4-D3]Isovalerylglycine, is chemically identical to the analyte but has a different mass.[10][11] Because it co-elutes with the analyte and is affected by the matrix in the same way, it can effectively normalize the variations in signal response, leading to accurate and precise quantification.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of this compound quantification Significant and variable matrix effects between different sample lots.Implement a stable isotope dilution method using a suitable SIL-IS.[10][12] Ensure the SIL-IS is added to all samples and standards at the beginning of the sample preparation process.[3]
Low sensitivity or signal suppression Co-eluting endogenous compounds interfering with ionization.1. Optimize Sample Preparation: Employ more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[13][14] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components.[6][14] 3. Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[4]
Inaccurate results despite using an internal standard The chosen internal standard is not co-eluting with this compound or is behaving differently in the ion source.Switch to a stable isotope-labeled internal standard (SIL-IS) that has identical chromatographic behavior and ionization properties to this compound.[4]
False positive results in newborn screening for isovaleric acidemia Interference from isobaric compounds, such as pivaloylcarnitine from antibiotics, which can be mistaken for isovalerylcarnitine (a biomarker for isovaleric acidemia).[15][16]Utilize a second-tier test that measures a more specific biomarker, such as isovalerylglycine, using a stable-isotope dilution tandem mass spectrometry method to eliminate false positives.[12]

Experimental Protocols

Protocol 1: Quantification of Isovalerylglycine using Stable Isotope Dilution GC-MS

This method is adapted for the accurate measurement of isovalerylglycine, a key biomarker for isovaleric acidemia, in biological fluids.[10]

1. Internal Standard Preparation:

  • Synthesize [4,4,4-D3]Isovalerylglycine (D3-IVG) to be used as the internal standard.[10]

2. Sample Preparation:

  • To 1.0-3.0 ml of amniotic fluid or urine, add a known amount of D3-IVG (e.g., to a final concentration of 1 µg/ml).[17]

  • Perform an extraction procedure to isolate the analyte and internal standard.

  • Methylate the extracted samples.[10]

3. GC-MS Analysis:

  • Analyze the methylated samples using chemical ionization gas chromatography-mass spectrometry (CI-GC-MS).[10]

  • Operate the mass spectrometer in the selected ion monitoring (SIM) mode to monitor specific ions for both isovalerylglycine and D3-IVG.[10]

4. Quantification:

  • Calculate the concentration of isovalerylglycine based on the ratio of the peak areas of the analyte to the internal standard.

This method has been shown to be sensitive (lower limit of ~5 ng/ml) and linear over a wide concentration range.[10]

Protocol 2: General Workflow for Mitigating Matrix Effects

G A Initial Method Development (LC-MS/MS) B Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Matrix Effect Significant? B->C D Optimize Sample Preparation (e.g., LLE, SPE) C->D G Final Validated Method C->G No E Improve Chromatographic Separation D->E F Implement Stable Isotope-Labeled Internal Standard (SIL-IS) E->F F->G Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Metabolites Accumulated Metabolites: - this compound - Isovalerylcarnitine - Isovalerylglycine Isovaleryl_CoA->Metabolites Deficiency leads to accumulation Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Troubleshooting_Workflow Start Inaccurate this compound Quantification Results Check_IS Using Stable Isotope-Labeled Internal Standard (SIL-IS)? Start->Check_IS Implement_SIL Implement SIL-IS Check_IS->Implement_SIL No Assess_ME Re-assess Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME Yes End Accurate Quantification Implement_SIL->End Optimize_SP Optimize Sample Prep (LLE, SPE) Assess_ME->Optimize_SP Matrix Effect Still Present Assess_ME->End Matrix Effect Compensated Optimize_LC Optimize LC Separation Optimize_SP->Optimize_LC Optimize_LC->End

References

Technical Support Center: Optimizing Chromatographic Separation of Isovaleric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of isovaleric acid and its isomers, primarily 2-methylbutyric acid and 3-methylbutyric acid (a common name for this compound).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound and its isomers?

A1: The primary challenge lies in their very similar physicochemical properties. This compound (3-methylbutanoic acid) and its isomers, such as 2-methylbutanoic acid, are structural isomers with the same molecular weight and chemical formula. This results in nearly identical hydrophobicity and volatility, leading to close or overlapping retention times in both gas chromatography (GC) and high-performance liquid chromatography (HPLC) systems.[1] Effective separation requires highly selective chromatographic techniques that can exploit the subtle differences in their branched structures.[1]

Q2: Which chromatographic technique is generally preferred for separating these isomers?

A2: Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the most common and reliable method for analyzing and separating this compound and its isomers.[1] High-resolution capillary GC columns with polar stationary phases are often employed to achieve the necessary selectivity.[1] While HPLC can be used, it often requires derivatization to improve retention and detectability, and achieving baseline separation of the isomers can be difficult without specialized columns.[2][3]

Q3: Is derivatization necessary for the analysis of this compound isomers?

A3: Yes, derivatization is a critical step, especially for GC analysis.[1] this compound and its isomers are volatile fatty acids, but their polar carboxylic acid group can lead to poor peak shapes (tailing) and interaction with active sites in the GC system.[1] Derivatization converts them into more volatile and less polar esters (e.g., methyl esters or pentafluorobenzyl esters), which significantly improves chromatographic performance.[1][4] For HPLC, derivatization can add a chromophore or fluorophore, enhancing detection sensitivity with UV or fluorescence detectors.[2][5]

Q4: Can this compound and 2-methylbutyric acid be separated by ion-exchange HPLC?

A4: It is very challenging to achieve a clean separation of this compound and 2-methylbutyric acid using ion-exchange HPLC with standard setups.[3] The structural similarity of these isomers results in almost complete peak overlap under typical ion-exchange conditions.[3] For successful separation, alternative techniques like GC-MS or specialized HPLC columns combined with derivatization are recommended.[3]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

This is the most common issue encountered when separating this compound and its isomers.

Possible Cause Troubleshooting Steps & Solutions
Inadequate GC Column Selectivity Use a highly polar capillary column, such as one with a cyanopropyl-based stationary phase. Longer columns (e.g., ≥100 m) can also increase theoretical plates and improve resolution.[1]
Suboptimal GC Oven Temperature Program A fast temperature ramp can hinder the separation. Decrease the ramp rate (e.g., to 1-2°C/min) during the elution of the isomers. A lower initial oven temperature or a longer hold time at a specific temperature can also enhance separation.[1]
Incorrect HPLC Mobile Phase Composition For reversed-phase HPLC, adjust the organic solvent-to-water ratio. Increasing the water content can increase retention and potentially improve separation.[2] Trying a different organic modifier (e.g., methanol instead of acetonitrile) can alter selectivity.[2][6]
Unsuitable HPLC Column Standard C18 columns may not provide sufficient selectivity. Consider columns with alternative selectivities, such as phenyl or pentafluorophenyl (PFP) phases, which can offer different interactions.[7]
Flow Rate is Too High In both GC and HPLC, a lower flow rate can increase the interaction time with the stationary phase, leading to better resolution, although it will increase the analysis time.[2][8]
Issue 2: Peak Tailing

Peak tailing is often observed with acidic analytes like this compound, leading to poor peak shape and inaccurate integration.

Possible Cause Troubleshooting Steps & Solutions
Incomplete Derivatization The presence of free carboxylic acids is a major cause of tailing. Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations.
Active Sites in the GC System Free silanol groups in the injector liner, column, or detector can interact with the acidic analytes. Use a deactivated injector liner and a high-quality, end-capped GC column. If tailing persists, consider silylating the GC system to passivate active sites.[1]
Column Contamination Accumulation of non-volatile matrix components at the column inlet can degrade performance. Use a guard column to protect the analytical column and perform regular column maintenance.[1]
Inappropriate Mobile Phase pH (HPLC) For reversed-phase HPLC of underivatized acids, ensure the mobile phase pH is at least 2 pH units below the pKa of the acids to keep them in their protonated, less polar form, which generally results in better peak shape.[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers after Derivatization

This protocol provides a general framework for the analysis of this compound and its isomers in biological samples.

1. Sample Preparation and Extraction:

  • For aqueous samples (e.g., cell culture media, urine), acidify the sample to a pH of approximately 2 with HCl.

  • Perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate.

  • For solid samples (e.g., tissues, feces), homogenization and subsequent extraction are necessary.

  • Dry the organic extract over anhydrous sodium sulfate and evaporate to a small volume under a gentle stream of nitrogen.

2. Derivatization (Esterification):

  • To the dried extract, add the derivatizing agent. A common method is the formation of methyl esters using methanolic HCl or BF3-methanol.

  • Alternatively, for higher sensitivity, use a reagent like pentafluorobenzyl bromide (PFBBr) to form PFB esters.

  • Incubate the reaction mixture at an appropriate temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).

  • After cooling, neutralize the excess reagent and extract the derivatized isomers into a non-polar solvent like hexane or iso-octane.[4][9]

3. GC-MS Conditions:

Parameter Typical Value/Condition
GC Column Highly polar capillary column (e.g., DB-FFAP, SPB®-1000)
Dimensions: 30-60 m length, 0.25-0.53 mm I.D., 0.25-0.5 µm film thickness[10]
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min)[10]
Injector Temperature 250°C[11]
Injection Mode Split or splitless, depending on the sample concentration
Oven Temperature Program Initial Temp: 60-95°C (hold for 2 min), Ramp: 5-10°C/min to 200-240°C (hold for 5-10 min)[10]
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Mode Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification
Protocol 2: HPLC-UV Analysis of this compound Isomers after Derivatization

This protocol is suitable for quantifying this compound and its isomers when a GC-MS is not available.

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as described in Protocol 1.

2. Derivatization (UV-Active Tagging):

  • To the dried extract, add a UV-active derivatizing reagent such as p-bromophenacyl bromide.

  • The reaction is typically catalyzed by a crown ether and carried out in a solvent like acetonitrile at an elevated temperature (e.g., 80°C) for about 15-30 minutes.[2]

  • After cooling, the sample can be diluted with the mobile phase for HPLC analysis.

3. HPLC Conditions:

Parameter Typical Value/Condition
HPLC Column Reversed-phase C18 or C8 column (e.g., 150-250 mm length, 4.6 mm I.D., 3-5 µm particle size)
Mobile Phase A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[12]
Flow Rate 0.8-1.2 mL/min
Column Temperature 30-40°C
Detector UV detector set at a wavelength appropriate for the derivatizing agent (e.g., ~254 nm for p-bromophenacyl esters)[2]
Injection Volume 10-20 µL

Visualized Workflows

Troubleshooting_Workflow cluster_start cluster_problem cluster_gc GC Optimization cluster_hplc HPLC Optimization cluster_general General Adjustments cluster_end Start Poor Isomer Separation Problem Co-elution or Poor Resolution Start->Problem GC_Column Switch to a more polar/longer column Problem->GC_Column Using GC HPLC_Mobile Adjust mobile phase composition (solvent ratio, pH) Problem->HPLC_Mobile Using HPLC GC_Temp Optimize oven temperature program (slower ramp) GC_Column->GC_Temp Flow_Rate Decrease flow rate GC_Temp->Flow_Rate HPLC_Column Try alternative column chemistry (e.g., Phenyl, PFP) HPLC_Mobile->HPLC_Column HPLC_Column->Flow_Rate Derivatization Ensure complete derivatization Flow_Rate->Derivatization End Baseline Separation Derivatization->End

Caption: Troubleshooting workflow for poor isomer separation.

Derivatization_Workflow cluster_start cluster_extraction Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_end Start Sample Containing This compound Isomers Extraction Liquid-Liquid Extraction (acidified aqueous phase) Start->Extraction Drying Dry organic extract Extraction->Drying Add_Reagent Add Derivatizing Reagent (e.g., Methanolic HCl for GC, p-Bromophenacyl Bromide for HPLC) Drying->Add_Reagent Reaction Incubate at optimized temperature and time Add_Reagent->Reaction Neutralize Neutralize and extract derivatized isomers Reaction->Neutralize Analysis Inject into GC-MS or HPLC-UV Neutralize->Analysis End Improved Peak Shape and Separation Analysis->End

Caption: General workflow for sample derivatization.

References

reducing background noise in isovaleric acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isovaleric acid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in this compound analysis by GC-MS?

A1: Background noise in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound can originate from several sources, leading to a high or noisy baseline that can obscure peaks of interest.[1] Key sources include:

  • Contaminated Solvents and Reagents: Impurities in solvents (e.g., hexane, methanol) and derivatization agents can introduce extraneous peaks.[1] It is crucial to use high-purity, GC-grade or HPLC-grade solvents.[1]

  • Plastic Labware: Plasticizers like phthalates and fatty acids used in the manufacturing of plastic tubes, pipette tips, and vial caps can leach into the sample.[1]

  • GC System Components:

    • Septum Bleed: The septum in the injection port can degrade at high temperatures, releasing siloxanes that appear as sharp, repetitive peaks.[1][2]

    • Column Bleed: The stationary phase of the GC column can degrade over time, especially at high temperatures, leading to a rising baseline.[1][3]

    • Inlet Liner Contamination: The inlet liner can accumulate non-volatile residues from previous injections, which can bleed into subsequent runs.[4]

  • Carrier Gas Impurities: The use of impure carrier gas can contribute to a noisy baseline.[1] Installing and regularly replacing gas purification traps for oxygen, moisture, and hydrocarbons is recommended.[1][3]

  • Sample Matrix Effects: Complex biological samples can contain numerous compounds that co-elute with this compound, causing interference.[5]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound, being a free fatty acid, is a polar and relatively non-volatile compound. Direct analysis by GC can result in poor peak shape (tailing) and adsorption onto the column or active sites in the GC system.[1][6] Derivatization converts the carboxylic acid group into a less polar and more volatile ester, typically a methyl ester (FAME) or a silyl ester. This process improves chromatographic performance, leading to sharper, more symmetrical peaks and better separation from other components in the sample.[1]

Q3: How can I differentiate between this compound and its structural isomers during analysis?

A3: Differentiating this compound from its isomers, such as isobutyric acid, requires high-resolution chromatographic and mass spectrometric techniques. One effective method is using a high-resolution LC-MS/MS system with a suitable column, such as a HILIC column, which can separate the isomers based on their polarity differences.[5] Confirmation is then achieved through MS/MS fragmentation patterns, which will be distinct for each isomer. For example, the fragmentation of this compound (m/z 102 → 57) will differ from that of isobutyric acid (m/z 88 → 43).[5]

Q4: What are the best practices for sample storage to minimize contamination?

A4: To minimize the risk of contamination during storage, it is recommended to store lipid extracts at low temperatures, such as -20°C, in glass vials equipped with PTFE-lined caps.[1] The use of plastic containers should be avoided to prevent the leaching of plasticizers and other contaminants into the sample.[1] For long-term storage, the addition of an antioxidant can help prevent the degradation of any unsaturated fatty acids that may be present in the sample.[1]

Troubleshooting Guides

Issue 1: High Baseline Noise

A consistently high or noisy baseline can make it difficult to detect and accurately integrate small peaks.

Possible Cause Solution Expected Outcome
Contaminated Carrier Gas Install or replace gas purification traps for oxygen, moisture, and hydrocarbons.[1][3]A significant reduction in baseline noise.[1]
Septum Bleed Replace the inlet septum with a high-quality, low-bleed septum and condition it according to the manufacturer's instructions.[1]Reduction of sharp, repetitive peaks, particularly at higher temperatures.[1]
Column Bleed Condition the column by baking it at its maximum isothermal temperature (or slightly below) for several hours.[1][3]A more stable and lower baseline at high temperatures.
Contaminated Inlet Liner Clean or replace the inlet liner.[4]A cleaner baseline and improved peak shapes.
Issue 2: Ghost Peaks in the Chromatogram

Ghost peaks are unexpected peaks that appear in a chromatogram, often inconsistently.

Possible Cause Solution Expected Outcome
Carryover from Previous Injection Run several solvent blanks after analyzing a concentrated sample. Consider extending the run time or increasing the final oven temperature to ensure all compounds elute.[1]Ghost peaks from the previous injection should decrease with each subsequent blank run.[1]
Contaminated Syringe Thoroughly clean the injection syringe with appropriate solvents or replace it if necessary.[1]Disappearance of ghost peaks if the syringe was the source of contamination.[1]
Contaminated Solvents/Reagents Use high-purity, HPLC, or GC-grade solvents and freshly prepared derivatization reagents.[1]A clean baseline in solvent blank injections.[1]
Backflash in the Inlet Ensure the injection volume and solvent are compatible with the inlet temperature and liner volume to prevent the sample from expanding beyond the liner.[1]Elimination of broad, tailing ghost peaks.[1]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from High-Fat Matrices (e.g., Cheese)

This protocol describes the extraction and cleanup of this compound from a high-fat matrix using solid-phase extraction (SPE).

Materials:

  • C18 SPE cartridges

  • Lipid-absorbent resins

  • Isotope-labeled internal standard (e.g., d₅-isovaleric acid)

  • Extraction solvent (e.g., acetonitrile/water mixture)

  • Elution solvent (e.g., methanol)

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize the sample in the extraction solvent.

  • Internal Standard Spiking: Add a known amount of the isotope-labeled internal standard to the homogenized sample.

  • Centrifugation: Centrifuge the sample to pellet solid material.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing the elution solvent followed by the extraction solvent.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

  • Elution: Elute the this compound and internal standard from the cartridge using the elution solvent.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for GC-MS analysis.

This workflow is designed to isolate this compound from interfering substances like triglycerides.[5]

Protocol 2: GC-MS Parameters for this compound Analysis

This table provides a starting point for optimizing GC-MS parameters for the analysis of derivatized this compound.

Parameter Setting Rationale
GC Column DB-FFAP or similar polar columnProvides good separation for fatty acid methyl esters.[5]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column for trace analysis.
Oven Program Initial: 50°C (1 min), Ramp: 10°C/min to 240°C, Hold: 5 minA typical starting program that can be optimized for specific sample complexity.
Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CA standard temperature for electron ionization.[6]
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching.[6]
Acquisition Mode SCAN or Selected Ion Monitoring (SIM)SCAN for qualitative analysis and library searching, SIM for high-sensitivity quantification.[6]

Visualizations

TroubleshootingWorkflow Troubleshooting High Background Noise in this compound Analysis start High Background Noise Observed check_blanks Run Solvent Blanks start->check_blanks noise_persists Noise Persists in Blanks? check_blanks->noise_persists check_gas Check Carrier Gas Purity (Replace Traps) noise_persists->check_gas Yes noise_in_samples_only Noise in Samples Only noise_persists->noise_in_samples_only No check_system System Contamination check_gas->check_system system_source Source of System Noise? check_system->system_source septum_bleed Septum Bleed (Replace Septum) system_source->septum_bleed Sharp, Repetitive Peaks column_bleed Column Bleed (Condition/Replace Column) system_source->column_bleed Rising Baseline at High Temp inlet_contamination Inlet Contamination (Clean/Replace Liner) system_source->inlet_contamination Broad, Tailing Peaks end_unresolved Consult Instrument Specialist system_source->end_unresolved Other end_resolved Noise Reduced septum_bleed->end_resolved column_bleed->end_resolved inlet_contamination->end_resolved check_sample_prep Review Sample Preparation noise_in_samples_only->check_sample_prep sample_source Source of Sample Noise? check_sample_prep->sample_source solvent_reagent Contaminated Solvents/Reagents (Use High-Purity) sample_source->solvent_reagent Peaks in Reagent Blank labware Leaching from Labware (Use Glassware) sample_source->labware Phthalate Peaks Present matrix_effects Matrix Effects (Improve Cleanup) sample_source->matrix_effects Complex Sample Matrix sample_source->end_unresolved Other solvent_reagent->end_resolved labware->end_resolved matrix_effects->end_resolved

Caption: A logical workflow for troubleshooting high background noise.

DerivatizationWorkflow Derivatization Workflow for this compound Analysis start Start: Extracted Sample Residue add_reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) start->add_reagent reaction Incubate at Elevated Temperature (e.g., 60-80°C) add_reagent->reaction cool Cool to Room Temperature reaction->cool extract_derivative Extract Derivatized Product (e.g., with Hexane) cool->extract_derivative dry_extract Dry Extract (e.g., with Sodium Sulfate) extract_derivative->dry_extract concentrate Concentrate Under Nitrogen dry_extract->concentrate reconstitute Reconstitute in Injection Solvent concentrate->reconstitute analyze Analyze by GC-MS reconstitute->analyze poor_peak_shape Observe Peak Tailing? analyze->poor_peak_shape check_completeness Check for Complete Derivatization optimize_reaction Optimize Reaction Conditions (Time, Temp, Reagent Amount) check_completeness->optimize_reaction Incomplete optimize_reaction->add_reagent poor_peak_shape->check_completeness Yes

Caption: A general workflow for the derivatization of this compound.

References

Technical Support Center: Isovaleric Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of isovaleric acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shapes in their chromatograms.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in HPLC, and why is it important for this compound analysis?

In an ideal HPLC separation, the chromatographic peak for this compound should be a sharp, symmetrical Gaussian shape. A poor peak shape, such as tailing, fronting, or splitting, can compromise the accuracy and precision of quantification.[1][2] Symmetrical peaks ensure accurate integration of the peak area, which is crucial for determining the concentration of this compound in a sample.[3]

Q2: My this compound peak is tailing. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing acidic compounds like this compound.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase of the column can interact with the carboxylic acid group of this compound, causing tailing.[4][5]

    • Solution: Lower the mobile phase pH by adding an acid modifier like phosphoric acid or formic acid. A pH of 2.5-3.0 is often effective.[6] This ensures that the this compound is in its protonated (non-ionized) form, minimizing interactions with silanols.[6][7] The mobile phase pH should be at least 2 pH units below the pKa of this compound (approximately 4.77).[8][9][10]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[1][11]

    • Solution: Reduce the injection volume or dilute the sample.[1][11]

  • Column Contamination or Degradation: Accumulation of contaminants on the column can lead to poor peak shape.[2][6]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase columns). If the problem persists, consider replacing the guard column or the analytical column.[6]

  • Insufficient Buffer Concentration: A low buffer concentration may not effectively control the mobile phase pH.[12]

    • Solution: Increase the buffer concentration, typically in the range of 10-50 mM.[13]

Q3: I am observing peak fronting for my this compound peak. What could be the issue?

Peak fronting, where the front of the peak is sloped, is less common than tailing for acidic compounds but can still occur.

Potential Causes and Solutions:

  • Sample Overload: Injecting a sample that is too concentrated can lead to fronting.[8][11]

    • Solution: Dilute the sample or reduce the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak distortion.[14][15]

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself.[10]

  • Column Void or Collapse: A void at the head of the column can cause the sample to travel through different paths, leading to a distorted peak shape.[8]

    • Solution: This usually requires replacing the column.

Q4: My this compound peak is split into two or more peaks. What should I do?

Split peaks can be frustrating and can arise from several issues occurring before or during the separation.

Potential Causes and Solutions:

  • Partially Blocked Frit or Tubing: A blockage in the column inlet frit or connecting tubing can disrupt the sample flow path.[9] If all peaks in the chromatogram are split, this is a likely cause.

    • Solution: Replace the in-line filter or the column frit. If a void has formed in the column packing, the column may need to be replaced.

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly different from the mobile phase can cause peak splitting.

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.

  • Co-elution of an Interfering Compound: It's possible that another compound in the sample has a very similar retention time to this compound.[9]

    • Solution: Adjust the mobile phase composition or gradient to improve resolution.[9]

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the analysis of this compound. These values can serve as a starting point for method development and troubleshooting.

ParameterTypical Value/RangeRationale and Notes
Column C18, 100 x 4.6 mm, 3 µmA standard reversed-phase column is suitable for retaining and separating this compound.
Mobile Phase Acetonitrile and Water with an acidic modifierA common mobile phase for reversed-phase chromatography of organic acids.
Acid Modifier 0.1% Phosphoric Acid or 0.1% Formic AcidAdded to the aqueous portion of the mobile phase to control pH and improve peak shape.
Mobile Phase pH 2.5 - 3.0This is well below the pKa of this compound (~4.77), ensuring it is in its non-ionized form for better retention and peak symmetry.[7][8][9]
Flow Rate 0.6 - 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 - 40 °CElevated temperature can improve peak efficiency and reduce backpressure.
Injection Volume 5 - 20 µLShould be optimized to avoid column overload.
Detection Wavelength 210 nmCarboxylic acids have a UV absorbance at low wavelengths.

Detailed Experimental Protocol

This protocol provides a general methodology for the HPLC analysis of this compound. Method validation is required for specific applications.

1. Materials and Reagents

  • This compound standard (≥99% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or formic acid), analytical grade

  • 0.45 µm syringe filters

2. Instrument and Conditions

  • HPLC system with a UV detector

  • Column: C18, 100 x 4.6 mm, 3 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient may be necessary if other compounds are present. A starting point could be 95% A, 5% B, with a linear gradient to increase the percentage of B. For isocratic elution, a starting point of 70% A, 30% B can be tested.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection: 210 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

4. Sample Preparation

  • Accurately weigh or measure the sample.

  • Extract or dissolve the sample in a suitable solvent. The mobile phase is the preferred solvent.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the standard solutions, followed by the sample solutions.

  • Integrate the peak area of this compound and quantify the concentration in the samples using the calibration curve.

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflows for troubleshooting common peak shape problems in this compound HPLC analysis.

PeakTailing start Peak Tailing Observed check_ph Is mobile phase pH ~2 units below pKa (~4.77)? start->check_ph adjust_ph Adjust mobile phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_overload Is sample concentration high? check_ph->check_overload Yes resolved Peak Shape Improved adjust_ph->resolved reduce_sample Reduce injection volume or dilute sample check_overload->reduce_sample Yes check_column Is the column old or performance degrading? check_overload->check_column No reduce_sample->resolved flush_column Flush column with strong solvent check_column->flush_column Yes check_column->resolved No replace_column Replace guard or analytical column flush_column->replace_column Still Tailing replace_column->resolved

Caption: Troubleshooting workflow for peak tailing.

PeakFronting start Peak Fronting Observed check_overload Is sample concentration high? start->check_overload reduce_sample Dilute sample or reduce injection volume check_overload->reduce_sample Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No resolved Peak Shape Improved reduce_sample->resolved change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_column Inspect for column void (sudden pressure drop) check_solvent->check_column No change_solvent->resolved replace_column Replace column check_column->replace_column Yes check_column->resolved No replace_column->resolved

Caption: Troubleshooting workflow for peak fronting.

SplitPeaks start Split Peak Observed check_all_peaks Are all peaks split? start->check_all_peaks check_frit Check for blocked frit or tubing check_all_peaks->check_frit Yes check_solvent Is sample solvent mismatched with mobile phase? check_all_peaks->check_solvent No replace_frit Replace in-line filter or column frit check_frit->replace_frit resolved Peak Shape Improved replace_frit->resolved change_solvent Prepare sample in mobile phase check_solvent->change_solvent Yes check_coelution Possibility of co-elution? check_solvent->check_coelution No change_solvent->resolved adjust_method Modify mobile phase or gradient check_coelution->adjust_method Yes check_coelution->resolved No adjust_method->resolved

Caption: Troubleshooting workflow for split peaks.

References

Technical Support Center: Isovaleric Acid Recovery from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the recovery of isovaleric acid from various biological matrices. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the extraction and analysis of this compound from biological samples?

A1: The primary challenges in analyzing this compound stem from its inherent physicochemical properties. These include high volatility, which can lead to sample loss, and good water-solubility, making extraction from aqueous biological matrices difficult.[1] Additionally, this compound is present in low concentrations in many biological samples, has low ultraviolet (UV) absorbance, and can be easily adsorbed onto metal and glass surfaces, further complicating its accurate quantification.[1] In the context of certain inherited metabolic disorders like Isovaleric Acidemia (IVA), this compound itself is not routinely measured due to its volatile nature; instead, more stable derivatives like isovalerylcarnitine and isovalerylglycine are often quantified.[2][3]

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and robust techniques for the accurate quantification of this compound in biological samples.[4] GC-MS often requires a derivatization step to improve the volatility and thermal stability of this compound.[5] LC-MS/MS offers high sensitivity and specificity and can often be performed without derivatization, simplifying sample preparation.[4][5] High-performance liquid chromatography with UV detection (HPLC-UV) can also be used, but may lack the sensitivity and specificity of mass spectrometry-based methods.[4]

Q3: Why is derivatization often necessary for GC-MS analysis of this compound?

A3: Derivatization is a crucial step in the GC-MS analysis of short-chain fatty acids like this compound for several reasons. It converts the polar carboxylic acid group into a less polar and more volatile derivative, which improves its chromatographic behavior, leading to sharper and more symmetrical peaks.[5][6] This process also enhances the thermal stability of the analyte, preventing its degradation at the high temperatures of the GC inlet and column.[5] Common derivatization methods include silylation and alkylation (e.g., methylation).[6]

Q4: How can I differentiate this compound from its structural isomers during analysis?

A4: Differentiating this compound from its isomers, such as isobutyric acid, is critical for accurate quantification. High-resolution LC-MS/MS methods can separate these isomers chromatographically using specialized columns like HILIC (Hydrophilic Interaction Liquid Chromatography).[4] Subsequent MS/MS fragmentation analysis provides structural confirmation by generating unique fragment ions for each isomer. For example, the fragmentation pattern of m/z 102 → 57 is characteristic of this compound, while m/z 88 → 43 is indicative of isobutyric acid.[4]

Troubleshooting Guide

Q1: I am experiencing low recovery of this compound from plasma samples using liquid-liquid extraction (LLE). What could be the cause and how can I improve it?

A1: Low recovery of this compound with LLE can be due to several factors:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. Diethyl ether is a commonly used and effective solvent for extracting acidic drugs from plasma.[7][8] Ensure the solvent you are using has a high affinity for this compound.

  • Incorrect pH: The pH of the aqueous sample should be adjusted to be below the pKa of this compound (around 4.8) to ensure it is in its protonated, less polar form, which is more readily extracted into an organic solvent.[9] Acidification of the sample is a key step.[10]

  • Emulsion Formation: Emulsions between the aqueous and organic layers can trap the analyte and reduce recovery. Centrifugation can help to break up emulsions.

  • Insufficient Mixing: Ensure thorough mixing of the sample and solvent to maximize the partitioning of this compound into the organic phase.

  • Analyte Volatility: this compound is volatile.[2] Perform extractions at low temperatures and avoid prolonged exposure of the sample to air to minimize evaporative losses.

Q2: My GC-MS results for this compound show poor peak shape and reproducibility. What are the likely causes and solutions?

A2: Poor peak shape (e.g., tailing) and lack of reproducibility in GC-MS analysis of this compound are often due to:

  • Incomplete Derivatization: If derivatization is incomplete, the remaining free acid can interact with active sites in the GC system, leading to peak tailing. Optimize your derivatization reaction conditions, including reagent concentration, temperature, and reaction time.

  • Active Sites in the GC System: The injector liner, column, and detector can have active sites that adsorb polar analytes. Using a deactivated liner and a column specifically designed for acid analysis (e.g., a wax-type column) can mitigate this.[11]

  • Injector Temperature: An injector temperature that is too low may result in incomplete volatilization, while a temperature that is too high can cause degradation of the analyte or its derivative. Optimize the injector temperature for your specific derivative.

  • Sample Matrix Effects: Co-extracted matrix components can interfere with the analysis. Incorporate a sample cleanup step, such as solid-phase extraction (SPE), before derivatization and GC-MS analysis.[4][12]

Q3: I am using solid-phase extraction (SPE) for sample cleanup, but my recovery is still inconsistent. How can I optimize my SPE protocol?

A3: Inconsistent recovery with SPE can be addressed by carefully optimizing each step of the process:[12]

  • Conditioning and Equilibration: Ensure the SPE sorbent is properly conditioned with a solvent like methanol and then equilibrated with a solution that matches the pH and polarity of your sample matrix. This activates the functional groups for optimal analyte retention.[12]

  • Sample Loading: Load the sample at a slow and consistent flow rate to allow for sufficient interaction between the this compound and the sorbent.

  • Washing: The wash step is critical for removing interferences without eluting the analyte. Use the strongest possible wash solvent in which your analyte is not soluble. Adjusting the pH and ionic strength of the wash solution can improve selectivity.[12]

  • Elution: Use a solvent that is strong enough to completely elute the this compound from the sorbent. You may need to test different solvents and solvent mixtures to find the optimal elution conditions.

Data on Recovery and Detection Limits

The following tables summarize quantitative data for various methods used in the recovery and analysis of this compound and other short-chain fatty acids.

Table 1: Recovery Rates of this compound and Related Compounds Using Different Extraction Methods.

AnalyteMatrixExtraction MethodRecovery (%)Reference
Short-Chain Fatty AcidsFecesAcetone extraction with SPE98.34 - 137.83[13]
Short-Chain Fatty AcidsBiological SamplesGas Chromatography60.4 - 104.8[14]
Acidic DrugsWater & PlasmaLLE with Diethyl EtherGenerally higher from water[7][8]
Valeric AcidFermentation BrothLLE with Phosphonium-based Ionic LiquidsUp to 99.24
Short-Chain Fatty AcidsFecesBenzyl Chloroformate Derivatization80.88 - 119.03

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis.

AnalyteMethodLODLOQReference
Short-Chain Fatty AcidsGC-FID0.11 - 0.36 µM0.38 - 1.21 µM[13]
This compoundLC-MS/MS or GC-MSAs low as 1 ng/mL-[4]
This compound (in air)Thermal Desorption GC-MS0.5 ppb-[4]
Short-Chain Fatty AcidsGas Chromatography0.002 - 0.02 mg/kg-[14]
Short-Chain Fatty AcidsGC-MS with Benzyl Chloroformate Derivatization0.1 - 5 pg-

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum
  • Sample Preparation: To 100 µL of plasma or serum in a glass tube, add an appropriate internal standard (e.g., isotopically labeled this compound).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new glass tube.

  • Acidification: Acidify the supernatant to a pH below 4.8 by adding an appropriate acid (e.g., HCl).

  • Extraction: Add 1 mL of diethyl ether, vortex for 2 minutes, and then centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

  • Repeat Extraction: Repeat the extraction step on the aqueous layer with another 1 mL of diethyl ether to improve recovery. Combine the organic extracts.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., for derivatization or direct injection for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Fecal Homogenate
  • Sample Preparation: Homogenize 50 mg of fecal sample in a suitable solvent like acetone. Centrifuge to pellet solid debris.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) by washing with 2 mL of methanol followed by 2 mL of distilled water.[13]

  • Equilibration: Equilibrate the cartridge with 2 mL of 1 mol/L acetic acid, followed by a wash with distilled water until the pH is neutral.

  • Sample Loading: Load the supernatant from the fecal homogenate onto the SPE cartridge at a slow, steady rate.

  • Washing: Wash the cartridge with a mild solvent to remove interfering compounds. The specific wash solvent will depend on the sorbent and matrix.

  • Elution: Elute the this compound with an appropriate solvent (e.g., acetone).[13] Collect the eluate.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the sample for analysis.

Protocol 3: Derivatization of this compound for GC-MS Analysis

This protocol uses Pentafluorobenzyl bromide (PFBBr) as the derivatizing agent.

  • Sample Preparation: To 200 µL of the extracted and dried sample (reconstituted in a suitable solvent), add 400 µL of a 100 mM PFBBr solution in acetone.

  • Reaction: Incubate the mixture at 60-70°C for 1 hour.

  • Extraction of Derivative: After cooling, add 1 mL of hexane, vortex for 5 minutes, and then centrifuge at 300 x g for 1 minute.

  • Sample Transfer: Transfer 200 µL of the upper hexane layer to a GC vial for injection.

Visualizations

experimental_workflow_LLE start Plasma/Serum Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection acidification Acidification (pH < 4.8) supernatant_collection->acidification lle Liquid-Liquid Extraction (Diethyl Ether) acidification->lle phase_separation Phase Separation (Centrifugation) lle->phase_separation organic_phase_collection Collect Organic Phase phase_separation->organic_phase_collection drying Evaporation (Nitrogen Stream) organic_phase_collection->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

experimental_workflow_SPE start Fecal Homogenate sample_loading Sample Loading start->sample_loading conditioning SPE Cartridge Conditioning (Methanol, Water) equilibration Equilibration (Acetic Acid, Water) conditioning->equilibration equilibration->sample_loading washing Washing Step sample_loading->washing elution Elution washing->elution drying Evaporation elution->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

isovaleric_acid_signaling cluster_cell Colonic Smooth Muscle Cell iva This compound receptor Gαs-coupled Receptor (e.g., Olfr558) iva->receptor ac Adenylyl Cyclase receptor->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates relaxation Muscle Relaxation pka->relaxation Leads to

Caption: this compound Signaling Pathway in Colonic Smooth Muscle.

References

preventing degradation of isovaleric acid during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of isovaleric acid during sample storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of samples containing this compound.

Problem: Low Recovery of this compound After Storage

If you are experiencing lower than expected concentrations of this compound in your stored samples, several factors could be contributing to this loss. This guide will help you systematically troubleshoot the potential causes.

Troubleshooting Workflow

G Troubleshooting Low this compound Recovery start Start: Low this compound Recovery storage_temp Review Storage Temperature start->storage_temp temp_ok Temperature Appropriate? (-80°C recommended) storage_temp->temp_ok freeze_thaw Evaluate Freeze-Thaw Cycles ft_ok Minimized Freeze-Thaw Cycles? freeze_thaw->ft_ok sample_ph Assess Sample pH ph_ok Was Sample pH Acidic? sample_ph->ph_ok bacterial_growth Check for Microbial Contamination light_exposure Consider Light Exposure bacterial_growth->light_exposure No bacterial_action Action: Use a preservative (e.g., sodium azide) or sterile collection techniques. bacterial_growth->bacterial_action Yes light_action Action: Store samples in amber tubes or wrap in foil. light_exposure->light_action temp_ok->freeze_thaw Yes temp_action Action: Store samples at -80°C immediately after collection. temp_ok->temp_action No ft_ok->sample_ph Yes ft_action Action: Aliquot samples before freezing to avoid repeated thawing. ft_ok->ft_action No ph_ok->bacterial_growth Yes ph_action Action: Acidify samples (e.g., to pH < 4) before storage. ph_ok->ph_action No bacterial_yes Yes bacterial_no No temp_action->freeze_thaw ft_action->sample_ph ph_action->bacterial_growth bacterial_action->light_exposure end Problem Resolved light_action->end

Caption: Troubleshooting decision tree for low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in stored biological samples?

A1: The primary causes of this compound degradation during storage are:

  • Microbial Activity: Bacteria present in the sample can metabolize this compound, leading to its degradation.[1] This is a significant concern, especially in non-sterile samples like feces or urine.

  • Oxidation: Although a saturated fatty acid, this compound can be susceptible to oxidation over long storage periods, especially in the presence of oxidizing agents.

  • pH Changes: Changes in sample pH can affect the stability of this compound. An acidic environment helps to keep the molecule in its more stable protonated form.[2]

  • Temperature Fluctuations: Repeated freeze-thaw cycles can lead to a decrease in the concentration of fatty acids.[3] Inappropriate storage at higher temperatures (refrigeration or room temperature) can accelerate both microbial and chemical degradation.[4]

Q2: What is the optimal temperature for storing samples containing this compound?

A2: For long-term storage, it is highly recommended to store samples at -80°C .[5] For short-term storage (a few days), -20°C may be acceptable, but validation is advised. Storage at 4°C or room temperature is not recommended for more than a few hours unless a suitable preservative is used.[4]

Q3: How do freeze-thaw cycles affect this compound concentrations?

A3: Repeated freeze-thaw cycles can significantly decrease the concentration of fatty acids in a sample.[3] This is likely due to the physical stress on the sample matrix and potential for increased oxidative damage with each thaw. It is crucial to aliquot samples into smaller volumes before the initial freezing to avoid the need to thaw the entire sample multiple times.

Q4: Can I use preservatives to prevent this compound degradation?

A4: Yes, preservatives can be effective, particularly for preventing microbial degradation.

  • Sodium Azide: This is a commonly used bacteriostatic agent in laboratory reagents. A final concentration of 0.02-0.1% (w/v) is typically used. However, it is highly toxic and can interfere with certain downstream applications, so its compatibility with your analytical method should be verified.[6]

  • Metabolokeeper®: This is a commercially available preservation solution that has been shown to stabilize short-chain fatty acids, including this compound, in fecal samples at room temperature for up to 28 days.[7]

Q5: What is the recommended pH for sample storage?

A5: An acidic pH is generally recommended for the storage of samples containing short-chain fatty acids. Acidification to a pH below 4 helps to ensure that the this compound is in its protonated (acid) form, which is less volatile and more stable than its carboxylate (salt) form.[2] This is particularly important for subsequent extraction steps.

Q6: How should I protect my samples from light?

A6: While there is limited specific data on the photodegradation of this compound, it is good laboratory practice to protect all biological samples from light to prevent the degradation of light-sensitive molecules.[8] Store samples in amber-colored tubes or wrap standard tubes in aluminum foil.

Quantitative Data Summary

Table 1: Stability of this compound in Fecal Samples with Metabolokeeper® Preservative at 30°C

Storage TimeCorrelation with Day 0
Day 7High
Day 14High
Day 28High
(Data summarized from a study on Metabolokeeper® preservative, indicating stable maintenance of this compound concentrations for up to 28 days at room temperature)[7]

Table 2: General Recommendations for Sample Storage Conditions

ParameterRecommendationRationale
Temperature -80°C (long-term), -20°C (short-term)Minimizes enzymatic and chemical degradation.[4][5]
Freeze-Thaw Cycles Avoid; aliquot samples before freezingPrevents loss of fatty acids due to physical stress.[3]
pH Acidic (pH < 4)Stabilizes this compound in its protonated form.[2]
Light Exposure Minimize; use amber tubes or foilPrevents potential photodegradation.[8]
Preservatives Consider for non-sterile samples (e.g., sodium azide, Metabolokeeper®)Inhibits microbial growth and metabolism of this compound.[7]

Experimental Protocols

Protocol 1: Collection and Storage of Plasma/Serum for this compound Analysis

  • Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA for plasma, or use serum separator tubes).

  • Initial Processing (within 1 hour):

    • For plasma, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.

    • For serum, allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,500 x g for 15 minutes at 4°C.

  • Acidification (Optional but Recommended): Transfer the plasma or serum to a new tube. For every 1 mL of plasma/serum, add 10 µL of 50% sulfuric acid or a similar acid to lower the pH to below 4. Vortex briefly.

  • Aliquotting: Divide the acidified plasma/serum into small, single-use aliquots in cryovials.

  • Storage: Immediately snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer to a -80°C freezer for long-term storage.

Protocol 2: Collection and Storage of Fecal Samples for this compound Analysis

  • Sample Collection: Collect fresh fecal samples in a sterile container.

  • Homogenization and Preservation:

    • Method A (Without Preservative): Immediately freeze the sample at -80°C. For analysis, a portion of the frozen sample can be weighed and processed.

    • Method B (With Preservative): Weigh the fresh fecal sample and add it to a pre-weighed tube containing a preservation solution like Metabolokeeper® at the recommended ratio. Homogenize the sample by vigorous vortexing.

  • Storage:

    • Method A: Store the frozen fecal sample at -80°C.

    • Method B: Store the homogenized sample in the preservative solution according to the manufacturer's instructions (e.g., at room temperature or 4°C).

Diagrams

Degradation Pathway of this compound in Biological Samples

G Potential Degradation Pathways of this compound in Samples isovaleric This compound microbial Microbial Degradation isovaleric->microbial oxidation Oxidation isovaleric->oxidation conjugation In vivo Conjugation isovaleric->conjugation (in vivo) products1 Further Metabolites (e.g., CO2, shorter chain acids) microbial->products1 products2 Oxidized Products oxidation->products2 products3 Isovalerylglycine, Isovalerylcarnitine conjugation->products3

Caption: Potential degradation pathways of this compound in biological samples.

Recommended Sample Handling Workflow

G Recommended Sample Handling Workflow collection Sample Collection (Sterile Technique) processing Immediate Processing (< 1 hour) collection->processing acidification Acidification (pH < 4) processing->acidification aliquot Aliquotting acidification->aliquot storage Storage at -80°C aliquot->storage analysis Analysis storage->analysis

References

calibration curve issues in isovaleric acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of isovaleric acid.

Frequently Asked Questions (FAQs)

Q1: What is a good correlation coefficient (R²) for a calibration curve?

A good correlation coefficient (R²) for a calibration curve is typically greater than 0.99.[1] An R² value close to 1 indicates a strong linear relationship between the concentration of this compound and the instrument response, which is crucial for accurate quantification.[1] A value below 0.98 may suggest that the calibration curve is not suitable for the concentration range being measured.[1]

Q2: Why is my calibration curve for this compound not linear?

Non-linearity in a calibration curve can occur for several reasons. At high concentrations, detector saturation can lead to a plateau in the signal response.[2] Conversely, at very low concentrations, issues like analyte adsorption in the analytical system can cause deviations from linearity.[3] Other potential causes include problems with standard preparation, instrument settings, or the presence of interfering substances in the matrix.[2][3] It may be necessary to adjust the concentration range or use a non-linear regression model.[1]

Q3: What are matrix effects and how can they affect my this compound quantification?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components in the sample matrix.[4][5] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound.[4][5] Common sources of matrix effects in biological samples include salts, endogenous metabolites, and phospholipids.[4]

Q4: When should I use an internal standard for this compound analysis?

Using an internal standard is recommended to improve the accuracy and precision of your quantification.[1][6] An internal standard, a compound with similar chemical properties to this compound but not present in the sample, is added at a known concentration to all standards and samples. This helps to correct for variations in injection volume, sample preparation, and instrument response.[1] Deuterated this compound is a suitable internal standard.

Q5: Is derivatization necessary for the analysis of this compound?

Derivatization is often employed in the analysis of short-chain fatty acids like this compound, particularly for gas chromatography (GC) analysis.[6][7] The process involves chemically modifying the analyte to improve its volatility, thermal stability, and chromatographic behavior, leading to better peak shape and increased sensitivity.[7][8] Common derivatization reagents for carboxylic acids include silylating agents (e.g., TBDMS) and alkylating agents (e.g., PFBBr).[8][9]

Troubleshooting Guides

Issue 1: Poor Linearity of the Calibration Curve (R² < 0.99)

Symptom: The calibration curve for this compound shows a poor linear fit, with a correlation coefficient (R²) below 0.99.

Possible Causes:

  • Inaccurate preparation of standard solutions.

  • Inappropriate concentration range for the calibration curve.

  • Detector saturation at high concentrations.

  • Adsorption of the analyte at low concentrations.[3]

  • Instrumental issues (e.g., inconsistent injection volume).

  • Presence of interfering substances in the standards.

Recommended Actions:

  • Verify Standard Preparation: Prepare a fresh set of calibration standards, ensuring accurate dilutions. It is advisable to prepare standards from a different stock solution to rule out errors in the initial stock.

  • Adjust Concentration Range: If non-linearity is observed at the high end of the curve, dilute the higher concentration standards.[2] If the issue is at the low end, you may need to increase the concentration of the lowest standard or improve the sensitivity of the method.

  • Check for Detector Saturation: If using a mass spectrometer, review the detector response to ensure it is not saturated. If saturation is occurring, reduce the sample injection volume or dilute the samples.

  • Use an Internal Standard: Incorporate an internal standard to correct for inconsistencies in injection volume and instrument response.[1]

  • Instrument Maintenance: Perform routine maintenance on your instrument, including cleaning the injection port and ion source (for GC-MS and LC-MS).

Issue 2: Low Sensitivity and Poor Peak Shape

Symptom: The peaks for this compound are broad, tailing, or have a low signal-to-noise ratio, making accurate integration difficult.

Possible Causes:

  • High polarity of this compound leading to poor chromatographic behavior.[8]

  • Active sites in the GC liner or column.[10]

  • Inappropriate column choice.

  • Suboptimal instrument parameters (e.g., injection temperature, gas flow rate).

Recommended Actions:

  • Derivatization: Derivatize this compound to make it less polar and more volatile. This can significantly improve peak shape and sensitivity.[7][8]

  • Use an Inert Liner: For GC analysis, use a deactivated, ultra-inert liner to minimize interactions with active sites.[10]

  • Column Maintenance: Condition the GC column according to the manufacturer's instructions. If peak tailing persists, you may need to trim the front end of the column or replace it.[10]

  • Optimize Instrument Parameters: Methodically optimize parameters such as injection temperature, flow rate, and temperature gradient to achieve better peak resolution and shape.

Issue 3: Inconsistent Results and Poor Reproducibility

Symptom: Repeated measurements of the same sample yield significantly different concentrations of this compound.

Possible Causes:

  • Variability in sample preparation.

  • Matrix effects influencing analyte response differently between samples.[5]

  • Instrument instability.

  • Inconsistent injection volumes.

Recommended Actions:

  • Assess Matrix Effects: Perform a matrix effect study to determine if components in your sample matrix are suppressing or enhancing the this compound signal.[4]

  • Use Matrix-Matched Standards: If significant matrix effects are present, prepare your calibration standards in a blank matrix that is similar to your samples.[11]

  • Employ an Internal Standard: An appropriate internal standard can compensate for variations in sample preparation and instrument performance.[1]

  • Automate Injections: Use an autosampler for injections to ensure high reproducibility of the injection volume.

Data Presentation

Table 1: Example of a Linear vs. Non-Linear Calibration Curve for this compound

Concentration (µM)Instrument Response (Linear)Instrument Response (Non-Linear)
110,5005,000
552,00048,000
10101,00095,000
25255,000230,000
50505,000420,000
1001,010,000650,000
0.9998 0.9750

Table 2: Illustration of Matrix Effect on this compound Quantification

Sample TypeSpiked this compound Conc. (µM)Instrument Response% Recovery
Neat Solution (Solvent)20200,000100%
Spiked Blank Plasma20140,00070% (Ion Suppression)
Spiked Blank Urine20230,000115% (Ion Enhancement)

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Prepare a Primary Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol, water) to a final concentration of 10 mM.

  • Prepare a Working Stock Solution: Dilute the primary stock solution to a concentration of 1 mM.

  • Prepare Calibration Standards: Perform serial dilutions of the working stock solution to prepare a series of calibration standards. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µM.

  • Add Internal Standard: If using an internal standard, add a constant, known amount to each calibration standard.

  • Storage: Store the prepared standards at -20°C or below in sealed vials to prevent evaporation.[12]

Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare Blank Matrix: Obtain a sample of the biological matrix (e.g., plasma, urine) that is free of this compound.

  • Extract Blank Matrix: Process the blank matrix using your established sample preparation method.

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of this compound standard into a clean solvent.

    • Set B (Post-Extraction Spike): Spike the same amount of this compound standard into the extracted blank matrix from step 2.

  • Analyze Samples: Analyze both sets of samples using your analytical method.

  • Calculate Matrix Effect: The matrix effect is calculated as the ratio of the analyte response in the post-extraction spike (Set B) to the response in the neat solution (Set A), expressed as a percentage.[4]

    • Matrix Effect (%) = (Response in Set B / Response in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 3: Derivatization of this compound with Pentafluorobenzyl Bromide (PFBBr) for GC-MS Analysis

This protocol is based on the derivatization of short-chain fatty acids for GC-MS analysis.[9]

  • Sample Preparation: To 200 µL of your sample (standard or unknown), add 400 µL of a 100 mM PFBBr solution in acetone.

  • Incubation: Incubate the mixture at 60-70°C for 1 hour.

  • Extraction: After cooling, add 1 mL of hexane to the sample. Vortex for 5 minutes, then centrifuge at a low speed (e.g., 300 x g) for 1 minute to separate the phases.

  • Sample Transfer: Carefully transfer 200 µL of the upper hexane layer to a GC vial for analysis.

  • Analysis: Inject the derivatized sample into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample IS Internal Standard Addition Sample->IS Std Calibration Standards Std->IS Deriv Derivatization IS->Deriv Inject GC-MS or LC-MS Injection Deriv->Inject Detect Data Acquisition Inject->Detect CalCurve Calibration Curve Generation Detect->CalCurve Quant Quantification CalCurve->Quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_flowchart Start Calibration Curve Issue CheckR2 Is R² < 0.99? Start->CheckR2 CheckLinearity Non-linearity at high or low end? CheckR2->CheckLinearity Yes CheckSensitivity Poor Peak Shape / Low Sensitivity? CheckR2->CheckSensitivity No PrepareNewStds Prepare new standards CheckLinearity->PrepareNewStds No AdjustRange Adjust concentration range CheckLinearity->AdjustRange Yes Derivatize Consider derivatization CheckSensitivity->Derivatize Yes CheckMatrix Assess matrix effects CheckSensitivity->CheckMatrix No End Re-evaluate PrepareNewStds->End AdjustRange->End Derivatize->End UseIS Use Internal Standard CheckMatrix->UseIS UseIS->End

Caption: Troubleshooting decision tree for calibration curve issues.

matrix_effects cluster_ideal Ideal Scenario (Neat Solution) cluster_suppression Ion Suppression cluster_enhancement Ion Enhancement Analyte_Ideal This compound Signal_Ideal Expected Signal Analyte_Ideal->Signal_Ideal Ionization Analyte_Supp This compound Signal_Supp Reduced Signal Analyte_Supp->Signal_Supp Interference Matrix_Supp Co-eluting Matrix Components Matrix_Supp->Signal_Supp Interference Analyte_Enh This compound Signal_Enh Increased Signal Analyte_Enh->Signal_Enh Facilitation Matrix_Enh Co-eluting Matrix Components Matrix_Enh->Signal_Enh Facilitation

Caption: Illustration of matrix effects on analyte signal.

References

selecting the appropriate internal standard for isovaleric acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for isovaleric acid analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the selection and use of internal standards in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard (IS) necessary for this compound analysis?

An internal standard is crucial for accurate and precise quantification of this compound. It is a compound added at a constant concentration to all samples, including calibrators and unknowns. The IS helps to correct for variations that can occur during sample preparation, injection volume differences, and instrument response fluctuations. By using the ratio of the analyte signal to the internal standard signal for quantification, the reliability of the results is significantly improved.

Q2: What are the key characteristics of a good internal standard for this compound analysis?

A suitable internal standard for this compound analysis should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to this compound to ensure comparable behavior during extraction and analysis.

  • Not Naturally Present: The internal standard should not be naturally present in the samples being analyzed.[1]

  • Chromatographic Resolution: It must be well-resolved from this compound and other components in the sample matrix to avoid peak overlap.

  • Stability: The internal standard must be chemically stable throughout the entire analytical process.

  • Purity: The purity of the internal standard should be high to ensure accurate concentration preparation.

Q3: What are the most commonly used internal standards for this compound analysis?

Several compounds are commonly used as internal standards for this compound analysis by both Gas Chromatography (GC) and Liquid Chromatography (LC). The choice often depends on the specific analytical technique and the sample matrix.

  • Isotopically Labeled this compound (e.g., this compound-d9): This is considered the ideal internal standard, especially for mass spectrometry (MS) based methods.[2][3] Since it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects, providing the most accurate correction.[4]

  • Other Short-Chain Fatty Acids (SCFAs): Structurally similar SCFAs are frequently used as internal standards. Common examples include:

    • Hexanoic acid: Often used in GC-based methods.[1]

    • 2-Ethylbutyric acid: A branched-chain fatty acid that is not a common fermentation product, making it a good choice for biological samples.[1]

  • Isotopically Labeled Analogs of other SCFAs: In cases where deuterated this compound is unavailable, isotopically labeled versions of other SCFAs, such as acetic acid-d4 or butyric acid-d7, can be used, particularly in LC-MS methods.[5][6]

Troubleshooting Guide

This section addresses common issues encountered during this compound analysis when using an internal standard.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for Internal Standard - Active sites in the GC inlet or column.- Incompatible solvent for injection.- Column overload.- Use a deactivated inlet liner and/or trim the front end of the GC column.- Dissolve the internal standard in a solvent compatible with the mobile/stationary phase.- Reduce the concentration of the internal standard.
Peak Splitting of the Internal Standard - Improper injection technique (for manual injections).- Contamination in the GC inlet liner.- Incompatibility between the sample solvent and the initial oven temperature in GC.[7]- Ensure a smooth and rapid injection.- Replace the GC inlet liner.- Adjust the initial oven temperature to be about 20°C below the boiling point of the solvent.[7]
Inconsistent Internal Standard Response Across Samples - Inaccurate addition of the internal standard to samples.- Variability in sample matrix leading to ion suppression or enhancement (matrix effect) in LC-MS.[4]- Degradation of the internal standard.- Use a calibrated pipette and ensure thorough mixing after adding the IS.- Optimize sample preparation to remove interfering matrix components. Use a stable isotope-labeled internal standard if matrix effects are significant.[4]- Check the stability of the internal standard in the sample matrix and storage conditions.
Co-elution of Internal Standard with an Interfering Peak - Suboptimal chromatographic conditions.- Presence of an unexpected compound in the sample matrix.- Adjust the temperature program (GC) or mobile phase gradient (LC) to improve resolution.- If using MS detection, select a specific mass transition (MRM) for the internal standard to minimize interference.
Low Recovery of the Internal Standard - Inefficient extraction from the sample matrix.- Adsorption of the internal standard to vials or tubing.- Optimize the extraction procedure (e.g., solvent choice, pH).- Use deactivated glass vials.

Performance of Common Internal Standards

The following tables summarize typical performance data for commonly used internal standards in the analysis of short-chain fatty acids, including this compound. This data is synthesized from various validated methods and provides a benchmark for what to expect in your own experiments.

Table 1: Performance of Internal Standards in GC-based Methods

Internal StandardLinearity (R²)Precision (%RSD)Accuracy/Recovery (%)
This compound-d9 >0.99[2]< 10%[2]90-110%[2]
Hexanoic acid >0.99< 15%85-115%
2-Ethylbutyric acid >0.99[8]< 5%[8]80-110%[8]

Table 2: Performance of Internal Standards in LC-MS/MS-based Methods

Internal StandardLinearity (R²)Precision (%RSD)Accuracy/Recovery (%)
This compound-d9 >0.99< 10%90-110%
Butyric acid-d7 >0.998[9]< 12% (intra-day)[9]92-120%[9]
2-Ethylbutyric acid >0.999[10]< 15%[10]80-120%[10]

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound in Plasma

This protocol provides a general framework for the quantification of this compound in plasma samples using an internal standard.

1. Materials:

  • This compound standard

  • Hexanoic acid (Internal Standard)

  • Organic solvent (e.g., diethyl ether)

  • Acidifying agent (e.g., HCl)

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

2. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the hexanoic acid internal standard solution (concentration to be optimized, typically in the range of the expected analyte concentration).

  • Add 50 µL of 6M HCl to acidify the sample.

  • Extract the fatty acids by adding 500 µL of diethyl ether and vortexing for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a suitable solvent and add 50 µL of MTBSTFA.

  • Incubate at 60°C for 30 minutes to derivatize the fatty acids.

  • Inject 1 µL of the derivatized sample into the GC-FID.

3. GC-FID Conditions:

  • Column: DB-FFAP or similar polar capillary column

  • Injector Temperature: 250°C

  • Detector Temperature: 270°C

  • Oven Program: 80°C for 2 min, ramp to 200°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

4. Data Analysis:

  • Calculate the ratio of the peak area of this compound to the peak area of hexanoic acid.

  • Generate a calibration curve by plotting the peak area ratio against the concentration ratio for a series of standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: LC-MS/MS Analysis of this compound in Fecal Samples

This protocol outlines a method for quantifying this compound in fecal samples using a stable isotope-labeled internal standard.

1. Materials:

  • This compound standard

  • This compound-d9 (Internal Standard)

  • Acetonitrile (ACN)

  • Formic acid

  • Derivatization agent (e.g., 3-nitrophenylhydrazine, 3-NPH)

2. Sample Preparation:

  • Homogenize a known weight of fecal sample in water.

  • Centrifuge the homogenate and collect the supernatant.

  • To 50 µL of the supernatant, add 10 µL of the this compound-d9 internal standard solution.

  • Add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and incubate at 40°C for 30 minutes.[11]

  • Quench the reaction by adding 200 µL of 0.1% formic acid.[11]

  • Inject the sample into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from other components.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the derivatization.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its deuterated internal standard.

4. Data Analysis:

  • Calculate the ratio of the peak area of the this compound derivative to the peak area of the this compound-d9 derivative.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Quantify the this compound concentration in the samples using the calibration curve.

Visualizations

Internal_Standard_Selection_Workflow start Start: Need to Quantify This compound method Select Analytical Method start->method gc Gas Chromatography (GC) method->gc GC lcms Liquid Chromatography- Mass Spectrometry (LC-MS) method->lcms LC-MS is_type_gc Consider IS Type for GC gc->is_type_gc is_type_lcms Consider IS Type for LC-MS lcms->is_type_lcms deuterated_gc Deuterated this compound is_type_gc->deuterated_gc Ideal analog_gc Structural Analog (e.g., Hexanoic Acid, 2-Ethylbutyric Acid) is_type_gc->analog_gc Alternative deuterated_lcms Deuterated this compound (Ideal) is_type_lcms->deuterated_lcms Ideal analog_lcms Deuterated Analog of other SCFA (e.g., Butyric acid-d7) is_type_lcms->analog_lcms Alternative validate_gc Validate Method: - Linearity - Precision - Accuracy deuterated_gc->validate_gc analog_gc->validate_gc validate_lcms Validate Method: - Linearity - Precision - Accuracy - Matrix Effects deuterated_lcms->validate_lcms analog_lcms->validate_lcms end Optimized Analytical Method validate_gc->end validate_lcms->end

Caption: Workflow for selecting an internal standard for this compound analysis.

Troubleshooting_Logic start Problem Identified: Inaccurate Quantification check_is_peak Examine Internal Standard Peak Shape and Area start->check_is_peak poor_shape Poor Peak Shape (Tailing/Fronting/Splitting) check_is_peak->poor_shape Yes inconsistent_area Inconsistent Peak Area check_is_peak->inconsistent_area No, but area varies coelution Co-elution with Interference check_is_peak->coelution No, but co-elution observed solve_shape Troubleshoot GC/LC Parameters (See Guide) poor_shape->solve_shape solve_area Investigate Sample Prep and Matrix Effects (See Guide) inconsistent_area->solve_area solve_coelution Optimize Chromatography or MS Method (See Guide) coelution->solve_coelution end Accurate Quantification Restored solve_shape->end solve_area->end solve_coelution->end

Caption: Logical workflow for troubleshooting issues with internal standards.

References

Validation & Comparative

Cross-Validation of HPLC and GC-MS for Isovaleric Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isovaleric acid, a key biomarker in various metabolic disorders and a significant compound in pharmaceuticals and food science, is of paramount importance. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective cross-validation of these methods, presenting their respective experimental protocols, comparative performance data, and a logical framework to assist in selecting the most suitable technique for specific research needs.

While GC-MS has traditionally been a standard for volatile compounds like this compound, HPLC has emerged as a robust alternative, particularly when analyzing samples in complex aqueous matrices.[1][2] A thorough understanding of the strengths and limitations of each technique is crucial for generating reliable and accurate analytical data.

Methodological Principles

HPLC separates compounds based on their polarity and interaction with a stationary phase, making it well-suited for analyzing this compound in biological fluids and other aqueous samples.[3][4] UV detection is common for organic acids, though derivatization can be employed to enhance sensitivity.[1][5]

GC-MS, on the other hand, requires the analyte to be volatile. For non-volatile or polar compounds like this compound, a derivatization step is often necessary to convert it into a more volatile form, such as a methyl ester (FAME).[3] Separation is then achieved based on the compound's boiling point and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry providing highly specific detection and identification.[6][7]

Quantitative Performance Comparison

The choice between HPLC and GC-MS often depends on key performance metrics such as sensitivity, precision, and accuracy. The following table summarizes typical validation parameters for both methods based on published data. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the specifics of the methodology employed.[2]

Performance Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Key Considerations
Linearity (r²) > 0.99[2][3]> 0.999[8][9]Both techniques demonstrate excellent linearity over a defined concentration range.
Sensitivity (LOD) 0.04 µM to 11 µg/kg[1][5]As low as 0.5 ppb[10]GC-MS generally offers higher sensitivity, making it more suitable for trace analysis.[3]
Sensitivity (LOQ) 40 µg/kg[1]0.003 mg/g[3]GC-MS is typically more sensitive for quantification at very low levels.[3]
Precision (RSD%) < 5.3% (Intra-day and Inter-day)[1]< 2.56% (Intra-day and Inter-day)[8]Both methods demonstrate good precision, with GC-MS often showing slightly better repeatability.[2]
Accuracy (Recovery %) 76.3% - 99.2%[1]98.3% - 101.6%[8]Comparable and high recovery rates are achievable with optimized extraction and derivatization procedures for both methods.[2]
Analysis Time ~20 - 60 minutes[3]~20 - 60 minutes[3]Analysis times are generally comparable, though sample preparation for GC-MS can be more time-consuming.[11]
Derivatization Often not required, but can be used to improve sensitivity.[4][5]Generally required to increase volatility.[3][12]The need for derivatization in GC-MS adds a step to the workflow but can significantly improve chromatographic performance.
Isomer Separation Can separate isomers like isovaleric and valeric acid with appropriate column and mobile phase selection.[13]Can effectively separate isomers, often with high resolution.[10]Both techniques are capable of separating structurally similar compounds.

Experimental Protocols

Detailed and optimized experimental protocols are critical for achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using both HPLC and GC-MS.

HPLC-UV Method for this compound Analysis

This method is adapted for the direct analysis of this compound in aqueous samples, such as animal feed extracts or biological fluids.[1]

1. Sample Preparation:

  • Extraction: For solid samples, perform an aqueous extraction. For liquid samples, centrifugation and filtration may be sufficient.

  • Cleanup: Use solid-phase extraction (SPE) with a C18 cartridge if significant matrix interference is present.

  • Dilution: Dilute the final extract with the mobile phase to a concentration within the calibrated linear range.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., water with phosphoric or formic acid). A typical mobile phase could be acetonitrile:water:phosphoric acid.[14] For MS compatibility, replace phosphoric acid with formic acid.[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Detector: UV detector set at 210 nm.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a reference standard.

  • Quantify the concentration using a calibration curve constructed from a series of known concentration standards.

GC-MS Method for this compound Analysis

This protocol includes a derivatization step to convert this compound into its more volatile methyl ester for GC-MS analysis.[6][12]

1. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction from the sample matrix using an appropriate organic solvent.

  • Derivatization (Methylation): Evaporate the solvent and add a methylating agent (e.g., BF3-methanol or diazomethane). Heat the mixture to complete the reaction.

  • Cleanup: After derivatization, a further extraction and concentration step may be necessary.

  • Solvent Exchange: Exchange the final extract into a solvent suitable for GC injection (e.g., hexane).

2. GC-MS Conditions:

  • Column: A polar capillary column, such as a wax-type column (e.g., SH-WAX, 60 m × 0.25 mm I.D., df=0.5 µm).[12]

  • Carrier Gas: Helium at a constant linear velocity (e.g., 34.0 cm/s).[12]

  • Injection Mode: Split injection with a split ratio of 5:1 or higher.[12]

  • Injector Temperature: 240°C.[12]

  • Oven Temperature Program: Start at 80°C (hold for 2 min), ramp to 200°C at 40°C/min, then ramp to 240°C at 25°C/min (hold for 2 min).[12]

  • MS Conditions:

    • Ion Source Temperature: 200°C.[12]

    • Interface Temperature: 240°C.[12]

    • Measurement Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

3. Data Analysis:

  • Identify the this compound methyl ester peak based on its retention time and mass spectrum.

  • Quantify the concentration using a calibration curve prepared from derivatized standards.

Workflow and Logic Diagrams

To visualize the experimental workflows and the logical process of cross-validation, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Aqueous Extraction Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Filtration Filtration Cleanup->Filtration HPLC HPLC-UV System Filtration->HPLC Separation C18 Reverse-Phase Separation HPLC->Separation Detection UV Detection (210 nm) Separation->Detection Data Chromatogram Detection->Data Quantification Quantification via Calibration Curve Data->Quantification Result This compound Concentration Quantification->Result

Caption: HPLC experimental workflow for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Methylation (Derivatization) Extraction->Derivatization Cleanup Post-Derivatization Cleanup Derivatization->Cleanup GCMS GC-MS System Cleanup->GCMS Separation Capillary GC Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection Data Chromatogram & Mass Spectrum Detection->Data Quantification Quantification via Calibration Curve Data->Quantification Result This compound Concentration Quantification->Result

Caption: GC-MS experimental workflow for this compound analysis.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Method Comparison HPLC HPLC Analysis Linearity Linearity HPLC->Linearity Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Precision Precision (RSD%) HPLC->Precision Accuracy Accuracy (Recovery) HPLC->Accuracy GCMS GC-MS Analysis GCMS->Linearity GCMS->Sensitivity GCMS->Precision GCMS->Accuracy Comparison Compare Performance Data Linearity->Comparison Sensitivity->Comparison Precision->Comparison Accuracy->Comparison Decision Select Optimal Method Comparison->Decision

Caption: Logical workflow for cross-validation of analytical methods.

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the analysis of this compound. The choice between them depends on the specific research question, the nature of the sample matrix, and the available instrumentation.

  • HPLC is often preferred for its simpler sample preparation, especially for aqueous samples, as it frequently does not require derivatization.[1][4] It is a cost-effective and efficient method for routine analysis.[1]

  • GC-MS is the method of choice for high-sensitivity, trace-level analysis and provides a higher degree of specificity through mass spectral identification.[3][10] While it typically involves a more complex sample preparation workflow due to the need for derivatization, it is a powerful tool for complex matrices and for confirming the identity of analytes.

A cross-validation of results between GC-MS and HPLC can provide the highest level of confidence in analytical data, ensuring the integrity and reliability of research findings.[3] This comparative guide provides the foundational information for researchers to make an informed decision on the most appropriate method for their this compound analysis needs.

References

Unraveling the Metabolic Signature: A Comparative Analysis of Isovaleric Acid in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of isovaleric acid (IVA) levels across various physiological and pathological states reveals its emerging role as a critical biomarker. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of IVA concentrations, detailed experimental methodologies for its quantification, and an exploration of the signaling pathways it influences. The data presented underscores the metabolic shifts associated with diseases ranging from rare genetic disorders to prevalent conditions like cancer and neurological ailments.

This compound, a short-chain fatty acid, is a byproduct of leucine metabolism. While essential for normal metabolic function, its dysregulation is implicated in a spectrum of diseases. This guide synthesizes current research to offer a clear comparison of IVA levels in healthy individuals versus those with specific diseases, providing a valuable resource for identifying potential diagnostic and therapeutic targets.

Quantitative Analysis of this compound Levels

The following table summarizes the reported concentrations of this compound and its key derivatives in various biological matrices, comparing healthy states to different disease conditions.

ConditionAnalyteMatrixConcentration in Healthy IndividualsConcentration in Diseased StateCitation(s)
General Health This compoundSerum1155.0 ± 490.4 ng/mL (approx. 11.3 ± 4.8 µM)-[1]
This compoundVenous Blood6 µM - 40 µM-[2]
Isovaleric Acidemia (IVA) Free this compoundBlood-Can reach several hundred times normal values during acute metabolic decompensation.[3]
This compoundBlood6 µMUp to 78 µM in stable patients; up to 7960 µM during crisis.[2]
C5-AcylcarnitineDried Blood Spot-Metabolically Severe: up to 21.7 µmol/LMetabolically Mild/Intermediate: 0.8 to 6 µmol/L[3]
IsovalerylglycineUrine-Metabolically Severe: up to 3300 mmol/mol creatinineMetabolically Mild/Intermediate: 15 to 195 mmol/mol creatinine[3]
Cancer IsovalerylcarnitineBlood-Genetically predicted higher levels associated with a reduced risk of lung cancer.[4]
This compoundPlasma-Associated with longer progression-free survival in patients on immunotherapy.[5]
This compound--Promotes proliferation and migration of colorectal cancer cells in vitro.[6]
Neurological/Psychiatric This compoundFeces-Lower concentrations linked with depression.[7]
This compoundFeces-Significantly decreased in a rat model of autism.[8]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for research and clinical diagnostics. The most common methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Serum this compound

This protocol is a generalized procedure based on established methods for short-chain fatty acid analysis.

a. Sample Preparation (Extraction and Derivatization):

  • Thawing and Internal Standard Spiking: Thaw frozen serum samples at room temperature. To 100 µL of serum, add an internal standard solution (e.g., deuterated this compound) to correct for extraction efficiency and instrument variability.

  • Deproteinization: Add 200 µL of a deproteinizing agent (e.g., sulfosalicylic acid) to the serum, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE), vortex vigorously, and centrifuge to separate the phases. The this compound will partition into the organic layer.

  • Derivatization: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. To the dried residue, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate to convert the volatile this compound into a more thermally stable and less polar trimethylsilyl (TMS) derivative, which is more amenable to GC analysis.

b. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a capillary column suitable for fatty acid analysis (e.g., a wax-type column like TG-WAXMS A).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the compounds. For example, start at 50°C, hold for 1 minute, then ramp to 230°C.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is typically used.

    • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for targeted quantification of the characteristic ions of the this compound derivative and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urine this compound

This protocol is a generalized procedure based on established methods for short-chain fatty acid analysis in urine.

a. Sample Preparation:

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature and centrifuge to pellet any particulate matter.

  • Internal Standard Spiking: To a specific volume of urine supernatant (e.g., 1 mL), add the internal standard solution.

  • Solid-Phase Extraction (SPE) (Optional): For cleaner samples, an SPE step can be employed. Condition a C18 SPE cartridge, load the urine sample, wash with a weak solvent to remove interferences, and then elute the this compound with a stronger organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.

b. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound and then detecting specific product ions after fragmentation, which provides high selectivity and sensitivity.

Signaling Pathways and Molecular Interactions

Elevated levels of this compound, particularly in the context of Isovaleric Acidemia, have significant downstream effects on other metabolic pathways. The primary mechanism involves the disruption of the urea cycle, leading to hyperammonemia.

Leucine_Catabolism_and_Urea_Cycle_Interaction cluster_leucine Leucine Catabolism cluster_urea Urea Cycle Leucine Leucine alpha_KIC α-Ketoisocaproate Isovaleryl_CoA Isovaleryl-CoA NAGS N-Acetylglutamate Synthase Isovaleryl_CoA->NAGS Inhibits IVA This compound IVD Isovaleryl-CoA Dehydrogenase Methylcrotonyl_CoA 3-Methylcrotonyl-CoA NAG N-Acetylglutamate CPS1 Carbamoyl Phosphate Synthetase I Urea_Cycle Urea Cycle Steps Ammonia Ammonia (NH3) Urea Urea

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Serum, Urine, etc.) Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_LC Chromatographic Separation (GC or LC) Derivatization->GC_LC MS Mass Spectrometry (Detection) GC_LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Concentration Results Quantification->Result

In Isovaleric Acidemia, the deficiency of the enzyme isovaleryl-CoA dehydrogenase (IVD) leads to an accumulation of its substrate, isovaleryl-CoA.[9] This excess isovaleryl-CoA is then hydrolyzed to this compound, leading to its characteristic elevation in bodily fluids.[3] Furthermore, the accumulated isovaleryl-CoA acts as an inhibitor of N-acetylglutamate synthase (NAGS).[3] NAGS is responsible for producing N-acetylglutamate, an essential allosteric activator for carbamoyl phosphate synthetase I (CPS I), the rate-limiting enzyme of the urea cycle.[10] The inhibition of NAGS leads to decreased activation of CPS I, impairing the liver's ability to detoxify ammonia into urea, which can result in life-threatening hyperammonemia.[10]

The role of this compound in other diseases, such as cancer and neurological disorders, is an active area of research. In the gut, microbial fermentation of amino acids produces IVA, which can influence host physiology. Studies suggest that IVA may modulate inflammatory responses and gut barrier function.[11] Its association with both pro- and anti-cancer effects highlights the context-dependent nature of its biological activity and warrants further investigation.[4][6]

This comparative guide provides a foundational understanding of the fluctuations of this compound in health and disease. The detailed methodologies and pathway analyses serve as a valuable resource for researchers aiming to explore the diagnostic and therapeutic potential of this multifaceted metabolite.

References

A Comparative Guide to the Validation of a Novel vs. Traditional Analytical Method for Isovaleric Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isovaleric acid, a short-chain fatty acid, is a significant biomarker in various fields, including the diagnosis of the genetic disorder isovaleric acidemia, food and beverage quality control, and microbiome research.[1] Accurate and reliable quantification of this compound is therefore crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of a traditional analytical method, Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS), with a newer, more streamlined method, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. The comparison is supported by experimental data to assist in the selection of the most appropriate method for specific research needs.

Methodologies

This section details the experimental protocols for both the traditional LLE with derivatization and the newer HS-SPME method for the analysis of this compound.

Traditional Method: Liquid-Liquid Extraction with Derivatization followed by GC-MS

This method involves the extraction of this compound from the sample matrix using an organic solvent, followed by a derivatization step to increase its volatility for GC-MS analysis.

Experimental Protocol:

  • Sample Preparation:

    • To 1 mL of the sample (e.g., plasma, urine, or culture medium) in a glass tube, add an internal standard.

    • Acidify the sample to a pH < 2 with an appropriate acid (e.g., HCl) to protonate the this compound.

  • Liquid-Liquid Extraction:

    • Add 2 mL of an extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane) to the sample tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous phases.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process twice more, combining the organic extracts.

  • Derivatization:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.[2]

    • To the dried residue, add a derivatizing agent. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[2]

    • Cap the tube tightly and heat at 60°C for 45-60 minutes to facilitate the formation of the trimethylsilyl (TMS) ester of this compound.[2][3]

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: A polar capillary column such as a DB-WAX or equivalent (e.g., 60 m x 0.25 mm, 0.25 µm film thickness) is recommended.[1]

    • Oven Temperature Program: An initial temperature of 40°C held for 3 minutes, ramped to 210°C at a rate of 5-10°C/min, and then to 250°C at 15°C/min, held for 10 minutes.[1]

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

    • MS Detector: Electron Impact (EI) ionization with data acquisition in full scan or Selected Ion Monitoring (SIM) mode for higher sensitivity.

New Method: Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

HS-SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample. Volatile analytes, like this compound, partition onto the fiber and are then thermally desorbed in the GC injector.

Experimental Protocol:

  • Sample Preparation:

    • Place 1-3 g of the sample into a 20 mL headspace vial.[1]

    • Add an internal standard and 5 mL of a saturated NaCl solution to enhance the release of volatile compounds from the sample matrix.[1]

    • Tightly seal the vial with a PTFE/silicon septum.[1]

  • HS-SPME:

    • Place the vial in a heated autosampler tray.

    • Equilibration: Incubate the sample at a specific temperature (e.g., 70°C) for a set time (e.g., 60 minutes) to allow the analytes to partition into the headspace.[4]

    • Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 60 minutes) at the same temperature.[4]

  • GC-MS Analysis:

    • Retract the SPME fiber and insert it into the hot injector of the GC-MS for thermal desorption of the analytes.

    • Injector Temperature: 250°C for desorption, typically for 2-4 minutes in splitless mode.[1][4]

    • GC Column: A polar capillary column such as a DB-WAX UI (60 m x 0.25 mm x 0.25 µm) is suitable.[1]

    • Oven Temperature Program: An initial temperature of 35°C held for 3 minutes, ramped to 70°C at 3°C/min, then to 210°C at 5°C/min, and finally to 250°C at 15°C/min with a 10-minute hold.[1]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[1]

    • MS Detector: Electron Impact (EI) ionization with data acquisition in full scan or SIM mode.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for the traditional LLE-GC-MS and the newer HS-SPME-GC-MS methods for the analysis of short-chain fatty acids, including this compound. The data is compiled from various studies and specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Validation ParameterTraditional LLE-GC-MSNew HS-SPME-GC-MSKey Considerations
Linearity (r²) > 0.99> 0.99Both methods exhibit excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.04 - 0.51 mg/L8 - 72 mg/LTraditional LLE can offer lower detection limits due to the concentration step.
Limit of Quantitation (LOQ) 0.13 - 1.70 mg/L16 - 144 mg/LThe LOQ for HS-SPME may be higher, making it more suitable for samples with higher concentrations of the analyte.[5]
Accuracy (% Recovery) 85 - 115%97.7 - 122.4%Both methods demonstrate good accuracy, with optimized protocols yielding reliable results.[5]
Precision (%RSD) < 15%< 15%Both methods show good repeatability and intermediate precision.

Experimental Workflow Visualization

The following diagrams illustrate the experimental workflows for both the traditional LLE-GC-MS and the newer HS-SPME-GC-MS methods.

LLE_GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis cluster_output Output Sample Sample Collection Acidification Acidification (pH < 2) Sample->Acidification LLE Liquid-Liquid Extraction (with Organic Solvent) Acidification->LLE Evaporation Evaporation of Solvent LLE->Evaporation Derivatization Derivatization (e.g., with BSTFA) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Result Quantitative Result Data->Result

Figure 1: Workflow for this compound Detection by LLE-GC-MS.

HS_SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output Sample Sample in Vial Salting Addition of Salt & Internal Standard Sample->Salting Equilibration Headspace Equilibration (Heating) Salting->Equilibration Extraction SPME Fiber Exposure (Extraction) Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption GCMS GC-MS Analysis Desorption->GCMS Data Data Acquisition & Processing GCMS->Data Result Quantitative Result Data->Result

Figure 2: Workflow for this compound Detection by HS-SPME-GC-MS.

Discussion and Conclusion

The choice between the traditional LLE-GC-MS and the newer HS-SPME-GC-MS method for this compound detection depends on the specific requirements of the study.

Traditional LLE-GC-MS offers the advantage of potentially lower limits of detection and quantification, making it suitable for studies where trace-level analysis is required. The multi-step sample preparation, however, is more labor-intensive, time-consuming, and uses significant amounts of organic solvents. This method is well-established and a large body of literature supports its use.

New HS-SPME-GC-MS presents a significant advancement in terms of sample preparation efficiency. It is a solvent-free, rapid, and easily automated technique, making it ideal for high-throughput screening of a large number of samples.[6] While the LOD and LOQ may be higher than that of the LLE method, it often provides sufficient sensitivity for many applications, such as monitoring fermentation processes or analyzing samples from patients with isovaleric acidemia where the concentrations are elevated.

References

A Comparative Guide to the Cellular Effects of Isovaleric Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known cellular effects of isovaleric acid and its primary esters, methyl isovalerate and ethyl isovalerate. Due to a notable gap in publicly available research, this document will focus on the established effects of this compound on various cell lines and present a framework for the comparative evaluation of its ester derivatives. The experimental protocols provided herein are standardized methods that can be employed to generate comparative data.

Overview of this compound and Its Esters

This compound, also known as 3-methylbutanoic acid, is a short-chain fatty acid naturally found in a variety of plants and is also a product of leucine metabolism in bacteria and mammals[1]. It is known for its role in inhibiting osteoclast differentiation and has been studied for its effects on cancer cell lines, although it appears to be less potent than other short-chain fatty acids like butyrate[2]. Its esters, such as methyl isovalerate and ethyl isovalerate, are commonly used as flavoring and fragrance agents. While these esters have established biological activity in other contexts, their specific cytotoxic and apoptotic effects on cell lines are not well-documented in publicly accessible literature[3].

Comparative Cytotoxicity

A critical aspect of evaluating the therapeutic potential of a compound is determining its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.

Quantitative Cytotoxicity Data

The following table summarizes the available IC50 data for this compound on a cancer cell line. At present, there is a lack of published IC50 values for methyl isovalerate and ethyl isovalerate on comparable cancer cell lines.

CompoundCell LineAssay DurationIC50 ValueReference
This compoundColon Adenocarcinoma (HT-29, Caco-2, etc.)Not SpecifiedWeaker inhibition than butyrate, propionate, and valerate[4]
Methyl IsovalerateData Not Available---
Ethyl IsovalerateData Not Available---

Apoptotic Effects

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. The induction of apoptosis can be qualitatively and quantitatively assessed using methods such as Annexin V staining followed by flow cytometry.

Signaling Pathways

Understanding the molecular mechanisms and signaling pathways affected by these compounds is crucial for drug development.

Known Signaling Pathway for this compound in Osteoclasts

In bone marrow-derived macrophages, this compound has been shown to suppress differentiation into osteoclasts by inhibiting RANKL. This inhibitory effect is mediated through a Gi-coupled receptor and involves the phosphorylation of AMPK[2].

Isovaleric_Acid_Signaling_Osteoclast cluster_membrane Cell Membrane Gi_Receptor Gi-Coupled Receptor AMPK AMPK Gi_Receptor->AMPK Leads to Isovaleric_Acid This compound Isovaleric_Acid->Gi_Receptor Activates pAMPK pAMPK (Phosphorylated) AMPK->pAMPK Phosphorylation OC_Differentiation Osteoclast Differentiation pAMPK->OC_Differentiation Inhibits

This compound Signaling in Osteoclasts

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the steps for determining the IC50 value of a compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Treatment Treat cells with various concentrations of this compound or its Esters Incubation1->Compound_Treatment Incubation2 Incubate for 24-72 hours Compound_Treatment->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End Apoptosis_Assay_Workflow Start Start Cell_Treatment Treat cells with the compound of interest Start->Cell_Treatment Cell_Harvesting Harvest cells by centrifugation Cell_Treatment->Cell_Harvesting Washing Wash cells with cold PBS Cell_Harvesting->Washing Resuspension Resuspend cells in 1X Binding Buffer Washing->Resuspension Staining Add Annexin V-FITC and Propidium Iodide Resuspension->Staining Incubation Incubate in the dark for 15 minutes Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry Data_Analysis Quantify live, apoptotic, and necrotic cells Flow_Cytometry->Data_Analysis End End Data_Analysis->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with compounds Start->Cell_Treatment Cell_Lysis Lyse cells and collect protein extracts Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (PVDF or nitrocellulose) SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific binding Transfer->Blocking Primary_Antibody Incubate with primary antibody Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using chemiluminescence Secondary_Antibody->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

References

Isovaleric Acid vs. Valeric Acid: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isovaleric acid and valeric acid, both five-carbon short-chain fatty acids (SCFAs), exhibit distinct and sometimes opposing biological activities. While structurally similar as isomers, their branched versus straight-chain structures lead to differential interactions with cellular targets, influencing a range of physiological and pathological processes. This guide provides a comparative overview of their biological activities, supported by experimental data, to aid researchers in discerning their potential therapeutic applications.

At a Glance: Key Biological Differences

Biological ActivityThis compoundValeric Acid
Cancer Cell Proliferation Promotes proliferation and migration of colorectal cancer cells.Inhibits proliferation of liver and breast cancer cells.[1][2]
HDAC Inhibition Weak inhibitor (quantitative data limited).Inhibitor of HDAC3 with an IC50 of 16.6 µM.[3]
GPCR Activation Activates GPR41/43 (quantitative comparison pending).Potent agonist for GPR41.
Signaling Pathway Modulation Activates the cAMP/PKA pathway.[4]Inhibits NF-κB and mTOR pathways.
Physiological Effects Induces colonic smooth muscle relaxation.[4]Anti-inflammatory, neuroprotective, and potential anti-cancer effects.[1]

In-Depth Comparison of Biological Activities

Anti-Cancer Effects: A Striking Dichotomy

A significant divergence in the biological activities of this compound and valeric acid is observed in the context of cancer.

Valeric Acid has demonstrated anti-proliferative effects in liver and breast cancer cell lines.[1][2] Studies have shown that valeric acid can inhibit cell proliferation and colony formation in a dose-dependent manner.[1] This anti-cancer activity is, at least in part, attributed to its ability to inhibit histone deacetylases (HDACs).[1]

This compound , in contrast, has been shown to promote the proliferation and migration of colorectal cancer cells.[5] This suggests a potential pro-tumorigenic role in certain cancer types, highlighting the critical importance of isomeric structure in determining biological function.

Quantitative Data on Anti-Cancer Effects of Valeric Acid

Cell LineAssayIC50 / EffectIncubation Time
Hep3B (Liver Cancer)Cell Proliferation2.15 mM72 hours
SNU-449 (Liver Cancer)Cell Proliferation2.33 mM72 hours
HepG2 (Liver Cancer)Cell Proliferation2.85 mM72 hours
Hep3B (Liver Cancer)Colony Formation~68% inhibition at 0.85 mM10-14 days
SNU-449 (Liver Cancer)Colony Formation~64% inhibition at 0.85 mM10-14 days
HepG2 (Liver Cancer)Colony Formation~70% inhibition at 0.85 mM10-14 days
Histone Deacetylase (HDAC) Inhibition
G-Protein Coupled Receptor (GPCR) Activation

Both this compound and valeric acid are known to activate G-protein coupled receptors GPR41 and GPR43, which are involved in various physiological processes, including immune response and metabolism. It has been suggested that GPR41 activation is favored by longer-chain SCFAs (C3-C5), indicating that valeric acid may be a more potent agonist for this receptor. However, direct comparative EC50 values for both isomers on GPR41 and GPR43 are not currently available, precluding a definitive quantitative comparison of their potency.

Signaling Pathway Modulation

The differential biological activities of isovaleric and valeric acid can be attributed to their distinct modulation of intracellular signaling pathways.

Valeric Acid has been shown to exert its effects through the inhibition of the NF-κB and mTOR signaling pathways. The NF-κB pathway is a key regulator of inflammation, and its inhibition by valeric acid likely contributes to its anti-inflammatory properties. The mTOR pathway is central to cell growth and proliferation, and its inhibition aligns with the observed anti-cancer effects of valeric acid.

This compound , on the other hand, has been demonstrated to cause colonic smooth muscle relaxation by activating the cAMP/PKA signaling pathway .[4]

Visualizing the Signaling Pathways

valeric_acid_pathways cluster_nfkb Valeric Acid - NF-κB Pathway Inhibition cluster_mtor Valeric Acid - mTOR Pathway Inhibition Valeric Acid Valeric Acid IKK IKK Valeric Acid->IKK inhibits IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus_NFkB NF-κB (in Nucleus) NF-κB->Nucleus_NFkB translocates Inflammatory Genes Inflammatory Genes Nucleus_NFkB->Inflammatory Genes activates transcription Valeric Acid_mTOR Valeric Acid PI3K/Akt PI3K/Akt Valeric Acid_mTOR->PI3K/Akt inhibits mTORC1 mTORC1 PI3K/Akt->mTORC1 Cell Growth &\nProliferation Cell Growth & Proliferation mTORC1->Cell Growth &\nProliferation

Valeric Acid's Inhibitory Effects on NF-κB and mTOR Signaling.

isovaleric_acid_pathway This compound - cAMP/PKA Pathway Activation This compound This compound GPCR G-Protein Coupled Receptor This compound->GPCR Adenylate Cyclase Adenylate Cyclase GPCR->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Smooth Muscle\nRelaxation Smooth Muscle Relaxation PKA->Smooth Muscle\nRelaxation

This compound's Activation of the cAMP/PKA Signaling Pathway.

Experimental Protocols

HDAC Activity Assay

A common method to determine HDAC inhibitory activity is a fluorometric assay.

  • Nuclear Extraction: Nuclear proteins are extracted from cultured cells (e.g., cancer cell lines) treated with various concentrations of the test compound (this compound or valeric acid).

  • Assay Reaction: The nuclear extract is incubated with a fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.

  • Deacetylation and Development: HDAC enzymes in the extract deacetylate the substrate. A developer solution containing a protease (e.g., trypsin) is then added to cleave the deacetylated substrate, releasing a fluorescent molecule (AMC).

  • Fluorescence Measurement: The fluorescence is measured using a fluorometer. The level of fluorescence is inversely proportional to the HDAC inhibitory activity of the test compound.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the HDAC activity (IC50) is calculated from a dose-response curve.

GPCR Activation Assay

GPCR activation can be assessed by measuring downstream signaling events, such as changes in intracellular calcium or cAMP levels.

  • Cell Culture: Cells expressing the target GPCR (GPR41 or GPR43) are cultured in a suitable medium.

  • Ligand Stimulation: The cells are stimulated with a range of concentrations of the agonist (this compound or valeric acid).

  • Measurement of Second Messengers:

    • Calcium Mobilization: For Gq-coupled receptors, changes in intracellular calcium concentration are measured using a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

    • cAMP Accumulation: For Gs or Gi-coupled receptors, changes in intracellular cAMP levels are measured using methods like ELISA or FRET-based biosensors.

  • EC50 Calculation: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from a dose-response curve.

Conclusion

This compound and valeric acid, despite their structural similarity, exhibit distinct and, in some cases, opposing biological activities. Valeric acid shows promise as an anti-cancer agent through its inhibition of HDACs and key proliferation pathways. In contrast, this compound may have a pro-tumorigenic role in certain cancers and demonstrates a different mechanism of action involving the cAMP/PKA pathway. Further research, particularly direct comparative studies providing quantitative data on their effects on a wider range of biological targets, is necessary to fully elucidate their therapeutic potential and to guide the development of targeted therapies. Researchers should carefully consider the specific isomeric form of these SCFAs in their experimental designs to ensure accurate interpretation of results.

References

The Interplay of Fecal Isovaleric Acid with Other Short-Chain Fatty Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of fecal short-chain fatty acids (SCFAs) reveals distinct correlation patterns between isovaleric acid and other major SCFAs, underscoring their different metabolic origins and physiological roles. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these correlations, supported by experimental data and detailed methodologies.

This compound, a branched-chain fatty acid (BCFA), primarily originates from the microbial fermentation of the amino acid leucine in the colon. In contrast, the major SCFAs—acetic acid, propionic acid, and butyric acid—are predominantly produced from the fermentation of dietary fibers. This fundamental difference in production pathways is reflected in their quantitative relationships in fecal samples.

Quantitative Correlation Analysis

Studies analyzing the composition of fecal SCFAs have established statistically significant correlations between this compound and other fatty acids. A strong positive correlation is consistently observed between this compound and isobutyric acid, another BCFA derived from the amino acid valine. This tight relationship is attributed to their common origin from protein fermentation.

Conversely, the correlation of this compound with the major SCFAs produced from carbohydrate fermentation is generally negative or non-significant. An analysis of baseline samples from multiple human volunteer studies found a significant negative correlation between the percentage of this compound and the total SCFA concentration. The proportion of this compound tends to decrease as the overall production of SCFAs, largely driven by fiber fermentation, increases.

The following table summarizes the Pearson correlation coefficients (r) from a study analyzing fecal SCFA proportions in a large cohort of human volunteers.

SCFA Pair Pearson Correlation Coefficient (r) P-value Interpretation
% this compound vs. Total SCFA Concentration-0.373< 0.001Significant negative correlation
% Isobutyric Acid vs. % this compound0.977< 0.001Very strong positive correlation
% Acetic Acid vs. Total SCFA Concentration-0.2470.002Significant negative correlation
% Propionic Acid vs. Total SCFA Concentration0.0420.602No significant correlation
% this compound vs. Fecal pH0.3770.006Significant positive correlation

Experimental Protocols

The quantification of fecal SCFAs is most commonly performed using gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS). A typical experimental workflow involves the following steps:

1. Sample Preparation:

  • Fecal Sample Homogenization: A known weight of frozen or fresh fecal sample (typically 50-200 mg) is homogenized in a diluent (e.g., water, saline, or a buffer) at a specific ratio.

  • Acidification: The homogenate is acidified (e.g., with hydrochloric acid or perchloric acid) to protonate the SCFAs, making them more volatile.

  • Extraction: The acidified sample is subjected to solvent extraction (e.g., with diethyl ether or a mixture of organic solvents) to isolate the SCFAs. An internal standard (e.g., 2-ethylbutyric acid or caproic acid-d11) is added prior to extraction for accurate quantification.

  • Centrifugation: The mixture is centrifuged to separate the organic phase containing the SCFAs from the aqueous phase and solid debris.

  • Derivatization (Optional but common for GC-MS): The extracted SCFAs may be derivatized to enhance their volatility and improve chromatographic separation and detection.

2. Gas Chromatography Analysis:

  • Injection: A small volume (typically 1 µL) of the organic extract is injected into the GC system.

  • Separation: The SCFAs are separated on a capillary column with a suitable stationary phase (e.g., a free fatty acid phase (FFAP) column). The oven temperature is programmed to ramp up to allow for the sequential elution of the different SCFAs based on their boiling points.

  • Detection: The separated SCFAs are detected by an FID or a mass spectrometer.

  • Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of SCFA standards.

Metabolic Pathway of this compound Production

This compound is a product of the catabolism of the branched-chain amino acid leucine by specific gut bacteria. The pathway involves two primary enzymatic steps:

Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Branched-chain amino acid aminotransferase Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase complex Isovaleric_Acid Isovaleric_Acid Isovaleryl_CoA->Isovaleric_Acid Thioesterase

Leucine fermentation to this compound.

Experimental Workflow for Fecal SCFA Analysis

The following diagram illustrates a standard workflow for the analysis of short-chain fatty acids in fecal samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Fecal_Sample Fecal_Sample Homogenization Homogenization Fecal_Sample->Homogenization Acidification_IS Acidification & Internal Standard Addition Homogenization->Acidification_IS Extraction Extraction Acidification_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection GC_Injection Gas Chromatography Injection Supernatant_Collection->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Detection Detection GC_Separation->Detection Quantification Quantification Detection->Quantification

Fecal SCFA analysis workflow.

Logical Relationship of SCFA Origins and Correlations

The distinct metabolic origins of this compound and the major SCFAs lead to their observed correlation patterns, which can be influenced by dietary intake.

cluster_diet Dietary Substrates cluster_fermentation Microbial Fermentation cluster_scfa Fecal SCFAs Protein Protein Protein_Ferm Protein Fermentation Protein->Protein_Ferm Fiber Fiber Fiber_Ferm Fiber Fermentation Fiber->Fiber_Ferm Isovaleric_Acid Isovaleric_Acid Protein_Ferm->Isovaleric_Acid Major_SCFAs Acetic, Propionic, Butyric Acids Fiber_Ferm->Major_SCFAs Isovaleric_Acid->Major_SCFAs Negative Correlation

Dietary origins and SCFA correlations.

systematic review of isovaleric acid's role in inflammatory bowel disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review of the current understanding of isovaleric acid's role in Inflammatory Bowel Disease (IBD). It objectively compares its performance with other short-chain fatty acids (SCFAs) and outlines supporting experimental data to inform future research and drug development.

Altered Fecal Concentrations in IBD

Clinical studies have consistently demonstrated a dysregulation of fecal SCFA concentrations, including this compound, in patients with IBD compared to healthy individuals. Notably, some research suggests that lower levels of this compound may be associated with underweight IBD patients, hinting at a potential role in the nutritional status of these individuals[1].

Study PopulationThis compound ConcentrationComparison GroupKey FindingsReference
43 Ulcerative Colitis (UC) patients, 18 Crohn's Disease (CD) patientsLower in underweight IBD patients (BMI < 18.5 kg/m ²)16 Healthy ControlsThis compound levels were significantly lower in underweight IBD patients compared to those with excessive weight.[1]
IBD PatientsHigher levels of isobutyric and this compound in CD than UCHealthy ControlsDemonstrates a differential SCFA profile between the two main types of IBD.
Healthy SubjectsEstimates range from 0.8 to 22.0 mmol/Kg feces (wet weight)N/AProvides a baseline for fecal this compound concentrations in a healthy state.[2]

Mechanisms of Action: A Focus on Anti-Inflammatory Pathways

The therapeutic potential of this compound in IBD is thought to be mediated through its interaction with G protein-coupled receptors (GPCRs), specifically GPR41 and GPR43, which are expressed on intestinal epithelial and immune cells[3][4][5]. Activation of these receptors can trigger downstream signaling cascades that culminate in anti-inflammatory effects.

Signaling Pathway of this compound in Intestinal Inflammation

Isovaleric_Acid_Signaling cluster_lumen Intestinal Lumen cluster_cell Epithelial/Immune Cell This compound This compound GPR41 GPR41 This compound->GPR41 GPR43 GPR43 This compound->GPR43 AC AC GPR41->AC Gi PLC PLC GPR43->PLC Gq AntiCytokines ↑ Anti-inflammatory Cytokines (IL-10) GPR43->AntiCytokines Potential Pathway IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+] IP3->Ca2 PKC PKC DAG->PKC NFkB ↓ NF-κB Activation PKC->NFkB Ca2->NFkB Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines DSS_Workflow cluster_protocol Experimental Protocol start Start: Acclimatize Mice dss Induce Colitis: Administer 2-5% DSS in drinking water (5-7 days) start->dss treatment Treatment: Oral gavage of This compound (e.g., 50 mg/kg/day) dss->treatment control Control: Oral gavage of vehicle (e.g., water) dss->control monitoring Daily Monitoring: - Body weight - Stool consistency - Rectal bleeding treatment->monitoring control->monitoring sacrifice Sacrifice (Day 7-10) monitoring->sacrifice analysis Analysis: - Colon length & weight - Histology - Cytokine protein levels (ELISA) - Tight junction protein expression (Western Blot/IHC) sacrifice->analysis

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Isovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of isovaleric acid, a compound noted for its corrosive properties and strong, pungent odor.[1] Adherence to these protocols is critical for ensuring a safe laboratory environment.

This compound is a combustible liquid that can cause severe skin burns and serious eye damage.[1][2][3][4] It is also harmful if swallowed or inhaled.[1][4] Therefore, the use of appropriate personal protective equipment (PPE) is not merely a recommendation but a necessity.

Recommended Personal Protective Equipment (PPE)

A systematic approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, compiled from various safety data sheets.

PPE CategorySpecificationReferences
Eye/Face Protection Tightly fitting safety goggles. An 8-inch minimum face shield is also required to provide full protection against splashes.[2]
Hand Protection Chemical-resistant gloves. Elbow-length PVC gloves are a suitable option. For prolonged or frequent contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended. For brief contact, a protection class of 3 or higher (> 60 minutes) is advised. Always inspect gloves before use and use proper removal techniques.[5]
Body Protection Wear suitable protective clothing to prevent skin contact.[2][5] This includes overalls and a PVC apron.[5] Clothing contaminated with this compound should be removed immediately.[6]
Respiratory Protection Use only in a well-ventilated area, preferably with local exhaust ventilation.[5][7] If there is a risk of inhalation, an approved respirator should be worn.[5] For firefighting, a self-contained breathing apparatus (SCBA) is mandatory.[2][8]

Operational Plan for Handling this compound

A clear, step-by-step plan ensures that all safety aspects are considered from preparation to disposal.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Keep spill containment materials, such as sand, diatomite, or universal binders, readily available.[6]

  • Remove all potential ignition sources from the handling area.[2]

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, don all required PPE as specified in the table above.

  • Ensure gloves are worn over the cuffs of the lab coat to provide a secure barrier.

3. Handling and Use of this compound:

  • Conduct all work involving this compound inside a chemical fume hood to minimize vapor inhalation.

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Use compatible containers for transport and storage; avoid aluminum or galvanized containers.[5]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[2]

4. Accidental Exposure or Spills:

  • In case of eye contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][3]

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water.[3]

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]

  • In case of a spill: Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill with inert absorbent material and place it in a sealed container for disposal.[3]

5. Disposal Plan:

  • This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to local, state, and federal regulations.[5]

  • Collect waste in suitable, closed containers.[2]

  • Contaminated packaging should be disposed of as unused product.[2][9]

  • One option for disposal is through a licensed professional waste disposal service or in a chemical incinerator equipped with an afterburner and scrubber.[2][9]

Experimental Workflow and Safety Decision Making

To visualize the procedural flow of handling this compound safely, the following diagram outlines the critical steps and decision points.

start Start: Prepare to Handle This compound check_ppe Verify Availability of Correct PPE start->check_ppe don_ppe Don Appropriate PPE check_ppe->don_ppe handle_chemical Handle this compound in Fume Hood don_ppe->handle_chemical spill_or_exposure Spill or Exposure Occurs? handle_chemical->spill_or_exposure decontaminate Follow Emergency Decontamination Protocol spill_or_exposure->decontaminate Yes complete_work Complete Work spill_or_exposure->complete_work No decontaminate->handle_chemical dispose_waste Dispose of Waste (Chemical & Contaminated PPE) complete_work->dispose_waste end End: Secure Area and Remove PPE dispose_waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isovaleric Acid
Reactant of Route 2
Isovaleric Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.